Product packaging for Fmoc-orn(Z)-OH(Cat. No.:CAS No. 138775-07-2)

Fmoc-orn(Z)-OH

Cat. No.: B557397
CAS No.: 138775-07-2
M. Wt: 488,54 g/mole
InChI Key: QRBAKCWBDLHBLR-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Orn(Z)-OH (CAS 138775-07-2) is a protected, non-proteinogenic amino acid derivative essential for solid-phase peptide synthesis (SPPS) using the Fmoc strategy. The compound features an orthogonal protecting group scheme: the Fmoc group on the α-amino acid is selectively removed under mild basic conditions for peptide chain elongation, while the benzyloxycarbonyl (Z) group on the side-chain δ-amino group is stable to bases and is typically removed by catalytic hydrogenation or strong acids at the end of the synthesis . This makes it a critical building block for introducing ornithine residues into complex peptide structures. Its primary research value lies in the synthesis of novel peptide-based therapeutics, particularly antimicrobial peptides (AMPs) . Ornithine, with its side-chain amine, can be strategically incorporated to influence a peptide's charge, hydrophobicity, and interaction with biological membranes. Researchers actively use this compound to create analogs of natural peptides; for instance, replacing lysine with ornithine in antimicrobial peptides like aurein 1.2 has been shown to enhance both antibacterial and anticancer potencies, making these analogs promising candidates for new drug development . The compound is also instrumental in producing peptides for evaluating antifungal properties and other bioactivities . Suppliers ensure high-purity this compound (>98%) through advanced manufacturing and purification processes, which is critical for successful peptide synthesis where trace impurities can significantly compromise sequence integrity and coupling efficiency . As a versatile building block, it enables researchers to explore structure-activity relationships and develop innovative treatments targeting resistant pathogens and cancers. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N2O6 B557397 Fmoc-orn(Z)-OH CAS No. 138775-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAKCWBDLHBLR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566739
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-07-2
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Orn(Z)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-benzyloxycarbonyl-L-ornithine, commonly abbreviated as Fmoc-Orn(Z)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the base-labile Fmoc group on the α-amino group and the hydrogenolysis- or strong acid-labile benzyloxycarbonyl (Z) group on the δ-amino side-chain, facilitates the synthesis of complex peptides with high precision. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visual representations of key workflows.

Core Properties of this compound

This compound is a white crystalline powder widely used in peptide chemistry.[1] The strategic placement of the orthogonal Fmoc and Z protecting groups allows for selective deprotection and modification, a key advantage in the synthesis of peptides with specific functionalities.

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₈H₂₈N₂O₆[2]
Molecular Weight 488.5 g/mol [2]
CAS Number 138775-07-2[3]
Appearance White Powder[1]
Purity (by HPLC) Typically ≥98%[1]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid[2]

Synonyms:

  • Fmoc-L-Orn(Z)-OH

  • Nα-Fmoc-Nδ-Cbz-L-ornithine

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid[2][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine, to allow for peptide chain elongation.[5][6] The Z group on the side chain is stable to these basic conditions, ensuring the integrity of the side-chain functionality during synthesis.

The workflow for incorporating this compound into a peptide sequence via SPPS is a cyclical process involving deprotection, activation, and coupling steps.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Start Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of This compound Activation->Coupling Coupling Reagents (e.g., DIC/Oxyma) Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Synthesis Cleavage Final Cleavage & Z-group Removal Washing2->Cleavage End Synthesis Repeat->Fmoc_Deprotection

Caption: General workflow for incorporating this compound in SPPS.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in peptide synthesis.

This protocol outlines the removal of the N-terminal Fmoc group to allow for the coupling of the next amino acid.

  • Materials:

    • Fmoc-protected peptide-resin

    • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

    • DMF for washing

    • Solid-phase peptide synthesis vessel

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF from the synthesis vessel.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture at room temperature for an initial 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

  • Materials:

    • Deprotected peptide-resin

    • This compound

    • Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure® (or HOBt).[8]

    • DMF

  • Procedure:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate the carboxyl group for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

    • Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

The final step involves the cleavage of the completed peptide from the solid support and the removal of the Z side-chain protecting group. This is typically achieved simultaneously using strong acidic conditions.

  • Materials:

    • Peptide-resin

    • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

    • Cold diethyl ether

    • Centrifuge

    • Lyophilizer

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[9]

    • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternatively, for peptides sensitive to strong acid, the Z group can be removed by catalytic hydrogenation.[9]

Orthogonal_Deprotection Start Fmoc-Orn(Z)-Peptide-Resin Fmoc_Removal Fmoc Removal (Piperidine/DMF) Start->Fmoc_Removal During SPPS Cycle Z_Removal Z Group & Resin Cleavage (TFA or H₂/Pd) Start->Z_Removal Final Deprotection Chain_Elongation H₂N-Orn(Z)-Peptide-Resin (Ready for next coupling) Fmoc_Removal->Chain_Elongation Final_Peptide H₂N-Orn-Peptide-OH (Final Deprotected Peptide) Z_Removal->Final_Peptide

Caption: Orthogonal deprotection strategy of this compound.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its well-defined properties and the orthogonality of its protecting groups allow for the synthesis of a wide array of modified and complex peptides. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the successful application of this versatile amino acid derivative in their synthetic endeavors.

References

A Technical Guide to Fmoc-Orn(Z)-OH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH), a critical amino acid derivative used in peptide synthesis. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid L-ornithine with two key protecting groups. The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The δ-amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, which is removable under different conditions, typically hydrogenolysis or strong acid. This orthogonal protection scheme is fundamental to its utility in the stepwise synthesis of complex peptides.

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid[1].

Chemical Structure:

alt text

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₈H₂₈N₂O₆PubChem[1]
Molecular Weight 488.5 g/mol PubChem[1]
CAS Number 138775-07-2PubChem[1], Advanced ChemTech
Appearance White to off-white powderGeneric
Purity ≥98%Carbolution Chemicals[2]
XLogP3 4.6PubChem[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Z group on the ornithine side chain is a semi-permanent protecting group that remains intact during the repetitive cycles of Fmoc deprotection and coupling.

The use of the Fmoc protecting group offers several advantages, including mild deprotection conditions (typically with a secondary amine like piperidine), which preserves the integrity of acid-sensitive functionalities within the peptide sequence[][4].

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in a standard SPPS workflow. These protocols are representative and may require optimization based on the specific peptide sequence and solid support used.

Fmoc Group Deprotection

Objective: To remove the Nα-Fmoc protecting group from the terminal amino acid of the resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Inert gas (Nitrogen or Argon)

  • Peptide synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Drain the DMF from the vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture using an inert gas stream or mechanical shaking for 5-10 minutes at room temperature[5].

  • Drain the deprotection solution.

  • Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete removal of the Fmoc group[5].

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved dibenzofulvene-piperidine adduct.

  • A qualitative test, such as the Kaiser (ninhydrin) test, can be performed on a small sample of the resin to confirm the presence of a free primary amine.

Coupling of this compound

Objective: To couple this compound to the free N-terminal amine of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU/TBTU[6]

  • Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • DMF

  • Dichloromethane (DCM) for washing

  • Peptide synthesis vessel

Procedure:

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 3-8 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for sterically hindered couplings.

  • Washing:

    • After the coupling reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts[5].

  • Confirmation of Coupling:

    • Perform a Kaiser test on a small resin sample. A negative result (yellow beads) indicates the successful consumption of the free primary amines and the completion of the coupling reaction.

Signaling Pathways and Experimental Workflows

The logical workflow for a single cycle of amino acid addition in Fmoc-based SPPS, specifically for the incorporation of this compound, is depicted below.

SPPS_Cycle Start Start: Resin-Peptide-(AA)n-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 FreeAmine Resin-Peptide-(AA)n-NH2 Wash1->FreeAmine Coupling 3. Coupling FreeAmine->Coupling Activation Activate: This compound + HCTU/DIPEA Activation->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 End End: Resin-Peptide-(AA)n-Orn(Z)-Fmoc Wash2->End

References

An In-depth Technical Guide to Fmoc-Orn(Z)-OH: Properties and Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) and its application in solid-phase peptide synthesis (SPPS). This document offers a structured overview of its molecular characteristics, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Physicochemical Properties

This compound is a derivative of the amino acid ornithine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain delta-amino group is protected by a benzyloxycarbonyl (Z) group. These protecting groups are crucial for the stepwise and controlled assembly of peptide chains.

Data Presentation: Molecular Characteristics of this compound

PropertyValueReferences
Chemical Formula C₂₈H₂₈N₂O₆[1][2]
Molecular Weight 488.54 g/mol [1][2]
CAS Number 138775-07-2[1][3]
Synonyms Nα-Fmoc-Nδ-Cbz-L-ornithine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid[2][4]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the synthesis of peptides containing ornithine residues. The Fmoc group on the alpha-amine is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile Z group on the side chain or the linkage of the peptide to the solid support. This orthogonality is a cornerstone of the Fmoc-SPPS strategy.

Experimental Protocols

The following protocols outline the standard procedures for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

3.1. Resin Preparation and Swelling

Before initiating the synthesis, the solid support (resin) must be properly prepared. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[1]

  • Resin Selection: Choose an appropriate resin based on the synthetic goal.

  • Swelling: Place the resin in a reaction vessel and add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1]

  • Allow the resin to swell for at least 30-60 minutes at room temperature to ensure that the reactive sites within the resin beads are accessible.[5]

3.2. Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.[1][5]

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for an initial 1-3 minutes, drain, and add a fresh portion of the deprotection solution.[2]

    • Continue agitation for an additional 15-30 minutes at room temperature.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][5]

  • Confirmation (Optional but Recommended): Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of resin beads to confirm the presence of a free primary amine. A blue color indicates successful deprotection.[2]

3.3. Amino Acid Coupling

In this step, this compound is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.

  • Activation of this compound:

    • Dissolve this compound (typically 2-5 equivalents relative to the resin loading) and a coupling agent in DMF. Common coupling agents include:

      • Carbodiimides: such as N,N'-diisopropylcarbodiimide (DIC).

      • Onium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][6]

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture. The base is crucial for the activation process, especially when using onium salt reagents.[7]

    • Allow the activation to proceed for a few minutes before adding it to the resin.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours, or until the reaction is complete.[1]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

3.4. Iteration and Final Cleavage

The cycle of deprotection (3.2) and coupling (3.3) is repeated for each subsequent amino acid in the peptide sequence. Once the desired peptide has been assembled, it is cleaved from the solid support, and the side-chain protecting groups (including the Z-group on ornithine) are removed.

  • Final Fmoc Removal: Perform a final deprotection step to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the peptide-resin with DCM and methanol to remove residual DMF, and then dry it under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-SPPS workflow for the incorporation of a single amino acid, such as this compound.

SPPS_Workflow Start Start: Resin-Bound Peptide (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 FreeAmine Resin-Bound Peptide (Free N-term Amine) Wash1->FreeAmine Coupling Coupling: Activated Fmoc-AA + HBTU/DIPEA FreeAmine->Coupling Wash2 Wash (DMF) Coupling->Wash2 ElongatedPeptide Elongated Peptide (N-term Fmoc) Wash2->ElongatedPeptide Repeat Repeat Cycle or Proceed to Cleavage ElongatedPeptide->Repeat

Caption: General workflow for one cycle of solid-phase peptide synthesis.

This guide provides a foundational understanding of this compound and its practical application. Researchers should consult specialized literature for troubleshooting and the synthesis of complex or "difficult" peptide sequences.

References

A Technical Guide to Nα-Fmoc-Nδ-Z-L-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138775-07-2

This technical guide provides an in-depth overview of Nα-Fmoc-Nδ-Z-L-ornithine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, primary applications, and a detailed experimental protocol for its use in solid-phase peptide synthesis.

Chemical and Physical Properties

Nα-Fmoc-Nδ-Z-L-ornithine, also known as Fmoc-L-Orn(Z)-OH, is a synthetic amino acid derivative widely used in peptide chemistry.[1] The α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its application in the stepwise synthesis of peptides.

PropertyValueReference
CAS Number 138775-07-2[1]
Synonyms Fmoc-L-Orn(Z)-OH[1]
Molecular Formula C₂₈H₂₈N₂O₆[1]
Molecular Weight 488.1 g/mol [1]
Purity ≥ 98% (HPLC)[1]
Appearance White to off-white powder[1]
MDL Number MFCD00190893[1]
PubChem ID 72742757[1]
Storage Conditions 0-8°C[1]

Key Applications

The unique structural features of Nα-Fmoc-Nδ-Z-L-ornithine make it a versatile tool in several areas of biochemical and pharmaceutical research.

  • Peptide Synthesis : This compound is a fundamental building block in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group allows for iterative deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.[3] Its use enhances the efficiency and yield of the desired peptide products.[2]

  • Drug Development : In the pharmaceutical industry, it plays a significant role in the creation of peptide-based therapeutics.[1][2] Bioactive peptides synthesized using this derivative can be developed into drug candidates for a variety of diseases, including cancer and metabolic disorders.[2] The ability to incorporate ornithine into peptide sequences allows for further modification and optimization of a drug's pharmacological properties.

  • Bioconjugation : The compound is utilized in bioconjugation techniques to link peptides to other molecules, such as proteins, labels, or drug delivery systems.[4] This is critical for creating targeted therapies that can deliver a therapeutic agent to a specific site within the body, thereby improving efficacy and reducing side effects.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Nα-Fmoc-Nδ-Z-L-ornithine into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Selection and Preparation:

  • Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[3]

  • Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes to allow for increased exposure of the reactive sites.[3]

2. First Amino Acid Coupling (if applicable):

  • If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

3. Fmoc Deprotection:

  • Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling (Incorporation of Nα-Fmoc-Nδ-Z-L-ornithine):

  • Activation: Dissolve Nα-Fmoc-Nδ-Z-L-ornithine (3-5 equivalents relative to the resin loading) in DMF. Add a suitable activator (coupling reagent) such as HBTU, HATU, or DIC (3-5 equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents).[3] Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[3]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

  • Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group from the ornithine side chain). A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.[5]

  • The specific composition of the cocktail and the cleavage time (typically 2-4 hours) depend on the peptide sequence and the protecting groups used.

7. Peptide Precipitation and Purification:

  • Filter the resin and precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

The following diagram illustrates the cyclical workflow of Fmoc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, Activator, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Is sequence complete? (No) End Final Cleavage & Purification Wash2->End Is sequence complete? (Yes) Repeat->Deprotection

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

References

The Architect's Choice: A Technical Guide to Fmoc and Z Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of temporary protecting groups for the α-amino function of the amino acids. Among the arsenal available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) and the benzyloxycarbonyl (Z or Cbz) groups represent two foundational and philosophically distinct strategies. This technical guide provides an in-depth analysis of their core chemistry, comparative performance, and practical application, offering a critical resource for optimizing synthetic peptide production.

Core Principles: Orthogonality and Lability

The choice of an Nα-protecting group dictates the entire synthetic strategy, particularly the conditions under which it is removed (lability) and its stability towards the cleavage of side-chain protecting groups (orthogonality).

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is the linchpin of modern Solid-Phase Peptide Synthesis (SPPS). Its defining characteristic is its lability to mild basic conditions, typically a secondary amine like piperidine.[1][2] This allows for an orthogonal strategy where acid-labile groups (e.g., tBu, Boc, Trt) are used for side-chain protection. These remain intact during the repetitive base-mediated Nα-deprotection but are removed simultaneously during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[3][4]

  • Z (Carboxybenzyl or Cbz): A classical protecting group, the Z group is a stalwart of solution-phase peptide synthesis.[5] It is exceptionally stable to both acidic and basic conditions.[5][6] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[5][7] This unique cleavage condition makes it orthogonal to both base-labile (Fmoc) and many acid-labile (Boc) protecting groups, providing strategic flexibility in complex synthetic routes, especially for fragment condensation.[8]

Comparative Data Analysis

The selection between Fmoc and Z strategies is driven by the synthetic objective, scale, and the peptide sequence itself. The following tables summarize key quantitative parameters to aid in this decision-making process.

Table 1: General Characteristics and Reaction Conditions
FeatureFmoc (9-fluorenylmethyloxycarbonyl)Z (Carboxybenzyl)
Primary Application Solid-Phase Peptide Synthesis (SPPS)[8]Solution-Phase Peptide Synthesis[8]
Chemical Nature Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu[9]Urethane-type, introduced via benzyl chloroformate (Z-Cl)[9]
Nα-Protection Conditions Typically aqueous alkaline conditions (e.g., NaHCO₃ in THF/water)[10]Typically aqueous alkaline conditions (e.g., Na₂CO₃, NaOH)[6][11]
Nα-Deprotection Conditions Mild base (e.g., 20% piperidine in DMF)[2][8]Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid)[8]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc)[8]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[8]
Table 2: Performance Comparison in Peptide Synthesis
ParameterFmoc StrategyZ Strategy
Repetitive Yield (SPPS) Generally high, often exceeding 99% per coupling cycle.[8][]Not typically used in modern iterative SPPS. Yields are step-dependent in solution phase.
Racemization Risk Low, but sequence and coupling reagent dependent. Generally <0.4% per cycle, but can be higher for sensitive residues like Cys and His.[8][13]Generally considered low, especially with hydrogenolysis. One study reported <1% racemization during coupling.[8][14]
Deprotection Time Fast: Typically 2 x 5-10 minutes per cycle in SPPS.[2]Variable: Catalytic hydrogenolysis can range from <2 hours to over 24 hours depending on the substrate and catalyst.[5][7]
Key Side Reactions Diketopiperazine formation at the dipeptide stage; Aspartimide formation.[15]Catalyst poisoning by sulfur-containing amino acids; Incomplete deprotection; Reduction of other functional groups (e.g., alkenes) during hydrogenolysis.[16]
Automation Fitness Excellent; the standard for automated SPPS.[]Poor; primarily suited for manual, solution-phase synthesis.

Chemical Mechanisms and Workflows

Understanding the underlying chemical transformations is critical for troubleshooting and optimizing synthesis.

Fmoc Protection and Deprotection Chemistry

The Fmoc group is introduced using an activated reagent like Fmoc-OSu. Its removal is a classic example of a base-induced β-elimination reaction.

Caption: Reaction scheme for Fmoc protection and base-mediated deprotection.

Z (Cbz) Protection and Deprotection Chemistry

The Z group is installed via benzyl chloroformate and removed by catalytic hydrogenolysis, which proceeds via cleavage of the benzyl-oxygen bond.

Caption: Reaction scheme for Z (Cbz) protection and deprotection via hydrogenolysis.

Standard Fmoc-SPPS Workflow

The iterative nature of Fmoc-SPPS is its greatest strength, enabling the construction of long peptides in an automated fashion. Each cycle consists of a deprotection step followed by a coupling step, with intervening wash steps to remove reagents and byproducts.

SPPS_Workflow Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS) start Start: Fmoc-AA-Resin deprotect 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->couple wash2 4. Wash (DMF) couple->wash2 check Repeat for next amino acid? wash2->check check->deprotect Yes end Final Cleavage & Deprotection (TFA Cocktail) check->end No product Purified Peptide end->product

Caption: A single iterative cycle in a typical Fmoc-based SPPS workflow.

Detailed Experimental Protocols

The following protocols are generalized methodologies and should be adapted based on the specific amino acid, resin, and available laboratory equipment.

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes the protection of a free amino acid in solution.

  • Materials:

    • Amino Acid (1.0 equivalent)

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

    • Sodium Bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or Dioxane

    • Deionized Water

    • Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methodology:

    • Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.[10] Cool the solution in an ice bath.

    • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in THF. Add this solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0-5°C.

    • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 16 hours.[10]

    • Work-up:

      • Dilute the reaction mixture with water.

      • Wash the aqueous mixture with diethyl ether (3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[10]

      • Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl while cooling in an ice bath. The Fmoc-protected amino acid will precipitate.[10]

    • Isolation:

      • Extract the precipitated product into ethyl acetate (3 times).

      • Combine the organic layers, wash with water and then brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid Fmoc-amino acid.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard deprotection step on a peptide-resin.

  • Materials:

    • Fmoc-protected peptide-resin (1.0 equivalent)

    • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

    • DMF for washing

  • Methodology:

    • Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes.[2] Drain the solvent.

    • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of initial resin). Agitate the slurry via bubbling nitrogen, shaking, or rocking for 5-10 minutes at room temperature.[2] Drain the solution.

    • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal.[2] Drain the solution.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next coupling step.

    • (Optional) Monitoring: The completion of the deprotection can be monitored by collecting the filtrate and measuring its UV absorbance at ~301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[2]

Protocol 3: Nα-Z (Cbz) Protection of an Amino Acid using Z-Cl

This protocol uses classic Schotten-Baumann conditions for Cbz protection.

  • Materials:

    • Amino Acid (1.0 equivalent)

    • Benzyl Chloroformate (Z-Cl or Cbz-Cl) (1.1 equivalents)

    • 1 M Sodium Carbonate (Na₂CO₃) solution

    • Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Methodology:

    • Dissolution: Dissolve the amino acid (1.0 eq) in 1 M aqueous Na₂CO₃ (2.5 eq) and cool the solution to 0°C in an ice bath.[11]

    • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.[11]

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[11]

    • Work-up:

      • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[11]

      • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

    • Isolation:

      • Extract the product with ethyl acetate (3 times).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[11]

Protocol 4: Z (Cbz) Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group using hydrogen gas and a palladium catalyst.

  • Materials:

    • Cbz-protected compound (1.0 equivalent)

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

    • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

    • Celite or membrane filter

  • Methodology:

    • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., Methanol) in a flask equipped for hydrogenation.[7]

    • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.[7]

    • Hydrogenation: Seal the reaction vessel. Evacuate the atmosphere and backfill with H₂ gas. Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., 1 atm from a balloon) and stir the mixture vigorously at room temperature.[11]

    • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[11]

    • Work-up:

      • Carefully vent the H₂ gas and purge the vessel with an inert gas.

      • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.[7]

      • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.[7]

Conclusion

The Fmoc and Z protecting groups offer distinct and powerful tools for the synthesis of peptides. The Fmoc strategy, with its mild, iterative deprotection and suitability for automation, is the undisputed gold standard for modern solid-phase peptide synthesis.[3][8] The Z group, characterized by its robustness and unique hydrogenolytic cleavage, retains its value for solution-phase synthesis, particularly in the strategic construction of complex peptide fragments.[8] A thorough understanding of their respective chemistries, advantages, and limitations, as detailed in this guide, is essential for researchers to rationally design and execute successful peptide syntheses, advancing the frontiers of chemical biology and drug development.

References

Orthogonal Protection in Fmoc Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This principle, known as orthogonal protection, forms the bedrock of modern peptide chemistry, particularly in the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2] This in-depth technical guide explores the core tenets of orthogonal protection within the Fmoc/tBu strategy, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, quantitative data on protecting group stability, detailed experimental protocols, and visual representations of the underlying chemical logic.

The Core Principle of Orthogonality

At its essence, an orthogonal protection strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3][4] In the context of Fmoc SPPS, this typically involves three main classes of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2] The Fmoc group is the hallmark of this class, prized for its lability to mild basic conditions.[5][6]

  • Permanent side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis. In the Fmoc/tBu strategy, these are typically acid-labile groups derived from tert-butyl alcohol (e.g., tBu, Boc, Trt), which remain stable during the base-mediated Fmoc deprotection.[3][7]

  • Auxiliary orthogonal protecting groups: These are utilized for specific side-chain modifications, such as cyclization or branching, and can be removed under conditions that leave both the temporary and permanent protecting groups intact.[2][8]

This multi-layered approach provides the precision necessary to construct complex peptides with a high degree of fidelity.[9]

Orthogonal_Protection_Principle Principle of Orthogonal Protection in Fmoc/tBu SPPS cluster_Peptide Growing Peptide Chain on Solid Support cluster_Deprotection Selective Deprotection Steps Peptide Resin-(AA)n-AA-NH-Fmoc Side-Chain-PG(acid-labile) Fmoc_Deprotection Fmoc Deprotection (Base) Peptide->Fmoc_Deprotection Iterative Cycles SideChain_Deprotection Side-Chain Deprotection & Cleavage (Acid) Peptide->SideChain_Deprotection Final Step Fmoc_Deprotection->Peptide Next Amino Acid Coupling

Diagram 1: Orthogonal removal of Fmoc and side-chain protecting groups.

Key Protecting Groups in Fmoc Chemistry

The success of Fmoc SPPS hinges on the judicious selection of side-chain protecting groups that are stable to the repetitive piperidine treatments used for Fmoc removal, yet readily cleavable during the final acid-mediated step.[10] The following tables summarize the commonly used protecting groups for various amino acids, their deprotection conditions, and key performance characteristics.

Table 1: Common Side-Chain Protecting Groups for Amino Acids in Fmoc SPPS
Amino AcidSide-Chain Functional GroupProtecting Group (Abbreviation)Deprotection ConditionsKey Features & Potential Side Reactions
Aspartic Acid (Asp) β-Carboxyltert-Butyl ester (OtBu)Strong acid (e.g., high concentration of TFA)[11]Standard choice, but can lead to aspartimide formation.[12]
Allyl ester (OAll)Pd(0) catalyst[8]Orthogonal to both acid- and base-labile groups.Requires a metal catalyst that must be removed.
9-Fluorenylmethyl ester (OFm)Mild base (e.g., piperidine)Not fully orthogonal to Fmoc removal.Limited use due to lack of complete orthogonality.[11]
Glutamic Acid (Glu) γ-Carboxyltert-Butyl ester (OtBu)Strong acid (e.g., high concentration of TFA)[8]Generally less prone to side reactions than Asp(OtBu).
Serine (Ser) Hydroxyltert-Butyl ether (tBu)Strong acid (e.g., high concentration of TFA)Robust and widely used.
Threonine (Thr) Hydroxyltert-Butyl ether (tBu)Strong acid (e.g., high concentration of TFA)Standard protecting group for this amino acid.
Tyrosine (Tyr) Phenolic Hydroxyltert-Butyl ether (tBu)Strong acid (e.g., high concentration of TFA)[13]Prevents O-acylation during coupling.[14]
Trityl (Trt)Mild acid (e.g., 1-5% TFA in DCM)[13]Milder cleavage can lead to higher crude purity.[13]More acid-labile, requiring careful handling with sensitive linkers.[13]
Cysteine (Cys) ThiolTrityl (Trt)TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[15]Cost-effective for routine synthesis; prone to racemization.[15][16]
Acetamidomethyl (Acm)Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂)[15]Stable to TFA; allows for purification before disulfide bond formation.[15]Orthogonal to Trt, Mmt, and tBu.[15]
tert-Butyl (tBu)Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[15]Stable to TFA and iodine oxidation.[15]Useful for orthogonal protection schemes.[15]
Lysine (Lys) ε-Aminotert-Butoxycarbonyl (Boc)Strong acid (e.g., high concentration of TFA)Standard and effective protection.
AllocPd(0) catalystOrthogonal to acid- and base-labile groups.Useful for on-resin side-chain modifications.
Histidine (His) ImidazoleTrityl (Trt)Strong acid (e.g., high concentration of TFA)Standard protection, though racemization can be a concern.
Arginine (Arg) Guanidinium2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Strong acid (e.g., high concentration of TFA)[17]More labile than its predecessor, Pmc.[18]
Tryptophan (Trp) Indoletert-Butoxycarbonyl (Boc)Strong acid (e.g., high concentration of TFA)Prevents oxidation and alkylation of the indole ring.

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc/tBu-based solid-phase peptide synthesis.

Protocol 1: Single Cycle of Amino Acid Addition

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy on a 0.1 mmol scale.

  • Resin Swelling: Place the peptide-resin from the previous cycle in a suitable reaction vessel and swell in N,N-Dimethylformamide (DMF) (5-10 mL) for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.[2]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.) by dissolving it with a coupling reagent such as HBTU (0.38 mmol, 3.8 eq.) and an additive like HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

SPPS_Workflow Iterative Workflow of Fmoc Solid-Phase Peptide Synthesis Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete Recouple Repeat Repeat for next AA KaiserTest->Repeat Coupling Complete Repeat->Deprotection FinalCleavage Final Cleavage & Deprotection (TFA cocktail) Repeat->FinalCleavage Last AA Coupled

Diagram 2: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 x 10 mL) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture for standard peptides is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[19] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate (the crude peptide) should form.

    • Keep the ether suspension at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by High-Performance Liquid Chromatography (HPLC).

Conclusion

The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis.[1] The Fmoc/tBu strategy, with its mild conditions for iterative Nα-deprotection and robust acid-labile side-chain protection, has become the gold standard for the chemical synthesis of peptides.[7] A thorough understanding of the different protecting groups, their specific labilities, and the potential for side reactions is crucial for researchers and drug development professionals to design and execute successful synthetic strategies for increasingly complex peptide targets. The careful selection of an orthogonal protection scheme, tailored to the specific amino acid sequence and desired modifications, is a critical determinant of the overall yield and purity of the final peptide product.

References

Applications of Ornithine-Containing Peptides in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is a versatile building block in the design and synthesis of bioactive peptides. Its unique structural properties, including a shorter side chain than its analogue lysine and a terminal primary amine, allow for the creation of peptides with enhanced stability, modified receptor affinity, and novel functionalities. This technical guide provides an in-depth exploration of the applications of ornithine-containing peptides in biochemistry, with a focus on their roles as enzyme inhibitors, antimicrobial agents, and modulators of signaling pathways. We present quantitative data on their bioactivity, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biochemical pathways and workflows.

Ornithine-Containing Peptides as Enzyme Inhibitors

The incorporation of ornithine into peptide sequences has proven to be an effective strategy for the development of potent and selective enzyme inhibitors. The unique stereochemistry and charge distribution of ornithine can facilitate favorable interactions with the active sites of various enzymes, leading to enhanced inhibitory activity.

Ornithine Decarboxylase (ODC) Inhibitors

Ornithine decarboxylase is a key enzyme in polyamine biosynthesis, and its inhibition is a therapeutic target for various diseases, including cancer. Several ornithine-containing compounds and their derivatives have been investigated as ODC inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference
D-OrnithineOrnithine Decarboxylase (ODC)~1500[1]
D-DFMOOrnithine Decarboxylase (ODC)~7.5[1]
L-DFMOOrnithine Decarboxylase (ODC)-[1]
D/L-DFMOOrnithine Decarboxylase (ODC)-[1]
APA Analogue 7Ornithine Decarboxylase (ODC)0.18[2]
APA Analogue 10Ornithine Decarboxylase (ODC)0.36[2]
APA Analogue 10-ROrnithine Decarboxylase (ODC)0.21[2]
APA Analogue 10-SOrnithine Decarboxylase (ODC)0.10[2]
10-R-PLPOrnithine Decarboxylase (ODC)0.16[2]
10-S-PLPOrnithine Decarboxylase (ODC)0.03[2]
AZ_95-228Ornithine Decarboxylase (ODC)-[3]
AZ_95-176Ornithine Decarboxylase (ODC)0.20[3]
AZ_100-176Ornithine Decarboxylase (ODC)0.43[3]
AZ_95-169Ornithine Decarboxylase (ODC)0.37[3]

Note: DFMO (Difluoromethylornithine), APA (1-amino-oxy-3-aminopropane), PLP (Pyridoxal 5'-phosphate), AZ (Antizyme). Some IC50 values were not explicitly provided in the source material.

Nα-acetyl-L-ornithine deacetylase (ArgE) Inhibitors

ArgE is a bacterial enzyme essential for arginine biosynthesis, making it a potential target for novel antibacterial agents. Derivatives of ornithine have been synthesized and evaluated for their inhibitory potency against ArgE.[4]

CompoundTarget EnzymeIC50 (µM)Reference
Nα-chloroacetyl-L-ornithineNα-acetyl-L-ornithine deacetylase (ArgE)85[4]
Nα-trifluoroacetyl-L-ornithineNα-acetyl-L-ornithine deacetylase (ArgE)200-410[4]
Nα-ethoxycarbonyl-L-ornithineNα-acetyl-L-ornithine deacetylase (ArgE)200-410[4]
Nα-acetyl-D-ornithineNα-acetyl-L-ornithine deacetylase (ArgE)200-410[4]

Antimicrobial Ornithine-Containing Peptides

A significant application of ornithine-containing peptides is in the development of novel antimicrobial agents. The incorporation of ornithine can enhance the cationic nature of peptides, facilitating their interaction with and disruption of bacterial membranes. Furthermore, ornithine residues can improve peptide stability against proteolytic degradation.

Lacticin 481 Analogues

Lacticin 481 is a bacteriocin with antimicrobial activity. The substitution of arginine residues with ornithine has been explored to create analogues with retained or enhanced activity.

PeptideTarget OrganismMIC (µg/mL)Reference
Lacticin 481 (Wild-Type)Bacillus subtilis0.78[2]
H8O Lacticin 481Bacillus subtilis0.78[2]
H12O Lacticin 481Bacillus subtilis1.56[2]
H8O & H12O Lacticin 481Bacillus subtilis1.56[2]
Synthetic Antimicrobial Peptides

Synthetic peptides incorporating ornithine have demonstrated broad-spectrum antibacterial activity with low hemolytic activity, indicating their potential as therapeutic agents.

PeptideTarget OrganismMIC (µg/mL)Reference
PGONE. coli6[1]
PGONS. marcescens50[1]
PGONS. aureus12[1]
PGONB. subtilis12[1]
GIBIMPY4E. coli O157:H74.55 ± 0.02[5]
GIBIMPY4MRSA6.20 ± 0.02[5]

Ornithine-Containing Peptides and Lipids in Signaling Pathways

Ornithine-containing molecules play crucial roles in various signaling pathways, from bacterial stress responses to mammalian physiological regulation.

Bacterial Stress Response Mediated by Ornithine Lipids

In many bacteria, the composition of the cell membrane is altered in response to environmental stress, such as phosphate limitation. Ornithine lipids (OLs), which are phosphorus-free, are synthesized and incorporated into the membrane to maintain its integrity and function. This process is often regulated by two-component systems like PhoP-PhoQ.

bacterial_stress_response cluster_environment Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Low_Phosphate Low Phosphate PhoQ PhoQ (Sensor Kinase) Low_Phosphate->PhoQ senses PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates OlsF OlsF (Ornithine Lipid Synthase) Ornithine_Lipids Ornithine Lipids OlsF->Ornithine_Lipids synthesizes PhoP->OlsF activates transcription of olsF gene Ornithine Ornithine Ornithine->OlsF Fatty_Acids Fatty Acyl-ACPs Fatty_Acids->OlsF Cell_Membrane_Integration Membrane Adaptation Ornithine_Lipids->Cell_Membrane_Integration integrate into membrane

Caption: Bacterial stress response to low phosphate via the PhoP-PhoQ system and ornithine lipid synthesis.

Mammalian GPCR Signaling by Ornithine-Containing Peptides

Ornithine-containing peptides can act as ligands for G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that regulate a wide range of physiological processes. The apelin receptor (APJ) is one such GPCR that can be activated by various peptide ligands, leading to diverse cellular responses. While native apelin does not contain ornithine, synthetic analogues incorporating this amino acid can be designed to modulate receptor binding and signaling. The following diagram illustrates a generalized apelin receptor signaling pathway that could be activated by an ornithine-containing apelin analogue.

GPCR_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orn_Peptide Ornithine-Containing Apelin Analogue APJ_Receptor Apelin Receptor (APJ) Orn_Peptide->APJ_Receptor binds G_Protein Gαi/Gq APJ_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC inhibits (Gi) PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ERK_Activation ERK Activation PKC->ERK_Activation phosphorylates Cellular_Response Cellular Response (e.g., Vasodilation, Cell Growth) Ca_Release->Cellular_Response ERK_Activation->Cellular_Response

Caption: Generalized apelin receptor (APJ) signaling activated by an ornithine-containing peptide analogue.

Experimental Protocols

General Workflow for Synthesis, Purification, and Analysis of an Ornithine-Containing Peptide

This section outlines a general experimental workflow for the production and characterization of a synthetic ornithine-containing peptide using Fmoc-based solid-phase peptide synthesis (SPPS).

peptide_workflow Start Start SPPS Solid-Phase Peptide Synthesis (SPPS) - Resin Swelling - Fmoc Deprotection - Amino Acid Coupling (including Fmoc-Orn(Boc)-OH) - Capping (optional) Start->SPPS Cleavage Cleavage from Resin & Deprotection - Treatment with cleavage cocktail (e.g., TFA/TIS/H₂O) SPPS->Cleavage Precipitation Peptide Precipitation - Precipitation in cold diethyl ether Cleavage->Precipitation Purification Purification by RP-HPLC - C18 column - Acetonitrile/Water/TFA gradient Precipitation->Purification Analysis Characterization & Analysis - Analytical HPLC (Purity) - Mass Spectrometry (MALDI-TOF or LC-MS) (Identity) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure Ornithine-Containing Peptide Lyophilization->Final_Product

Caption: General workflow for the synthesis and purification of an ornithine-containing peptide.

Detailed Protocol: Fmoc-Based Solid-Phase Synthesis of a Linear Ornithine-Containing Peptide

This protocol details the manual synthesis of a linear peptide containing an ornithine residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Orn(Boc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling reagents

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection

  • DMF and dichloromethane (DCM) as solvents

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-L-Orn(Boc)-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.

Protocol: Purification of Ornithine-Containing Peptides by RP-HPLC

Materials:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent mixture. Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the filtered peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30-60 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol: Mass Spectrometry Analysis of Ornithine-Containing Peptides

MALDI-TOF Mass Spectrometry:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and 0.1% TFA in water.

  • Sample Spotting: Mix the purified peptide solution (approximately 1 pmol/µL) with the matrix solution on a MALDI target plate. Allow the mixture to air-dry to form crystals.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of an ornithine residue can sometimes lead to a characteristic fragmentation pattern known as the "ornithine effect," which involves a facile cleavage C-terminal to the ornithine residue.

LC-MS/MS Analysis:

  • Chromatography: Separate the peptide sample using a nano-flow HPLC system with a C18 column, similar to the purification step but on an analytical scale.

  • Mass Spectrometry:

    • Introduce the eluent from the HPLC directly into an electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Acquire full scan MS spectra to identify the precursor ion of the ornithine-containing peptide.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation. The fragmentation pattern can be influenced by the presence of the ornithine residue.

Conclusion

Ornithine-containing peptides represent a promising class of molecules with diverse applications in biochemistry and drug development. Their unique properties allow for the design of potent enzyme inhibitors, effective antimicrobial agents, and specific modulators of cellular signaling. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of these valuable compounds, facilitating further research and development in this exciting field. As our understanding of the biochemical roles of ornithine-containing peptides continues to grow, so too will their potential for therapeutic intervention and as tools for dissecting complex biological processes.

References

Introduction to non-proteinogenic amino acids in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the standard genetic code of organisms.[1][2] While the proteome is constructed from a canonical set of 20-22 proteinogenic amino acids, there are over 800 naturally occurring and thousands of synthetically available NPAAs.[3][4] These compounds serve critical roles in nature as metabolic intermediates, signaling molecules, and defense compounds.[1][2] In the fields of medicinal chemistry and drug development, NPAAs have become indispensable tools for modifying peptides.[3] The incorporation of these unique building blocks into a peptide sequence can fundamentally alter its physicochemical and biological properties, offering a powerful strategy to overcome the inherent limitations of natural peptide therapeutics, such as poor metabolic stability and low bioavailability.[5][6] By expanding the chemical diversity beyond what is offered by natural amino acids, researchers can fine-tune peptide structure and function to create more potent, stable, and effective drug candidates.[3][7]

Impact of NPAA Incorporation on Peptide Properties

The introduction of NPAAs into a peptide backbone is a key strategy for enhancing its therapeutic potential. The primary advantages include improved stability against enzymatic degradation, modulation of conformational properties to increase potency, and enhanced permeability for better bioavailability.[3][5]

Enhanced Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. NPAAs can confer significant resistance to enzymatic cleavage.[8]

  • Steric Hindrance : α,α-disubstituted amino acids, like α-aminoisobutyric acid (Aib), introduce a gem-dimethyl group on the α-carbon, sterically shielding the adjacent peptide bonds from protease activity.[9]

  • Backbone Modification : N-methylation of the peptide bond nitrogen removes the hydrogen bond donor capability and alters the local conformation, making it a poor substrate for many proteases.[8][10][11]

  • Chirality : Replacing a naturally occurring L-amino acid with its D-enantiomer is a classic and highly effective strategy, as proteases are stereospecific and generally do not recognize substrates containing D-amino acids.[1]

  • Homologation : The use of β- or γ-amino acids extends the peptide backbone, altering the spacing of side chains and rendering the peptide bonds unrecognizable to standard proteases.[12][13]

Peptides incorporating these modifications have demonstrated significantly longer plasma half-lives. For instance, stapled peptides with NPAA substitutions have been shown to remain fully intact for over 25 hours in media containing 10% fetal bovine serum, whereas their linear, natural counterparts degrade within an hour.[3]

Conformational Control and Potency

NPAAs can impose specific conformational constraints on the peptide backbone, which can pre-organize the peptide into a bioactive conformation that is optimal for receptor binding, thereby increasing potency.[14]

  • Helix Induction : Aib is a potent helix inducer, restricting the peptide backbone's flexibility and promoting the formation of stable α-helical or 3₁₀-helical structures.[14] This is often a critical requirement for the activity of cell-penetrating peptides (CPPs) and for mimicking helical protein domains involved in protein-protein interactions.[15]

  • Turn Induction : D-amino acids and N-methylated amino acids can be strategically placed to induce specific β-turn structures or to terminate helices, which is crucial for shaping the peptide's overall topography for receptor engagement.[10][14][16]

  • Flexible Linkers : Conversely, flexible linkers like γ-aminobutyric acid (GABA) can be inserted to increase the conformational freedom of a peptide, which can be advantageous in certain therapeutic applications.[17]

Improved Permeability and Bioavailability

A significant challenge for peptide drugs is their poor membrane permeability and low oral bioavailability.[3][18] NPAAs can address this by modifying the peptide's physicochemical properties.

  • Reduced Hydrogen Bonding : N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can decrease the desolvation penalty associated with crossing the lipid bilayer of cell membranes, thereby improving permeability.[10][18]

  • Lipophilicity : The addition of fatty acid side chains or other lipophilic moieties via NPAAs can increase the overall lipophilicity of the peptide, enhancing its ability to be absorbed.[3]

  • Structural Stability : The enhanced proteolytic stability and conformational rigidity conferred by NPAAs prevent the peptide from being degraded in the gastrointestinal tract, which is a prerequisite for oral bioavailability.[3] The GLP-1 receptor agonist Semaglutide, for instance, incorporates an Aib residue to extend its half-life.[1]

Key Classes of Non-Proteinogenic Amino Acids in Peptide Design

α,α-Disubstituted Amino Acids (e.g., Aib)

α-Aminoisobutyric acid (Aib) is a non-chiral NPAA with two methyl groups on its α-carbon.[9] This unique structure severely restricts its conformational freedom to the helical regions of the Ramachandran plot, making it a powerful tool for designing stable helical peptides.[14][16]

  • Advantages : Potent helix induction, high resistance to proteolysis.

  • Applications : Stabilizing α-helical secondary structures, designing cell-penetrating peptides, and creating peptide mimics of protein interaction domains.[15]

β-Amino Acids

In β-amino acids, the amino group is attached to the β-carbon, creating an additional carbon atom in the backbone compared to α-amino acids.[12][19] Peptides composed of β-amino acids, or "β-peptides," can fold into unique and stable secondary structures, such as helices and sheets, that are distinct from those of α-peptides.[13]

  • Advantages : High proteolytic stability, ability to form well-defined and diverse secondary structures, and potential to mimic α-peptide structures.[12][20][21]

  • Applications : Development of antimicrobial agents, enzyme inhibitors, and ligands for G-protein-coupled receptors (GPCRs).[12][20]

N-Methylated Amino Acids

N-methylation involves replacing the hydrogen atom on the backbone amide nitrogen with a methyl group.[22][23] This seemingly minor modification has profound effects on the peptide's properties.

  • Advantages : Increases resistance to proteolysis, enhances membrane permeability by reducing hydrogen bonding capacity, and can modulate receptor affinity and selectivity.[8][10][18]

  • Applications : Improving the oral bioavailability of peptide drugs, converting receptor agonists into antagonists, and increasing the in vivo half-life of therapeutics.[10][23] The immunosuppressant drug Cyclosporin A features multiple N-methylated amino acids.[1]

D-Amino Acids

D-amino acids are the stereoisomers (enantiomers) of the naturally occurring L-amino acids. Their inclusion is a straightforward and highly effective method for increasing metabolic stability.[1]

  • Advantages : Confers exceptional resistance to degradation by proteases, which are stereospecific for L-amino acids.[1]

  • Applications : Used to terminate helical structures, induce β-turns, and prolong the in vivo activity of peptide drugs.[14][16] For example, the incorporation of D-phenylalanine in the antimicrobial peptide gramicidin enhances its activity and stability.[1]

Quantitative Data on NPAA-Modified Peptides

The following table summarizes the impact of incorporating various NPAAs on key peptide properties, providing a comparative reference for researchers.

NPAA TypeExamplePeptideModificationEffectQuantitative ResultReference
α,α-Disubstituted Aibp53-derived peptideNon-interacting residues replaced by AibIncreased Helicity & Proteolytic ResistanceTrypsin cleavage rate constant reduced from 1.5 x 10⁻¹/min to 5.3 x 10⁻⁴/min.[15]
D-Amino Acid D-TyrCompstatin Analog (CP40)N-terminal modification with D-TyrIncreased Binding AffinitySubnanomolar binding affinity (KD = 0.5 nM) to complement protein C3.[4]
N-Methylated N-Me-SarcosineCompstatin Analog (CP30)N-terminal modification with SarcosineEnhanced PharmacokineticsPlasma half-life in non-human primates of 10.1 hours.[4]
N-Methylated MultipleSomatostatin AnalogThree N-methylationsIncreased Oral BioavailabilityAchieved an oral bioavailability of 9.9%.[18]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an NPAA-Containing Peptide

This protocol outlines a general procedure for manual SPPS using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is widely used for synthesizing modified peptides.[24][25][26]

1. Resin Preparation and Swelling: a. Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a suitable reaction vessel.[24] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[24] c. Drain the DMF.

2. First Amino Acid Loading (if not pre-loaded): a. Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM).[26] b. Add the solution to the swelled resin and agitate for 60 minutes at room temperature.[26] c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Iterative Peptide Elongation Cycle: a. Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[24][27] b. Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. c. Amino Acid Coupling: i. In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HATU (1-hydroxy-7-azabenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin) in DMF for 2-5 minutes.[11][27] ii. Add the activated amino acid solution to the resin. iii. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered NPAAs (e.g., Aib, N-methylated AAs), a longer coupling time or a double coupling may be necessary.[11][24] d. Washing: Wash the resin with DMF (3x) and DCM (3x). e. Repeat steps 3a-3d for each amino acid in the sequence.

4. Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.[24] b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[17] c. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[24]

5. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[24] c. Centrifuge the mixture to pellet the peptide. d. Wash the pellet with cold ether and dry under vacuum.[24] e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[24]

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate key workflows and decision-making processes in the design and synthesis of peptides containing non-proteinogenic amino acids.

G Decision Pathway for NPAA Coupling Strategy start Start: Select NPAA for Coupling is_standard Is it a standard (non-hindered) NPAA? (e.g., D-Ala, β-Ala) start->is_standard is_hindered Is the NPAA sterically hindered? (e.g., Aib, N-Me-AA) extended_coupling Use Potent Coupling Reagent: HATU/DIPEA (Extended time, 2-4 hr) is_hindered->extended_coupling Yes is_standard->is_hindered No standard_coupling Use Standard Coupling: HATU or HBTU (1-2 hr coupling) is_standard->standard_coupling  Yes check_completion Check Coupling Completion (Kaiser Test) standard_coupling->check_completion extended_coupling->check_completion double_coupling Perform Double Coupling double_coupling->check_completion check_completion->double_coupling No complete Coupling Complete: Proceed to next cycle check_completion->complete Yes

Caption: Decision pathway for selecting coupling conditions for NPAAs.

G General Workflow for NPAA-Modified Peptide Development cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical design Peptide Design (Select NPAA) synthesis Solid-Phase Synthesis (SPPS) design->synthesis purification Purification (RP-HPLC) & Characterization (MS) synthesis->purification binding Binding Assay (e.g., ELISA, SPR) purification->binding stability Proteolytic Stability Assay (Plasma Incubation) purification->stability activity Functional/Cell-Based Assay binding->activity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) stability->pk_pd activity->pk_pd toxicity Toxicology Studies pk_pd->toxicity lead_opt Lead Optimization toxicity->lead_opt lead_opt->design Iterate Design G Simplified GPCR Signaling Pathway ligand Peptide Ligand (with NPAA) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response Signal Transduction

References

The Strategic Incorporation of Ornithine into Peptides: A Technical Guide to Fmoc-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) in solid-phase peptide synthesis (SPPS). Ornithine, a non-proteinogenic amino acid, is a valuable building block for creating structurally diverse and functionally enhanced peptides. Its side chain offers a key site for modifications such as lactamization for cyclization, conjugation of labels, or the attachment of other functional moieties. The strategic use of orthogonal protecting groups, exemplified by the Fmoc group on the α-amino group and the benzyloxycarbonyl (Z) group on the δ-amino group, is paramount for the successful synthesis of complex ornithine-containing peptides.

Core Concepts: The Power of Orthogonal Protection

The successful incorporation of ornithine into a growing peptide chain hinges on an orthogonal protection strategy. This strategy allows for the selective removal of one protecting group in the presence of another, enabling precise control over the synthesis. In the case of this compound, the base-labile Fmoc group is removed at each step of peptide chain elongation, while the Z group, which is stable to the basic conditions of Fmoc deprotection, remains intact to protect the side chain. The Z group is typically removed during the final cleavage of the peptide from the resin or through specific deprotection methods.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Molecular Formula C₂₈H₂₈N₂O₆
Molecular Weight 488.53 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DCM
Storage 2-8°C

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of ornithine-containing peptides. The following sections provide step-by-step protocols for the key stages of incorporating this compound into peptides via Fmoc-based SPPS.

Diagram: General Workflow for Incorporating this compound in SPPS

SPPS Workflow for this compound Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 2. Coupling Coupling of This compound Wash1->Coupling 3. Wash2 Washing (DMF, DCM) Coupling->Wash2 4. Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat 5. Repeat->Fmoc_Deprotection Chain Elongation Final_Cleavage Final Cleavage & Z-Deprotection Repeat->Final_Cleavage After final AA Peptide Purified Peptide Final_Cleavage->Peptide

Caption: Workflow for the incorporation of this compound in solid-phase peptide synthesis.

Protocol 1: Fmoc Deprotection

This procedure details the removal of the Nα-Fmoc group to expose the free amine for the subsequent coupling reaction.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Wash the resin with DCM (2-3 times) and proceed to the coupling step.

Protocol 2: Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. The choice of coupling reagent is critical for efficiency, especially with sterically hindered amino acids.

Materials:

  • Deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • DMF (peptide synthesis grade)

Procedure using HATU:

  • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and mix for 1-2 minutes to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, a second coupling can be performed with fresh reagents.

  • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.

Quantitative Data: Performance of Common Coupling Reagents

While specific data for this compound is not always readily available, the following table, extrapolated from studies on other challenging amino acid couplings, provides a strong indication of the relative efficacy of common coupling reagents.[1]

Coupling ReagentReagent TypeTypical Reaction Time (min)Coupling Efficiency (%)Notes
HATU Uronium/Aminium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low risk of racemization.[1]
HBTU Uronium/Aminium Salt30 - 60> 99Very effective, but can lead to guanidinylation of the free amine if used in excess.
DIC/HOBt Carbodiimide/Additive60 - 18098 - 99A cost-effective option, but generally slower and may require longer reaction times for complete coupling.
Protocol 3: Deprotection of the Z-Group and Final Cleavage

The benzyloxycarbonyl (Z) group is stable to the conditions of Fmoc SPPS and requires specific conditions for its removal. This is often performed concurrently with the cleavage of the peptide from the resin.

This method is mild and effective for removing the Z group, particularly when the peptide is sensitive to strong acids.

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium formate or cyclohexene as a hydrogen donor

  • Solvent: DMF or a mixture of DMF/DCM

Procedure:

  • Swell the Z-protected peptide-resin in the chosen solvent.

  • Add the hydrogen donor (e.g., 10-20 equivalents of ammonium formate per Z-group).

  • Carefully add the 10% Pd/C catalyst (typically 10-50% by weight of the peptide) under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., LC-MS analysis of a small cleaved sample). Reaction times can range from 1 to 24 hours.

  • Once deprotection is complete, filter the mixture to remove the catalyst and wash the resin.

  • Proceed with the cleavage of the peptide from the resin using standard protocols (e.g., TFA-based cleavage).

This is a classic and robust method for Z-group removal, although the conditions are harsh.

Materials:

  • Z-protected peptide

  • 33% HBr in acetic acid

  • Scavengers (e.g., anisole)

Procedure (for solution-phase deprotection after cleavage):

  • Dissolve the Z-protected peptide in glacial acetic acid.

  • Add a scavenger such as anisole.

  • Add the 33% HBr in acetic acid solution.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, precipitate the peptide by adding cold diethyl ether.

  • Collect the deprotected peptide by centrifugation or filtration.

For many applications, a standard trifluoroacetic acid (TFA) cleavage cocktail will simultaneously cleave the peptide from the resin and remove the Z group, along with other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS)

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Collect the crude peptide by centrifugation and wash with cold ether.

  • Dry the peptide and proceed with purification, typically by reverse-phase HPLC.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of this compound. Awareness of these issues and the implementation of appropriate mitigation strategies are crucial for obtaining a high-purity final product.

Side ReactionDescriptionMitigation Strategy
Incomplete Coupling The bulky nature of this compound can lead to incomplete reaction with the N-terminus of the growing peptide chain.Use a more powerful coupling reagent like HATU.[1] Perform a double coupling. Increase the reaction time or temperature (with caution to avoid racemization).[1]
Racemization The chiral integrity of the ornithine residue can be compromised during the activation and coupling steps, particularly with prolonged exposure to basic conditions.Use coupling reagents known to suppress racemization (e.g., HATU, DIC/HOBt). Minimize the pre-activation time. Avoid excess base.
Incomplete Z-Group Deprotection The Z group can be resistant to cleavage, especially under mild acidic conditions.For catalytic hydrogenation, ensure the catalyst is active and use an adequate amount of hydrogen donor. For acid cleavage, use stronger acids like HBr/acetic acid or increase the cleavage time with TFA.

Applications of Ornithine-Containing Peptides

The incorporation of ornithine into peptides opens up a wide range of applications in research and drug development.

Diagram: Applications of Ornithine in Peptides

Ornithine_Applications cluster_applications Key Application Areas Ornithine Ornithine in Peptides Cyclic_Peptides Cyclic Peptides (Lactam Bridges) Ornithine->Cyclic_Peptides Side-chain cyclization Drug_Conjugates Drug Conjugates (Linker Attachment) Ornithine->Drug_Conjugates Payload attachment Peptidomimetics Peptidomimetics (Enhanced Stability) Ornithine->Peptidomimetics Structural modification Antimicrobial Antimicrobial Peptides Ornithine->Antimicrobial Cationic charge Research_Tools Biochemical Probes & Research Tools Ornithine->Research_Tools Labeling site

Caption: Key applications of incorporating ornithine into peptide structures.

  • Peptide Cyclization: The δ-amino group of ornithine is frequently used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to conformationally constrained cyclic peptides with enhanced stability and receptor affinity.

  • Drug Conjugation: The free amine on the ornithine side chain serves as an excellent attachment point for cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Antimicrobial Peptides: Ornithine's basic side chain contributes a positive charge at physiological pH, a key feature in many antimicrobial peptides that interact with and disrupt bacterial membranes.

  • Peptidomimetics: As a non-proteinogenic amino acid, ornithine can be incorporated to create peptide mimics with improved resistance to enzymatic degradation.[2]

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex and functionally diverse peptides. A thorough understanding of its properties, coupled with the implementation of optimized protocols for coupling and deprotection, is essential for achieving high yields and purity. The strategic use of ornithine in peptide design continues to be a valuable tool for advancing research in medicinal chemistry and drug development.

References

The Functional Role of Ornithine Residues in Synthetic Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, has emerged as a critical component in the design and development of synthetic peptides with enhanced therapeutic properties. Its unique structural and chemical characteristics offer significant advantages over its canonical counterparts, lysine and arginine. This technical guide provides a comprehensive overview of the multifaceted functions of ornithine residues in synthetic peptides, detailing their impact on structure, stability, and biological activity. The guide includes quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers in harnessing the full potential of ornithine-containing peptides.

Core Functions of Ornithine in Peptide Structure and Stability

The incorporation of ornithine into synthetic peptides can profoundly influence their physicochemical properties, primarily by enhancing structural stability and resistance to enzymatic degradation.

Peptide Cyclization and Conformational Rigidity

Ornithine is a key residue for inducing peptide cyclization through the formation of a lactam bridge. This intramolecular amide bond is typically formed between the δ-amino group of the ornithine side chain and the carboxyl group of an acidic amino acid side chain, such as aspartic acid or glutamic acid.[1] This cyclization imparts conformational rigidity to the peptide, which can lead to:

  • Increased Receptor Affinity and Selectivity: A more constrained conformation can favor a specific binding orientation to a biological target, leading to higher affinity and selectivity.

  • Enhanced Bioavailability: Cyclization can improve a peptide's ability to cross biological membranes and reduce its susceptibility to degradation, thereby increasing its bioavailability.[2]

A notable phenomenon related to ornithine's cyclization tendency is the "ornithine effect," observed in mass spectrometry. This effect involves a facile cleavage C-terminal to an ornithine residue in the gas phase, resulting from the formation of a stable six-membered lactam ring.[3] This property has been exploited for the site-specific fragmentation and characterization of stapled and cyclic peptides.[4]

Enhanced Proteolytic Stability

As a non-canonical amino acid, ornithine is not readily recognized by many proteases, which typically cleave peptide bonds adjacent to specific canonical amino acid residues.[5] Substituting protease-labile residues, such as arginine, with ornithine can significantly increase the peptide's half-life in biological fluids like serum.[6][7] This enhanced stability is crucial for the development of peptide-based therapeutics that require a longer duration of action in vivo.

Table 1: Quantitative Data on the Proteolytic Stability of Ornithine-Containing Peptides

PeptideModificationMatrixHalf-Life (t½)Analytical Method
Oncocin Derivative (Onc18)Native (contains Arginine)Mouse Serum25 minRP-HPLC
Oncocin Derivative (Onc72)Arginine substituted with OrnithineMouse Serum3 hRP-HPLC
Oncocin Derivative (Onc112)Arginine substituted with D-ArginineMouse Serum> 8 hRP-HPLC

Data sourced from reference[7].

Biological Activities of Ornithine-Containing Peptides

The unique properties of ornithine contribute to a range of biological activities, making it a valuable component in the design of antimicrobial, cell-penetrating, and anticancer peptides.

Antimicrobial Activity

Ornithine is a common residue in both natural and synthetic antimicrobial peptides (AMPs). Its primary amine side chain is protonated at physiological pH, conferring a positive charge to the peptide. This positive charge is critical for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane disruption and bacterial cell death. Star-shaped poly(l-ornithine) structures have demonstrated potent antimicrobial and biofilm-disrupting capabilities.[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of Ornithine-Containing Antimicrobial Peptides

PeptideTarget OrganismMIC (µg/mL)
BSI-9 (ornithine-containing cyclic peptide)S. aureus ATCC 2921316-32
BSI-9 (ornithine-containing cyclic peptide)P. aeruginosa ATCC 2785316-32
BSI-9 analog (compound 11)S. aureus ATCC 292138
BSI-9 analog (compound 11)P. aeruginosa ATCC 278534
Star-shaped poly(l-ornithine)P. aeruginosaNot specified

Data for BSI-9 and its analog are from reference[6]. Further research is needed to populate this table with a wider range of ornithine-containing AMPs and their corresponding MIC values against clinically relevant bacterial strains.

Cell Permeability

The cationic nature of ornithine also plays a crucial role in the function of cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, nucleic acids, and proteins, into the cell's interior. Replacing lysine with ornithine in CPPs has been explored as a strategy to enhance proteolytic stability while maintaining or improving cell-penetrating efficacy.[9] Cationic peptides composed of ornithine and histidine repeats have been shown to augment gene transfer in dendritic cells.[10]

Table 3: Quantitative Data on the Cell Permeability of Ornithine-Containing Peptides

PeptideCell LineUptake Efficiency/Permeability Coefficient (Papp)Analytical Method
Ornithine-containing CPPsVariousData not readily available in a comparable formatFACS, Fluorescence Microscopy

Quantitative data on the cell permeability of ornithine-containing peptides, such as apparent permeability coefficients (Papp), are not widely available in a standardized format. Further research is required to generate and compile this data for comparative analysis.

Anticancer Activity and Targeted Drug Delivery

Ornithine-containing peptides are being actively investigated for their potential in cancer therapy.[11] The side-chain amine of ornithine provides a convenient site for the conjugation of cytotoxic drugs, enabling targeted delivery to cancer cells that overexpress specific receptors.[11] For example, cyclic RGD (Arginine-Glycine-Aspartic acid) peptides containing ornithine have been developed to target integrin receptors, which are often overexpressed on the surface of tumor cells and are involved in tumor growth and angiogenesis.[5][12]

Furthermore, some ornithine-containing peptides have been shown to induce apoptosis in cancer cells. The precise mechanisms are still under investigation but may involve interactions with cell surface receptors or intracellular targets that trigger apoptotic signaling cascades.

Table 4: Receptor Binding Affinity of Ornithine-Containing Peptides

PeptideReceptorIC50 (nM)Assay
Cyclic RGD peptides (various)Integrin αvβ37 - 40Inhibition of binding
Cyclic RGD peptides (various)Integrin αvβ5600 - 4,000Inhibition of binding
[99mTc-GGC]-(Orn)3-c(RGDfK)Integrin αvβ3Not specifiedCompetitive binding

Data sourced from reference[12]. IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Signaling Pathways Modulated by Ornithine-Containing Peptides

Ornithine-containing peptides can exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of peptide-based therapeutics.

Integrin-Mediated Signaling in Cancer

Ornithine-containing RGD peptides can act as antagonists of integrin receptors, thereby inhibiting downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.[1][13] Binding of these peptides to integrins can disrupt the interaction of the integrin with the extracellular matrix, leading to the inhibition of focal adhesion kinase (FAK) and Src kinase activation. This, in turn, can suppress the Ras-Raf-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival, proliferation, and migration.

Integrin_Signaling Orn_RGD Ornithine-RGD Peptide Integrin Integrin αvβ3 Orn_RGD->Integrin binds & inhibits FAK FAK Integrin->FAK activates Src Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation promotes Apoptosis_Node Apoptosis Akt->Apoptosis_Node inhibits ERK ERK MEK->ERK ERK->Proliferation promotes

Caption: Inhibition of Integrin Signaling by Ornithine-RGD Peptides.

Induction of Apoptosis

Certain cationic antimicrobial peptides, which can contain ornithine, are known to induce apoptosis in cancer cells.[14] The extrinsic pathway of apoptosis can be triggered by the binding of these peptides to death receptors on the cell surface, such as Fas or TNF receptors. This leads to the recruitment of adaptor proteins like FADD and the activation of initiator caspase-8. Caspase-8 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to programmed cell death. The intrinsic pathway can also be activated, involving the release of cytochrome c from the mitochondria and the formation of the apoptosome.

Apoptosis_Pathway Orn_Peptide Ornithine-containing Cationic Peptide Death_Receptor Death Receptor (e.g., Fas) Orn_Peptide->Death_Receptor binds Mitochondria Mitochondria Orn_Peptide->Mitochondria induces stress? DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC recruits Caspase8 Caspase-8 (activated) DISC->Caspase8 activates Caspase3 Caspase-3 (activated) Caspase8->Caspase3 activates Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome executes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Caspase9->Caspase3 activates

Caption: Apoptosis Induction by Ornithine-Containing Cationic Peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of ornithine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Ornithine-Containing Peptides

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a linear peptide containing an ornithine residue.

  • Materials:

    • Rink Amide resin

    • Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

    • N,N'-Diisopropylethylamine (DIPEA)

    • Coupling reagent (e.g., HATU, HBTU)

    • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

    • Diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling:

      • Activate the first Fmoc-protected amino acid (e.g., 3-5 equivalents) with a coupling reagent (e.g., HATU) and DIPEA in DMF.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

    • Washing: Wash the resin with DMF and DCM.

    • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-Orn(Boc)-OH at the desired position.

    • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

    • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from ornithine).

    • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotect Next Amino Acid Final_Deprotect 6. Final Fmoc Deprotection Loop->Final_Deprotect Final Amino Acid Cleave 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 8. Precipitation & Purification (Ether, RP-HPLC) Cleave->Purify End End: Purified Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

On-Resin Side-Chain Lactamization

This protocol describes the formation of a lactam bridge between an ornithine and an aspartic acid residue on the solid support.[12]

  • Prerequisites: The linear peptide has been synthesized on the resin using orthogonal protecting groups for the side chains of the amino acids to be cyclized (e.g., Fmoc-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH).

  • Procedure:

    • Selective Deprotection: Selectively remove the Mmt protecting group from the ornithine side chain by treating the resin with a dilute solution of TFA in DCM (e.g., 1-2% TFA).

    • Washing: Wash the resin thoroughly with DCM and DMF.

    • Intramolecular Coupling:

      • Activate the free carboxyl group of the aspartic acid side chain using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

      • Allow the intramolecular cyclization to proceed for 12-24 hours at room temperature.

      • Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

    • Final Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify as described in the SPPS protocol.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of an ornithine-containing peptide against a bacterial strain.[15]

  • Materials:

    • Ornithine-containing peptide

    • Bacterial strain (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Bacterial Culture: Grow the bacterial strain in MHB to the mid-logarithmic phase.

    • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in MHB in the wells of a 96-well plate.

    • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of an ornithine-containing peptide in the presence of a specific protease or in serum.[6][16][17]

  • Materials:

    • Ornithine-containing peptide

    • Protease (e.g., trypsin) or human/animal serum

    • Reaction buffer (e.g., PBS)

    • Quenching solution (e.g., TFA)

    • LC-MS system

  • Procedure:

    • Reaction Setup: Incubate the peptide at a known concentration with the protease or serum in the reaction buffer at 37°C.

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

    • Sample Preparation: Precipitate the proteins (if using serum) and collect the supernatant containing the peptide and its degradation products.

    • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

    • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½) of the peptide.

Conclusion

Ornithine is a versatile and powerful tool in the arsenal of peptide chemists and drug developers. Its incorporation into synthetic peptides can significantly enhance their structural stability, proteolytic resistance, and biological activity. The ability to form cyclic structures, resist enzymatic degradation, and modulate interactions with biological targets makes ornithine a key residue for the design of next-generation peptide therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of ornithine-containing peptides in their scientific endeavors. Further quantitative studies are encouraged to build a more comprehensive understanding of the structure-activity relationships of these promising molecules.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the predominant method for chemically synthesizing peptides.[1] This methodology relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[2][3] Ornithine, a non-proteinogenic amino acid, is a valuable building block used to create lactam bridges, attach molecular labels, or serve as a precursor for arginine.[4][5]

This document provides a detailed protocol for the incorporation of Nα-Fmoc-Nδ-benzyloxycarbonyl-L-ornithine (Fmoc-Orn(Z)-OH) into a peptide sequence using manual or automated SPPS. The benzyloxycarbonyl (Z) group is a well-established protecting group for amines, stable to the mild basic conditions used for Fmoc removal and the standard acidic conditions (TFA) used for cleavage from most resins.[6] This orthogonality makes this compound particularly useful for the synthesis of protected peptide fragments that can be further manipulated in solution.[6]

Principle of the Method: Orthogonal Protection Strategy

The successful synthesis of a peptide using this compound hinges on an orthogonal protection scheme. Three types of protecting groups are employed, each removable under distinct chemical conditions, ensuring that only the desired bond is formed or cleaved at each step.

  • Nα-Fmoc Group (Temporary): Protects the alpha-amino group of the incoming amino acid. It is removed by a mild base, typically a solution of piperidine in DMF, before each coupling step.[1]

  • Resin Linker & Side-Chain tBu Groups (Acid-Labile): The peptide is anchored to the solid support via an acid-labile linker (e.g., Wang, Rink Amide). Similarly, other reactive side chains (e.g., Asp, Glu, Ser, Tyr) are typically protected with tert-Butyl (tBu) based groups. These are cleaved simultaneously with the peptide from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1][3]

  • Nδ-Z Group (Hydrogenolysis/Strong Acid Labile): The Z group protecting the ornithine side-chain is stable to both piperidine and TFA. It requires specific, harsher conditions for removal, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with very strong acids like HF or HBr in acetic acid.[4][6] This stability allows for the isolation of a side-chain protected peptide after cleavage from the resin.

G cluster_spps Fmoc Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage & Final Deprotection Resin Peptide-Resin (N-term Fmoc protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling 2. Coupling (this compound + Activator) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated Elongated Peptide-Resin Washing2->Elongated Repeat Cycle Cleavage 3. Cleavage from Resin (TFA Cocktail) Elongated->Cleavage Z_Deprotection 4. Z-Group Deprotection (e.g., Catalytic Hydrogenation) Cleavage->Z_Deprotection Final_Peptide Final Deprotected Peptide Z_Deprotection->Final_Peptide

Caption: Workflow for SPPS incorporating this compound.

Experimental Protocols

Materials and Reagents

The quality of reagents, particularly the solvent N,N-Dimethylformamide (DMF), is critical for successful synthesis.[7]

Reagent/MaterialSpecificationTypical Supplier
Resin Rink Amide or Wang Resin (100-200 mesh)Standard peptide synthesis suppliers
Solvents DMF (Peptide Synthesis Grade, amine-free), Dichloromethane (DCM)Major chemical suppliers
Amino Acid This compoundMajor chemical suppliers
Deprotection Reagent 20% (v/v) Piperidine in DMFPrepared fresh from stock
Coupling Activators HBTU/HATU, HOBt, DICStandard peptide synthesis suppliers
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineMajor chemical suppliers
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water (H₂O)Major chemical suppliers
Z-Deprotection Palladium on Carbon (10% Pd/C), Methanol, Acetic Acid, Hydrogen gasMajor chemical suppliers
Precipitation Cold Diethyl EtherMajor chemical suppliers
Protocol 1: Peptide Chain Elongation

This protocol describes a single cycle of deprotection and coupling for the incorporation of this compound.

1. Resin Preparation: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in DMF for at least 1 hour or in DCM for 30 minutes.[7] Drain the solvent.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swelled resin. b. Agitate the mixture for 5-7 minutes at room temperature.[7] c. Drain the solution. For difficult sequences or long peptides, a second deprotection for 10-15 minutes may be beneficial.[2] d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7] Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

3. This compound Coupling: a. In a separate vial, dissolve this compound (3-5 eq. relative to resin loading) and an activator like HBTU (3-5 eq.) in a minimal amount of DMF. b. Add a base such as DIPEA (6-10 eq.) to the amino acid solution and allow it to pre-activate for 3-8 minutes.[8] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.[7][9] e. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). f. Perform a colorimetric test to confirm the completion of the coupling (disappearance of free amine). If the test is positive, recoupling may be necessary.

4. Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

G Orthogonal Protection Scheme A_Fmoc Fmoc Group (Base Labile) D_Base Base (Piperidine) A_Fmoc->D_Base Removes E_Acid Acid (TFA) F_H2 Hydrogenolysis (H₂/Pd-C) B_Resin Resin Linker / tBu (TFA Labile) B_Resin->E_Acid Removes C_Z Z Group (H₂/Pd-C Labile) C_Z->F_H2 Removes

References

Application Notes and Protocols: Coupling Reagents for Fmoc-Orn(Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of peptide chains. A critical step in SPPS is the formation of the amide bond between the carboxyl group of the incoming amino acid and the free amine of the growing peptide chain attached to the solid support. The success of this coupling reaction is heavily dependent on the choice of the coupling reagent, which activates the carboxylic acid.

Fmoc-Orn(Z)-OH is a commonly used protected amino acid in SPPS, where the ornithine side-chain amine is protected by a benzyloxycarbonyl (Z) group. While not considered one of the most sterically hindered amino acids, the bulky Z-group necessitates the use of efficient coupling reagents to ensure high coupling yields and minimize side reactions. This document provides a detailed overview of suitable coupling reagents for this compound, their comparative performance, and standardized protocols for their use in SPPS.

Comparison of Common Coupling Reagents

The selection of a coupling reagent is crucial for the successful incorporation of this compound. Modern peptide synthesis relies on several classes of coupling reagents, each with its own advantages and disadvantages. The most common classes are carbodiimides, and the more powerful onium salts (aminium/uronium and phosphonium salts).[1]

Reagent Class Reagent Name Mechanism of Action Advantages Disadvantages
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Forms an O-acylisourea intermediate, which can be reacted with an additive like HOBt or OxymaPure to form a less racemization-prone active ester.Cost-effective; the urea byproduct is soluble in common washing solvents like isopropanol.[2]Slower reaction times compared to onium salts; risk of racemization if used without an additive.[1]
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms an HOBt active ester.Widely used, reliable, and effective for most standard couplings.[1]Can cause guanidinylation of the N-terminus if used in excess; based on the potentially explosive HOBt.[1][2]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms a more reactive HOAt active ester.Highly reactive, leading to faster coupling and less racemization compared to HBTU.[1][3] Recommended for challenging couplings.More expensive than HBTU; based on the potentially explosive HOAt.[2]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms a 6-Cl-HOBt active ester.Good compromise in terms of reactivity and price compared to HATU.[4]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Forms an OxymaPure active ester.High efficiency comparable to HATU, with a better safety profile as it is not based on explosive HOBt/HOAt; good solubility.[1][2]
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Forms an HOBt active ester.High efficiency; no guanidinylation side reaction, making it suitable for cyclization or when using excess reagent.[1][4]Byproducts can be difficult to remove.[1]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Forms a more reactive HOAt active ester.Very effective, particularly for minimizing racemization.[1]

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. These should be optimized based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Coupling using HATU/HBTU/HCTU

This protocol is suitable for most routine and challenging couplings.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. A common procedure is to treat for 3 minutes, drain, and then treat for an additional 7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (HATU, HBTU, or HCTU; 2.9-4.5 equivalents) in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution and mix well.[5]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • Monitoring and Washing:

    • Monitor the progress of the coupling reaction using a colorimetric test such as the Kaiser test or the TNBS (trinitrobenzenesulfonic acid) test.[6] A negative result (yellow beads with the Kaiser test) indicates a complete reaction.

    • If the coupling is incomplete, the coupling step can be repeated with fresh reagents.

    • After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.[7]

Protocol 2: Coupling using DIC/Additive

This protocol is a cost-effective alternative, particularly for less demanding sequences.

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure (3 equivalents) in a minimum volume of DMF.

    • Add the dissolved amino acid and additive solution to the deprotected resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser or TNBS test.

    • Once the coupling is complete, wash the resin with DMF (3-5 times), followed by a wash with isopropanol to help remove the diisopropylurea byproduct, and then with DCM (3-5 times) and DMF (3-5 times).

Visualizations

G cluster_SPPS SPPS Workflow for this compound Coupling Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (Coupling Reagent + Base in DMF) Activation->Coupling Monitoring Monitor Coupling (e.g., Kaiser Test) Coupling->Monitoring Wash2 Wash with DMF/DCM Repeat Repeat Cycle Wash2->Repeat Monitoring->Coupling Incomplete Monitoring->Wash2 Complete

Caption: General workflow for a single coupling cycle in SPPS.

G cluster_Onium Onium Salts CouplingReagents Coupling Reagents for SPPS Aminium Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU) CouplingReagents->Aminium Phosphonium Phosphonium Salts (e.g., PyBOP, PyAOP) CouplingReagents->Phosphonium Carbodiimides Carbodiimides (e.g., DIC, DCC) CouplingReagents->Carbodiimides HBTU HBTU Aminium->HBTU HOBt-based HATU HATU Aminium->HATU HOAt-based COMU COMU Aminium->COMU Oxyma-based

Caption: Classification of common SPPS coupling reagents.

References

Application Notes and Protocols: Activation of Fmoc-Orn(Z)-OH with HATU and HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient and complete coupling of each amino acid is paramount to the successful synthesis of the target peptide. The choice of coupling reagents is critical, especially when incorporating amino acids with bulky side chains or those prone to side reactions. Fmoc-Orn(Z)-OH, with its benzyloxycarbonyl (Z) protected side-chain, can present steric challenges during coupling. This document provides detailed application notes and protocols for the activation of this compound using the highly effective uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), with the inclusion of HOBt (1-Hydroxybenzotriazole) as an additive.

HATU is a powerful activating agent renowned for its high coupling efficiency and rapid reaction kinetics, largely attributed to the formation of a highly reactive OAt-active ester.[1][2] While HATU contains the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which is generally more effective than HOBt at accelerating coupling and suppressing racemization, the combination with HOBt is sometimes employed in protocols, although it is often considered redundant.[3][4] This protocol will detail the combined use and discuss the individual roles of these reagents.

Mechanism of Activation and Coupling

The activation of an Fmoc-amino acid with HATU in the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA) proceeds through the formation of a highly reactive OAt-active ester. The subsequent nucleophilic attack by the free amine of the resin-bound peptide leads to the formation of the peptide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Orn This compound Active_Ester Highly Reactive OAt-Active Ester Fmoc_Orn->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Deprotonation Coupled_Peptide Fmoc-Orn(Z)-Peptide-Resin Active_Ester->Coupled_Peptide HOAt HOAt Active_Ester->HOAt releases Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack HOBt_node HOBt (Additive) HOBt_node->Active_Ester Suppresses Racemization (Redundant with HATU)

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the coupling of Fmoc-amino acids using HATU. While specific data for this compound is not extensively published, the data for other sterically hindered amino acids can serve as a reliable guide.

Table 1: Reagent Stoichiometry for HATU/HOBt Coupling

ReagentEquivalents (relative to resin loading)Molar Concentration (in DMF)Purpose
This compound3 - 50.2 - 0.5 MAmino acid to be coupled
HATU2.9 - 4.90.2 - 0.5 MActivating agent
HOBt3 - 50.5 MAdditive to suppress racemization
DIPEA6 - 102 MTertiary base for activation

Table 2: Typical Reaction Parameters and Performance

ParameterValueNotes
Pre-activation Time 1 - 5 minutesThe Fmoc-amino acid, HATU, HOBt, and DIPEA are mixed before addition to the resin.
Coupling Time 30 - 120 minutesCan be extended for difficult couplings. Reaction completion should be monitored.
Solvent DMF (N,N-Dimethylformamide)High-purity, peptide synthesis grade solvent is essential.
Temperature Room Temperature
Monitoring Kaiser TestA negative test (yellow/no color change) indicates complete coupling.
Coupling Efficiency >99%Expected for HATU with most amino acids, including hindered ones.[4][5]

Experimental Protocols

This section provides a detailed protocol for a single coupling cycle of this compound to a resin-bound peptide using HATU/HOBt activation in a manual solid-phase peptide synthesis setup.

Materials
  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • DCM (Dichloromethane)

  • Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

  • Reaction vessel for manual SPPS

Protocol
  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-15 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

  • Pre-activation of this compound:

    • In a separate, dry glass vial, dissolve this compound (3-5 eq.), HATU (2.9-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the mixture.

    • Gently swirl the vial and allow the solution to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Immediately add the pre-activated this compound solution to the deprotected resin in the reaction vessel.

    • Ensure there is enough solvent to fully immerse the resin; add more DMF if necessary.

    • Agitate the mixture for 30-120 minutes at room temperature. For sterically hindered amino acids like this compound, a longer coupling time may be required.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test.

    • A negative test (yellow/no color change) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive, continue the coupling for an additional 30-60 minutes or consider a double coupling (repeating steps 3 and 4).

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

    • Optionally, wash with DCM (3 times) to prepare for the next deprotection step or for storage.

G start Start: Resin with Fmoc-protected Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 preactivation 3. Pre-activation (this compound, HATU, HOBt, DIPEA) kaiser1->preactivation coupling 4. Coupling preactivation->coupling wash2 5. Wash (DMF) coupling->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle

Troubleshooting and Optimization

  • Incomplete Coupling (Positive Kaiser Test):

    • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration.

    • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

    • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents.

  • Racemization: While HATU is excellent at suppressing racemization, prolonged exposure to the basic activation conditions can increase this risk.[6] Minimize the pre-activation time and avoid using a large excess of base.

  • Side Reactions: A potential side reaction with uronium reagents like HATU is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[7] This is more likely to occur if HATU is used in a large excess or if the coupling is slow. Using near-stoichiometric amounts of HATU relative to the amino acid can minimize this.

Conclusion

The activation of this compound with HATU is a highly effective method for its incorporation into peptide sequences during solid-phase peptide synthesis. The high reactivity of HATU generally ensures rapid and complete coupling, even with this sterically demanding amino acid. While the addition of HOBt is often considered redundant due to the superior performance of the HOAt moiety within HATU, its inclusion is not detrimental and may provide an additional safeguard against racemization in challenging sequences. The provided protocols and data serve as a comprehensive guide for researchers to successfully utilize this powerful coupling strategy.

References

Standard Procedure for Fmoc Deprotection with Piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy in the synthesis of complex peptides.[1] The standard method for the removal of the Fmoc group involves treatment with a solution of piperidine in a suitable organic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] This crucial deprotection step must be efficient and complete to ensure high-quality peptide synthesis.[4] These application notes provide detailed protocols and quantitative data for the standard conditions of Fmoc removal using piperidine.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][3] Piperidine, a secondary amine, first acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring system.[3][5] This results in the formation of a carbanion intermediate. Subsequently, a β-elimination reaction occurs, leading to the release of the free N-terminal amine of the peptide and the formation of a highly reactive intermediate, dibenzofulvene (DBF).[1][3] A second molecule of piperidine then acts as a nucleophilic scavenger, reacting with the electrophilic DBF through a Michael-type addition to form a stable and soluble DBF-piperidine adduct. This final step drives the reaction to completion.[1]

Fmoc_Deprotection_Mechanism Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Carbanion_Intermediate Proton Abstraction Piperidine_Base Piperidine (Base) Piperidine_Base->Carbanion_Intermediate Free_Amine H2N-Peptide-Resin Carbanion_Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion_Intermediate->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Michael Addition Piperidine_Scavenger Piperidine (Scavenger) Piperidine_Scavenger->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data Summary

The efficiency of Fmoc deprotection is influenced by several factors including piperidine concentration, reaction time, and the nature of the peptide sequence. The following table summarizes typical conditions and expected outcomes.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>95%The most common and effective concentration for rapid deprotection.[6]
10% (v/v) in DMFHighMay require longer reaction times. Can be used to potentially minimize base-related side reactions.[6]
5% (v/v) in DMF with DBU (1-2%)HighDBU can accelerate the reaction, but may increase the risk of side reactions.[6]
4-methylpiperidine (20% v/v in DMF)Similar to piperidineAn alternative to piperidine, which is a controlled substance.[7]
Piperazine (10% w/v in 9:1 DMF/ethanol)Similar to piperidineMay cause less aspartimide formation in sensitive sequences.[4][8]
Reaction Time 2 x 5-10 minutes>95%A two-step deprotection is standard to ensure completeness.[9][10]
30 - 60 minutes (solution phase)>95%Typically sufficient for complete deprotection at room temperature in solution.[6]
1 - 2 hours (solution phase)>98%Extended time can ensure completeness, especially for sterically hindered amino acids.[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support in a manual synthesis setup.[1]

Materials:

  • Fmoc-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.[1]

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Manual SPPS reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: If starting with dry resin, swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel. Drain the solvent.[1][10]

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[9] Agitate the mixture at room temperature for 2-5 minutes.[9]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-15 minutes at room temperature.[2][9]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3][10]

  • Confirmation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[1][7] The deprotected peptidyl-resin is now ready for the next amino acid coupling cycle.

Protocol 2: Fmoc Deprotection for "Difficult" Sequences (DBU/Piperidine)

For sterically hindered amino acids or "difficult" sequences where standard conditions may be insufficient, a stronger base cocktail can be employed.[10]

Materials:

  • Fmoc-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, reagent grade

  • Deprotection Solution: 2% (v/v) DBU and 20% (v/v) piperidine in DMF or NMP.

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF or NMP for 30-60 minutes.

  • Deprotection: Treat the resin with the DBU/piperidine solution and agitate for 10-15 minutes.[10]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to ensure the complete removal of the strong base.[10]

Experimental Workflow

Experimental_Workflow Start Start: Fmoc-Peptidyl-Resin Swell Swell Resin in DMF Start->Swell Deprotection1 First Deprotection: 20% Piperidine/DMF (2-5 min) Swell->Deprotection1 Drain1 Drain Solution Deprotection1->Drain1 Deprotection2 Second Deprotection: 20% Piperidine/DMF (5-15 min) Drain1->Deprotection2 Drain2 Drain Solution Deprotection2->Drain2 Wash Wash Resin with DMF (5-7x) Drain2->Wash Confirm Optional: Kaiser Test Wash->Confirm Confirm->Deprotection2 Negative End End: Deprotected Peptidyl-Resin Confirm->End Positive Coupling Proceed to Amino Acid Coupling End->Coupling

References

Synthesis of Cyclic Peptides Using Fmoc-Orn(Z)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. A key strategy for synthesizing these molecules is through the formation of a lactam bridge between the side chains of an acidic and a basic amino acid. This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH). This approach leverages an orthogonal protection strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS), to achieve selective on-resin cyclization. The protocols provided herein detail the synthesis of the linear peptide precursor, selective deprotection of side-chain protecting groups, on-resin cyclization, and final cleavage and purification.

Introduction

The conformational rigidity of cyclic peptides often leads to improved pharmacological properties, making them attractive candidates for drug development.[1] On-resin cyclization is an efficient method for producing these structures, as it minimizes intermolecular side reactions and simplifies purification.[1] A common and effective method for cyclization is the formation of a stable amide (lactam) bond between the side-chain amine of a basic amino acid, such as ornithine, and the side-chain carboxyl group of an acidic amino acid, like aspartic acid or glutamic acid.[2]

The success of this strategy hinges on an orthogonal protecting group scheme, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[3] The widely used Fmoc/tBu strategy in SPPS employs the base-labile Fmoc group for Nα-protection and acid-labile groups (e.g., tert-butyl) for the side chains of most amino acids.[3] To achieve selective side-chain to side-chain cyclization, additional protecting groups that are stable to both basic (for Fmoc removal) and acidic (for tBu removal) conditions are required.

This application note focuses on the use of this compound, where the ornithine side chain is protected by the benzyloxycarbonyl (Z) group. The Z group is stable to the conditions used for Fmoc-SPPS and can be removed by catalytic hydrogenation or catalytic transfer hydrogenation, which are orthogonal to the acid-labile protecting groups.[4] For the acidic amino acid, a protecting group that is also orthogonal to both the Fmoc and Z groups is necessary. The allyl (All) ester is an excellent candidate as it can be selectively removed by a palladium(0) catalyst under neutral conditions.[5]

This document outlines a robust methodology for the synthesis of cyclic peptides via an on-resin lactam bridge formation between an ornithine residue protected with a Z group and an aspartic acid residue protected with an allyl group.

Orthogonal Protection Strategy

The synthesis of a cyclic peptide via a side-chain to side-chain lactam bridge between ornithine and aspartic acid requires a tri-orthogonal protection scheme. The strategy presented here utilizes:

  • Nα-Fmoc group: A base-labile protecting group for the temporary protection of the alpha-amine of the growing peptide chain. It is removed at each step of the peptide elongation.[3]

  • Side-chain tBu group: An acid-labile protecting group for the side chains of other trifunctional amino acids in the peptide sequence.

  • Side-chain Z group (for Ornithine): A protecting group removable by hydrogenolysis, which is orthogonal to both base- and acid-labile groups.[4]

  • Side-chain OAll group (for Aspartic Acid): A protecting group removable by a palladium(0) catalyst, providing the third level of orthogonality.[5]

This multi-layered protection allows for the sequential and selective deprotection of the side chains of aspartic acid and ornithine, followed by on-resin cyclization, without affecting the rest of the peptide or its linkage to the solid support.

Orthogonal_Protection_Strategy Peptide_Resin Linear Peptide on Resin (Fmoc-AA-...(Asp(OAll))...(Orn(Z))...-Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection During SPPS Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4, Phenylsilane) Peptide_Resin->Allyl_Deprotection Post-synthesis Fmoc_Deprotection->Peptide_Resin Z_Deprotection Z Deprotection (Catalytic Transfer Hydrogenation) Allyl_Deprotection->Z_Deprotection Cyclization On-Resin Cyclization (HATU, DIPEA) Z_Deprotection->Cyclization Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cyclization->Cleavage Purified_Peptide Purified Cyclic Peptide Cleavage->Purified_Peptide

Caption: Workflow for cyclic peptide synthesis using a tri-orthogonal protection strategy.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin.

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound and Fmoc-Asp(OAll)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser or ninhydrin test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OAll)-OH at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.

  • Final Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Side-Chain Deprotection and Cyclization

This protocol details the sequential deprotection of the Asp(OAll) and Orn(Z) side chains, followed by on-resin lactamization.

On_Resin_Cyclization_Workflow Start Linear Peptide-Resin -Asp(OAll)-Orn(Z)- Step1 1. Allyl Deprotection Pd(PPh3)4 / Phenylsilane in DCM/THF Start->Step1 Intermediate1 Peptide-Resin -Asp(OH)-Orn(Z)- Step1->Intermediate1 Step2 2. Z Deprotection Catalytic Transfer Hydrogenation (e.g., HCOOH, 10% Pd/C in MeOH/DMF) Intermediate1->Step2 Intermediate2 Peptide-Resin -Asp(OH)-Orn(NH2)- Step2->Intermediate2 Step3 3. Lactamization HATU / DIPEA in DMF Intermediate2->Step3 End Cyclic Peptide-Resin Step3->End

Caption: Step-wise on-resin deprotection and cyclization.

A. Selective Deprotection of the Allyl (All) Group from Aspartic Acid

Materials:

  • Peptide-resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous DCM

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Swell the dried peptide-resin in anhydrous DCM for 30 minutes.

  • Prepare a deprotection solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and PhSiH₃ (15-20 equivalents) in a mixture of DCM and THF.

  • Drain the DCM from the resin and add the deprotection solution.

  • Gently agitate the resin suspension under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours at room temperature.

  • Wash the resin thoroughly with THF (3 times), DCM (3 times), DMF (3 times), and a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

  • Wash again with DMF (3 times) and DCM (3 times).

B. Selective Deprotection of the Benzyloxycarbonyl (Z) Group from Ornithine

Materials:

  • Peptide-resin from step A

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Methanol (MeOH)

  • DMF

Procedure:

  • Swell the resin in a mixture of DMF and MeOH.

  • In a separate flask, prepare a solution of formic acid (as the hydrogen donor) in MeOH.

  • Carefully add the 10% Pd/C catalyst to the resin suspension (a weight equivalent to the resin is a common starting point, but this should be optimized).

  • Add the formic acid solution to the resin and catalyst mixture.

  • Agitate the suspension at room temperature for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF, MeOH, and DCM.

C. On-Resin Lactam Bridge Formation

Materials:

  • Peptide-resin from step B

  • HATU

  • DIPEA

  • DMF

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vial, prepare the cyclization solution by dissolving HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

  • Add the cyclization solution to the resin.

  • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the cyclization by cleaving a small sample and analyzing by LC-MS.

  • Once cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times), and dry under vacuum.

Protocol 3: Cleavage from Resin and Final Deprotection

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude cyclic peptide by adding cold diethyl ether.

  • Centrifuge the mixture to form a pellet, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

Materials:

  • Crude cyclic peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (for mobile phase)

  • Preparative and analytical RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the cyclic peptide using preparative reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired product.

  • Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the product by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy powder.

Quantitative Data Summary

The yield and purity of cyclic peptides can be influenced by several factors, including the peptide sequence, ring size, and the efficiency of the cyclization reaction. While specific data for the Orn(Z)/Asp(OAll) cyclization is not widely reported, the following table provides representative data for similar on-resin lactam cyclizations and deprotection efficiencies to serve as a benchmark.

Process Step Parameter Typical Range Reference
Linear Peptide Synthesis Purity of crude linear peptide>70%General SPPS knowledge
Z-Group Deprotection Deprotection Yield (solution phase)>90%[4]
On-Resin Cyclization Cyclization Yield (crude)20-75%[6]
Final Product Purity after HPLC>95%General purification knowledge
Final Product Overall Isolated Yield5-30%Estimated from similar syntheses

Troubleshooting

  • Incomplete Coupling during SPPS: Use a stronger coupling agent, double couple, or increase reaction time. Monitor each step with a Kaiser test.

  • Incomplete Allyl or Z Deprotection: Increase the amount of catalyst, reaction time, or temperature (for Z deprotection). Ensure reagents are fresh and anhydrous where required.

  • Low Cyclization Yield: Optimize the coupling reagents and base. The peptide sequence itself can hinder cyclization; altering the sequence or performing the cyclization in solution at high dilution may be necessary.

  • Dimerization during Cyclization: This is more common in solution-phase cyclization but can occur on-resin if the loading is too high. Using a low-loading resin can mitigate this.

  • Aspartimide Formation: While the described strategy is designed to minimize this, sequences containing Asp-Gly or Asp-Ser are particularly prone. Using specialized dipeptide building blocks or alternative protecting groups may be necessary in difficult cases.

Conclusion

The synthesis of cyclic peptides using this compound in combination with an orthogonally protected acidic amino acid such as Fmoc-Asp(OAll)-OH is a robust and versatile strategy. The tri-orthogonal protection scheme allows for the selective deprotection of the side chains and subsequent on-resin lactamization. The detailed protocols provided in this application note offer a comprehensive guide for researchers in academia and industry to successfully synthesize these valuable molecules for a wide range of applications in drug discovery and chemical biology. Careful optimization of the deprotection and cyclization steps is key to achieving high yields and purity of the final cyclic peptide.

References

On-Resin Cyclization Strategies Involving Ornithine Side Chains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability. On-resin cyclization is a powerful and efficient strategy in solid-phase peptide synthesis (SPPS) to generate these valuable molecules. The unique properties of the amino acid ornithine, with its delta-amino group on the side chain, make it a versatile building block for various on-resin cyclization approaches.

This document provides detailed application notes and experimental protocols for the three primary strategies of on-resin cyclization involving the ornithine side chain:

  • Side-Chain-to-Side-Chain Cyclization (Lactam Bridge Formation)

  • Head-to-Tail Cyclization via Side-Chain Anchoring

  • Side-Chain-to-Backbone Cyclization

Side-Chain-to-Side-Chain Cyclization: Lactam Bridge Formation

This is one of the most common strategies and involves forming an amide (lactam) bond between the side-chain amino group of ornithine and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid or glutamic acid.[1] The key to this approach is the use of an orthogonal protecting group strategy, allowing for the selective deprotection of the side chains involved in the cyclization without affecting other protecting groups or the peptide-resin linkage.[1]

Core Concepts

The success of this method hinges on the selective removal of the side-chain protecting groups of ornithine and the acidic amino acid while the peptide remains attached to the solid support. A commonly used orthogonal protecting group for the ornithine side chain is the 4-methoxytrityl (Mmt) group, which is highly acid-labile and can be removed under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane) that do not cleave other acid-labile protecting groups like tert-butyl (tBu) or the resin linker.[1]

Experimental Workflow Diagram

G cluster_SPPS Linear Peptide Synthesis (Fmoc/tBu SPPS) cluster_deprotection Selective Side-Chain Deprotection cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Deprotection start Start with Rink Amide Resin spps_cycle Iterative Fmoc deprotection and amino acid coupling start->spps_cycle incorporation Incorporate Fmoc-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH spps_cycle->incorporation deprotect Treat resin with 1-2% TFA in DCM to remove Mmt group incorporation->deprotect cyclize Add coupling reagents (e.g., HATU, DIPEA) to form lactam bridge deprotect->cyclize cleave Treat resin with cleavage cocktail (e.g., 95% TFA) cyclize->cleave purify Precipitate and purify cyclic peptide

Caption: Workflow for on-resin side-chain-to-side-chain lactamization.

Quantitative Data: Lactam Bridge Formation

The efficiency of on-resin lactamization can be influenced by factors such as the peptide sequence, resin loading, and the choice of coupling reagents.[1]

ParameterTypical RangeMethod of Determination
Crude Peptide Purity40 - 80%Analytical RP-HPLC
Isolated Yield (Post-HPLC)15 - 40%Mass balance after purification
Final Purity>95%Analytical RP-HPLC
Identity ConfirmationCorrect [M+H]⁺Mass Spectrometry (LC-MS)

Note: Yields are based on the initial resin loading and can vary significantly depending on the peptide sequence and length.[1]

Detailed Experimental Protocol: Side-Chain-to-Side-Chain Lactamization

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Orn(Mmt)-OH and Fmoc-L-Asp(OtBu)-OH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HATU, HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-2% Trifluoroacetic acid (TFA) in DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Linear Peptide Synthesis:

    • Swell the Rink Amide resin in DMF.

    • Assemble the linear peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis protocols.[1]

    • Incorporate Fmoc-L-Orn(Mmt)-OH and Fmoc-L-Asp(OtBu)-OH at the desired positions in the sequence.[1]

  • Selective Mmt Group Deprotection:

    • Wash the peptidyl-resin thoroughly with DCM.

    • Treat the resin with a freshly prepared solution of 1-2% TFA in DCM for 2 minutes. Collect the filtrate; a yellow color indicates the cleavage of the Mmt cation.[1]

    • Repeat the treatment with fresh 1-2% TFA/DCM until the yellow color is no longer observed.

    • Wash the resin with DCM, followed by 10% DIPEA in DMF to neutralize, and then wash again with DMF and DCM.[1]

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, pre-activate a coupling reagent (e.g., HATU, 3-5 equivalents) with DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated coupling reagent solution to the resin.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.[1]

    • Once cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.[1]

  • Cleavage and Purification:

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[1]

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Head-to-Tail Cyclization via Side-Chain Anchoring

This strategy enables the synthesis of head-to-tail cyclic peptides on a solid support, which is typically challenging as the C-terminus is usually attached to the resin. By anchoring the peptide to the resin through the side chain of an ornithine residue, the C-terminal carboxyl group is left free to react with the N-terminal amino group.[2]

Core Concepts

The key to this method is the initial attachment of a suitably protected ornithine derivative to the resin via its side-chain δ-amino group. The peptide chain is then elongated from the α-amino group of the anchored ornithine. After assembly of the linear peptide, the N-terminal and C-terminal protecting groups are selectively removed, and the head-to-tail cyclization is performed on-resin.

Experimental Workflow Diagram

G cluster_anchoring Side-Chain Anchoring cluster_SPPS Linear Peptide Synthesis cluster_deprotection Terminal Deprotection cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage start Start with activated resin (e.g., Wang resin) anchor Attach Fmoc-Orn(Boc)-OH derivative to resin via side-chain start->anchor spps_cycle Iterative Fmoc deprotection and amino acid coupling from α-amino group anchor->spps_cycle deprotect_N Remove N-terminal Fmoc group spps_cycle->deprotect_N deprotect_C Remove C-terminal protecting group (if present) deprotect_N->deprotect_C cyclize Add coupling reagents to form head-to-tail amide bond deprotect_C->cyclize cleave Cleave cyclic peptide from resin cyclize->cleave purify Purify cyclic peptide

Caption: Workflow for on-resin head-to-tail cyclization via side-chain anchoring.

Quantitative Data: Head-to-Tail Cyclization

The success of head-to-tail cyclization can be highly sequence-dependent. Dimerization is a common side reaction, and its prevalence can be reduced by using a lower-loading resin.

Peptide TypeAnchoring ResidueCoupling ReagentsCrude Purity/YieldReference
Gramicidin S AnalogueOrnithineNot SpecifiedHigh yield and purity[3]
Model PeptideGlutamic AcidDIC/Oxyma22-28% crude purity[4]
Model PeptideAspartic AcidDIC/OxymaLower purity than Glu-linked[4]
Detailed Experimental Protocol: Head-to-Tail Cyclization

This protocol outlines a general procedure and should be optimized for a specific peptide sequence.

Materials:

  • Wang or other suitable resin

  • Fmoc-Orn(Boc)-OH derivative suitable for side-chain immobilization

  • Fmoc-protected amino acids

  • Reagents for Solid-Phase Peptide Synthesis (as listed in the previous protocol)

  • Reagents for selective deprotection of N- and C-termini

  • Coupling reagents for cyclization (e.g., PyBOP, HATU)

Procedure:

  • Ornithine Side-Chain Anchoring:

    • Swell the resin in an appropriate solvent.

    • Couple the Fmoc-Orn(Boc)-OH derivative to the resin via its δ-amino side chain. This can be achieved by converting the side-chain amine to an isocyanate, which then reacts with the hydroxyl groups of a Wang-type resin.[2]

    • Cap any unreacted sites on the resin.

  • Linear Peptide Synthesis:

    • Perform standard Fmoc/tBu SPPS, elongating the peptide chain from the α-amino group of the anchored ornithine.

  • Terminal Deprotection:

    • Selectively remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Selectively remove the C-terminal protecting group (if one was used during synthesis). The choice of protecting group and deprotection method will depend on the overall protection strategy.

  • On-Resin Cyclization:

    • Wash the resin thoroughly.

    • Swell the resin in a suitable solvent like NMP or DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP or HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents).[3]

    • Allow the cyclization to proceed for 2-24 hours at room temperature.[3] Monitor the reaction by LC-MS analysis of a cleaved sample from a small number of resin beads.

  • Cleavage and Purification:

    • Once cyclization is complete, wash the resin extensively.

    • Cleave the cyclic peptide from the resin using a suitable cleavage cocktail.

    • Precipitate and purify the final product by RP-HPLC.

Side-Chain-to-Backbone Cyclization

This strategy involves forming a lactam bridge between the side-chain amino group of ornithine and either the N-terminal amino group or the C-terminal carboxyl group of the peptide.

Core Concepts
  • Side-Chain-to-N-Terminus: This requires the selective deprotection of the ornithine side chain and the N-terminal α-amino group, followed by intramolecular amide bond formation.

  • Side-Chain-to-C-Terminus: This involves the selective deprotection of the ornithine side chain and the activation of the C-terminal carboxyl group for reaction with the ornithine side-chain amine.[5]

Experimental Workflow Diagram

G cluster_SPPS Linear Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification start Start with appropriate resin spps_cycle Assemble linear peptide with orthogonally protected Orn start->spps_cycle deprotect_orn Selectively deprotect Orn side chain spps_cycle->deprotect_orn deprotect_terminus Selectively deprotect N- or C-terminus deprotect_orn->deprotect_terminus cyclize Add coupling reagents to form side-chain-to-backbone amide bond deprotect_terminus->cyclize cleave Cleave cyclic peptide from resin and globally deprotect cyclize->cleave purify Purify final product

Caption: General workflow for side-chain-to-backbone cyclization.

Detailed Experimental Protocol: Side-Chain-to-Backbone Cyclization

A detailed, universal protocol for this strategy is challenging to provide as the specifics depend heavily on the orthogonal protecting groups chosen for the ornithine side chain and the terminus involved. However, the general steps are as follows:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using an Fmoc/tBu strategy, incorporating an ornithine residue with a side-chain protecting group that is orthogonal to both the N-terminal Fmoc group and the other side-chain protecting groups (e.g., Fmoc-Orn(Mmt)-OH or a similar selectively cleavable derivative).

  • Selective Deprotection:

    • For Side-Chain-to-N-Terminus:

      • Remove the N-terminal Fmoc group with 20% piperidine in DMF.

      • Selectively remove the ornithine side-chain protecting group (e.g., Mmt with 1-2% TFA in DCM).

    • For Side-Chain-to-C-Terminus:

      • The C-terminus is typically activated in situ during the cyclization step.

      • Selectively remove the ornithine side-chain protecting group.

  • On-Resin Cyclization:

    • Wash the resin thoroughly after deprotection.

    • Add a suitable coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) to mediate the intramolecular amide bond formation.

    • Allow the reaction to proceed until completion, monitoring by LC-MS.

  • Cleavage and Purification:

    • Cleave the cyclic peptide from the resin and remove all remaining protecting groups using a strong acid cocktail.

    • Purify the crude product using RP-HPLC.

Summary and Conclusion

On-resin cyclization strategies involving the ornithine side chain are indispensable tools in the synthesis of constrained peptides for drug discovery and other applications. The choice of strategy—be it side-chain-to-side-chain, head-to-tail via side-chain anchoring, or side-chain-to-backbone—will depend on the desired final structure of the cyclic peptide. Successful implementation of these methods relies on a robust orthogonal protecting group strategy and careful optimization of reaction conditions to maximize cyclization efficiency and minimize side reactions. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute the synthesis of ornithine-containing cyclic peptides.

References

Application Notes and Protocols: Cleavage of the Z (Cbz) Group from the Ornithine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the side chain amino group of ornithine in peptide synthesis and other organic chemistry applications. Its stability under various conditions and the diverse methods available for its removal make it a versatile choice. However, selecting the appropriate deprotection strategy is crucial to ensure high yields and compatibility with other functional groups within the molecule.[1] These application notes provide a detailed overview of common methods for the cleavage of the Cbz group from the ornithine side chain, quantitative data for comparison, and step-by-step experimental protocols.

The choice of the protecting group for the δ-amino function of ornithine is critical and must be compatible with the overall solid-phase peptide synthesis (SPPS) strategy, whether Fmoc or Boc chemistry is being used.[2] The Cbz group is advantageous due to its stability in both mild acidic and basic conditions.[2] This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[1]

Methods for Cbz Cleavage from Ornithine Side Chain

The removal of the Cbz group can be accomplished under several conditions, broadly categorized as catalytic hydrogenolysis and acidic cleavage.[3] The choice of method depends on the substrate's sensitivity to the reaction conditions.

Catalytic Hydrogenolysis

This is the most common and often the cleanest method for Cbz deprotection.[3] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[3] The reaction is mild and produces toluene and carbon dioxide as byproducts, which are easily removed.[1][3]

Acidic Cleavage

Cbz groups can be cleaved under strong acidic conditions.[3] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[3] Reagents like hydrogen bromide in acetic acid (HBr/HOAc) or trifluoroacetic acid (TFA) are commonly employed.[2][3] However, these conditions are considered harsh.[2] A milder acidic method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has also been reported.[4][5]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various Cbz deprotection methods.

MethodReagents and CatalystSolventTemperatureTimeYield (%)Notes
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C (5-10 mol%)Methanol or EthanolRoom Temperature1-8 h>95A standard and clean method.[1] Catalyst can be pyrophoric.[1]
Catalytic Transfer Hydrogenolysis Sodium borohydride (1.0 equiv.), 10% Pd/CMethanolRoom Temperature3-10 minHighVery rapid and efficient method.[3]
Acidic Cleavage (Harsh) 33% HBr in Acetic AcidAcetic AcidRoom Temperature1-2 hVariableUseful when hydrogenation is not feasible.
Acidic Cleavage (Mild) Aluminum chloride (3.0 equiv.)1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Room Temperature2-16 hHighGood functional group tolerance.[4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This protocol is a standard and widely used method for Cbz deprotection.[1][3]

Materials:

  • Cbz-protected ornithine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected ornithine compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a reaction flask equipped with a magnetic stir bar.[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1] Alternatively, a balloon filled with H₂ can be used.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected ornithine derivative.[1] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 2: Rapid Catalytic Transfer Hydrogenolysis with NaBH₄

This protocol describes a very fast and efficient deprotection method.[3]

Materials:

  • Cbz-protected ornithine derivative

  • 10% Palladium on carbon (Pd/C)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Celite

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.[3]

  • Reagent Addition: Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equiv.).[3]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[3] Monitor the reaction by TLC.[3]

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).[3]

Protocol 3: Acidic Cleavage with Aluminum Chloride and HFIP

This protocol offers a mild alternative to traditional strong acid cleavage.[4][5]

Materials:

  • Cbz-protected ornithine derivative

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

  • Reaction flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a solution of the N-Cbz-protected amine (1.0 equiv) in HFIP, add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature.[3][4]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[3] Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[3][4]

  • Quenching and Extraction: Quench the reaction with an aqueous solution of sodium bicarbonate.[3][4] Separate the layers and extract the aqueous layer with CH₂Cl₂.[4]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][4]

  • Purification: Purify the crude residue by column chromatography to obtain the deprotected amine.[3]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Workup & Isolation cluster_end Final Product start Cbz-Protected Ornithine method1 Catalytic Hydrogenolysis (H2, Pd/C) start->method1 method2 Acidic Cleavage (HBr/HOAc or AlCl3/HFIP) start->method2 workup Filtration / Extraction method1->workup method2->workup purification Purification workup->purification end Deprotected Ornithine purification->end

Caption: General workflow for the cleavage of the Cbz group from ornithine.

Orthogonal_Deprotection_Strategy cluster_Fmoc N-terminal Deprotection cluster_Cbz Side-Chain Deprotection Peptide Fmoc-AA-...-Orn(Cbz)-...-Resin Fmoc_deprotection Piperidine in DMF Peptide->Fmoc_deprotection Stepwise Elongation Cbz_deprotection Catalytic Hydrogenolysis or Acidic Cleavage Peptide->Cbz_deprotection Selective Side-Chain Manipulation Peptide_NH2 H2N-AA-...-Orn(Cbz)-...-Resin Fmoc_deprotection->Peptide_NH2 Coupling Couple next Fmoc-AA Peptide_NH2->Coupling Coupling->Peptide Peptide_Orn_NH2 Fmoc-AA-...-Orn(H2N)-...-Resin Cbz_deprotection->Peptide_Orn_NH2 Modification Side-chain modification Peptide_Orn_NH2->Modification

Caption: Orthogonal deprotection strategy in solid-phase peptide synthesis.

References

Application Notes and Protocols: Catalytic Hydrogenation for Z Group Removal in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in peptide synthesis, valued for its stability across a range of reaction conditions and its facile removal by catalytic hydrogenation.[1][2] This method, known as hydrogenolysis, offers a mild and efficient deprotection strategy, yielding the free amine along with toluene and carbon dioxide as byproducts.[3][4] The selection of an appropriate deprotection protocol is critical to ensure high yields and maintain the integrity of the peptide backbone and other functional groups.[5][6]

This document provides detailed application notes, experimental protocols, and comparative data for the removal of the Z group from peptides using catalytic hydrogenation. Two primary approaches are covered: traditional catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule.[5]

Methods Overview

Catalytic hydrogenation is the most common method for Z group deprotection.[3] The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[3][5]

  • Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) as the hydrogen source. It is a clean and efficient method, but requires proper handling of flammable hydrogen gas.[4][5]

  • Catalytic Transfer Hydrogenation: This alternative approach employs a hydrogen donor molecule in solution, such as formic acid, ammonium formate, or sodium borohydride, to transfer hydrogen to the substrate, mediated by the catalyst.[5][7] This method circumvents the need for handling gaseous hydrogen, making it more convenient for some laboratory setups.[5]

Data Presentation

The following tables summarize quantitative data for various Z group deprotection protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Catalytic Hydrogenation with H₂ Gas

SubstrateCatalyst (mol%)SolventH₂ PressureTemperatureTimeYield (%)Reference
Cbz-(Ala)₄10-20% Pd/CMethanol1 atm (balloon)Room Temp.16 hHigh (not specified)[5][8]
Cbz-protected amine10% Pd/C (200 mg/g substrate)Methanol1 atm (balloon)Room Temp.16 hNot specified[8]
Cbz-NH-peg3-CH₂COOH5-10% w/w Pd/CMeOH or EtOH1 atm (balloon)Room Temp.Not specifiedHigh (not specified)[4]
Generic Cbz-amine10% Pd/CMethanolParr apparatusRoom Temp.Not specifiedNot specified[9]

Table 2: Catalytic Transfer Hydrogenation

SubstrateCatalystHydrogen DonorSolventTemperatureTimeYield (%)Reference
Cbz-Gly10% Pd/CHCOOHMethanolRoom Temp.Minutes95[7]
Cbz-Phe10% Pd/CHCOOHMethanolRoom Temp.Minutes95[7]
Cbz-Ala10% Pd/CHCOOHMethanolRoom Temp.Minutes95[7]
Cbz-Met10% Pd/CHCOOHMethanolRoom Temp.Minutes89[7]
Generic Cbz-amine10% Pd/CSodium Borohydride (1.0 equiv.)MethanolRoom Temp.3-10 minHigh (not specified)[3]
Generic Cbz-amine10% Pd/C (1/10 to 1/2 wt of substrate)Ammonium Acetate (2-4 equiv.)MeOH or MeOH/AcOHRoom Temp.Varies (TLC monitored)Not specified[8]

Experimental Protocols

Below are detailed methodologies for key Z group deprotection experiments.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This protocol is a standard and widely used method for Cbz deprotection.[4]

Materials:

  • Cbz-protected peptide

  • 10% Palladium on carbon (Pd/C)[9]

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade[4]

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)[4]

  • Celite®[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.[5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The amount of catalyst can range from 10 to 20 mol% of palladium relative to the substrate, or 10-20% by weight of the substrate.[4][5]

  • Inerting: Seal the flask and purge the system with an inert gas like nitrogen or argon.[5]

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon or a Parr shaker apparatus. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.[5][9]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.[5] Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][5]

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.[5]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[5][8]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected peptide.[5]

  • Purification: Purify the product as necessary, for example, by recrystallization or chromatography.[5]

Protocol 2: Catalytic Transfer Hydrogenation using Sodium Borohydride

This protocol describes a very fast and efficient deprotection method that avoids the use of hydrogen gas.[3]

Materials:

  • Cbz-protected peptide

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), ACS grade

  • Round-bottom flask

  • Stir plate and stir bar

  • Celite®

  • Filtration apparatus

  • Ice bath

Procedure:

  • Preparation: Dissolve the N-Cbz protected peptide (1.0 equiv.) in methanol at room temperature in a round-bottom flask with a stir bar.[3]

  • Catalyst Addition: Add 10% Pd/C to the solution (typically 10 wt% relative to the substrate).[5]

  • Cooling: Cool the mixture in an ice bath.[5]

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0 equiv.) portion-wise.[3]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[3] Monitor the reaction by TLC.

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).[3]

Protocol 3: Catalytic Transfer Hydrogenation using Formic Acid

This protocol is another convenient alternative to using hydrogen gas and is particularly effective.[7]

Materials:

  • Cbz-protected peptide

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid (HCOOH)

  • Methanol (MeOH)

  • Round-bottom flask

  • Stir plate and stir bar

  • Celite®

  • Filtration apparatus

Procedure:

  • Preparation: Dissolve the Cbz-protected peptide in methanol.

  • Reagent Addition: Add 10% Pd/C to the solution, followed by the addition of formic acid, which acts as the hydrogen donor.[7]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[7]

  • Work-up and Isolation: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[5]

  • Isolation: Evaporate the filtrate to obtain the crude product. Further purification may be required.[5]

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Z_Peptide Z-Protected Peptide Free_Peptide Deprotected Peptide Z_Peptide->Free_Peptide Hydrogenolysis Byproducts Toluene + CO₂ Z_Peptide->Byproducts H2_Source H₂ Source (H₂ gas or Donor) Catalyst Pd/C Catalyst H2_Source->Catalyst Catalyst->Free_Peptide

Caption: General reaction for Z group removal via catalytic hydrogenation.

Experimental Workflow

G A Dissolve Z-Protected Peptide in Solvent B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ Gas or Donor) B->C D Stir at Room Temperature & Monitor Reaction (TLC/LC-MS) C->D E Filter through Celite to Remove Catalyst D->E F Concentrate Filtrate in vacuo E->F G Purify Crude Product (if necessary) F->G G Start Start: Z-Protected Peptide Check_Sensitivity Are other reducible functional groups present? Start->Check_Sensitivity Check_H2_Setup Is H₂ gas setup available and safe? Check_Sensitivity->Check_H2_Setup No Use_Transfer Use Catalytic Transfer Hydrogenation (e.g., NaBH₄ or HCOOH) Check_Sensitivity->Use_Transfer Yes Use_H2 Use Catalytic Hydrogenation (H₂/Pd-C) Check_H2_Setup->Use_H2 Yes Check_H2_Setup->Use_Transfer No Consider_Alternative Consider alternative deprotection methods (e.g., acidolysis)

References

Application Notes and Protocols for Z-Group Deprotection Using HBr/AcOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone amine protecting group in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules. Its stability under a range of conditions and the availability of multiple deprotection strategies make it a versatile choice. While catalytic hydrogenolysis is a common method for Z-group cleavage, the use of strong acids like hydrogen bromide in acetic acid (HBr/AcOH) offers a robust and often necessary alternative, especially for substrates incompatible with hydrogenation (e.g., those containing reducible functional groups like alkenes or alkynes).[1]

These application notes provide detailed protocols and technical information for the effective deprotection of Z-groups using HBr/AcOH, a classic and potent reagent for this transformation.[1] The information is intended to guide researchers in the safe and efficient execution of this procedure, ensuring high yields and product purity.

Mechanism of Deprotection

The cleavage of the Z-group with HBr/AcOH proceeds through an acid-catalyzed mechanism. The initial step involves the protonation of the carbamate oxygen by the strong acid. This is followed by the nucleophilic attack of the bromide ion at the benzylic carbon in an SN2-type reaction, or via an SN1 pathway involving the formation of a stable benzyl cation. The resulting unstable carbamic acid readily undergoes decarboxylation to yield the free amine as its hydrobromide salt, along with carbon dioxide and benzyl bromide as byproducts.[1]

G cluster_0 Z-Protected Amine cluster_1 Reagents cluster_2 Products Z_Amine R-NH-Z Protonation Protonation of Carbonyl Oxygen Z_Amine->Protonation H+ Reagents HBr/AcOH Reagents->Protonation Nucleophilic_Attack Nucleophilic Attack by Br- (SN1 or SN2) Protonation->Nucleophilic_Attack Carbamic_Acid Formation of Unstable Carbamic Acid Nucleophilic_Attack->Carbamic_Acid Benzyl_Bromide Benzyl Bromide Nucleophilic_Attack->Benzyl_Bromide Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Amine_Salt Amine Hydrobromide Salt (R-NH3+ Br-) Decarboxylation->Amine_Salt CO2 Carbon Dioxide (CO2) Decarboxylation->CO2

Caption: Mechanism of Z-group deprotection with HBr/AcOH.

Advantages and Disadvantages

Advantages:

  • Rapid Deprotection: The reaction is often fast, typically proceeding to completion within a few hours at room temperature.[1]

  • Compatibility with Hydrogenation-Sensitive Groups: It is the method of choice when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups in the substrate.[1]

  • Strong and Effective: HBr/AcOH is a powerful reagent system capable of cleaving even sterically hindered or electron-deficient Z-groups.

Disadvantages:

  • Harsh Conditions: The highly acidic and corrosive nature of the reagent can lead to the degradation of acid-sensitive functional groups.[1]

  • Safety Concerns: HBr in acetic acid is a hazardous material that requires careful handling in a well-ventilated fume hood.[2][3][4]

  • Potential for Side Reactions: In some cases, the benzyl bromide byproduct can alkylate nucleophilic residues in the product.

Quantitative Data

The yield and reaction time for Z-group deprotection with HBr/AcOH are substrate-dependent. The following table summarizes representative examples found in the literature.

SubstrateReagent ConcentrationTemperatureTimeYield (%)Reference
N-Cbz-protected amino acids33% HBr in AcOHRoom Temp.20 min - 1 hGenerally High[1]
N-Benzyl-N-Cbz-glycine33% HBr in AcOHRoom Temp.Not specifiedNot specified[1]
Poly(L-lysine(CBZ))33% HBr in AcOHRoom Temp.2 hNot specified[3]
Cbz and tert-butyl protected linear tetramerHBr in AcOHNot specifiedNot specifiedQuantitative
Lys(2-Cl-Z) side chain in Boc-SPPSHBr/AcOHNot specifiedNot specifiedEffective[2]

Experimental Protocols

General Protocol for Z-Group Deprotection

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Z-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the Z-protected compound in 33% HBr/AcOH (approximately 5-10 mL per gram of substrate) under a nitrogen or argon atmosphere.

  • Reaction: Stir the solution at room temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours.

  • Precipitation: Once the reaction is complete, cool the reaction mixture in an ice bath. Add a large volume of cold, anhydrous diethyl ether (typically 10-20 volumes) to precipitate the amine hydrobromide salt.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with several portions of cold, anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the isolated amine hydrobromide salt under vacuum.

G Start Start Dissolve Dissolve Z-protected compound in HBr/AcOH Start->Dissolve Stir Stir at room temperature Dissolve->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Precipitate Precipitate product with cold diethyl ether Monitor->Precipitate Complete Filter Filter the solid product Precipitate->Filter Wash Wash with cold diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry End End: Amine Hydrobromide Salt Dry->End

Caption: General experimental workflow for Z-group deprotection.

Protocol for Deprotection of Poly(L-lysine(CBZ))[3]

Materials:

  • Poly(L-lysine(CBZ))

  • Trifluoroacetic acid (TFA)

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve 1 gram of poly(L-lysine(CBZ)) in trifluoroacetic acid (TFA).

  • Add eight-fold excess of 33% HBr in acetic acid to the solution.

  • Stir the solution for 2 hours at room temperature (25 °C).

  • Precipitate the product, poly(L-lysine) hydrobromide, by adding diethyl ether.

  • Isolate the precipitate and dry under vacuum overnight.

Safety Precautions

Hydrogen bromide in acetic acid is a highly corrosive and toxic reagent. Always handle it in a well-ventilated chemical fume hood.[2][3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3][4] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3][4]

Orthogonality to Other Protecting Groups

The Z-group is considered orthogonal to the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups under specific conditions. However, the harsh acidic conditions of HBr/AcOH will also cleave the Boc group. The Fmoc group, which is base-labile, is stable to these acidic conditions.

G cluster_conditions Deprotection Conditions Z_Group Z-Group Strong_Acid Strong Acid (HBr/AcOH, TFA) Z_Group->Strong_Acid Cleaved Base Base (e.g., Piperidine) Z_Group->Base Stable Hydrogenolysis Hydrogenolysis (H2, Pd/C) Z_Group->Hydrogenolysis Cleaved Boc_Group Boc-Group Boc_Group->Strong_Acid Cleaved Boc_Group->Base Stable Boc_Group->Hydrogenolysis Stable Fmoc_Group Fmoc-Group Fmoc_Group->Strong_Acid Stable Fmoc_Group->Base Cleaved Fmoc_Group->Hydrogenolysis Stable

Caption: Orthogonality of Z, Boc, and Fmoc protecting groups.

Conclusion

The deprotection of the Z-group using HBr in acetic acid is a powerful and essential method in organic synthesis, particularly when other deprotection strategies are not viable. While the harshness of the reagent necessitates careful handling and consideration of substrate compatibility, the protocols outlined in these application notes provide a solid foundation for the successful and efficient removal of the Z-protecting group. By understanding the mechanism, advantages, and limitations of this method, researchers can confidently apply it in their synthetic endeavors.

References

Application Notes and Protocols for Fmoc-orn(Z)-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-orn(Z)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(benzyloxycarbonyl)-L-ornithine, is a crucial building block in solid-phase peptide synthesis (SPPS) for the creation of complex and bioactive peptides. The ornithine residue, a non-proteinogenic amino acid, is a key component of numerous antimicrobial, hormonal, and cyclic peptides. The orthogonal protection strategy offered by the base-labile Fmoc group on the α-amino group and the hydrogenolysis-labile Z (benzyloxycarbonyl) group on the δ-amino side chain allows for selective deprotection and modification, enabling the synthesis of intricate peptide architectures.

These application notes provide detailed protocols and data for the use of this compound in the synthesis of bioactive peptides, with a focus on the antimicrobial cyclic decapeptide, Tyrocidine A.

Core Concepts: Orthogonal Protection with this compound

The strategic use of this compound in Fmoc-based SPPS relies on the principle of orthogonal protection. The Fmoc group is readily removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain. The Z group, on the other hand, is stable to these basic conditions and is typically removed towards the end of the synthesis via catalytic hydrogenation (hydrogenolysis), which does not affect the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS. This orthogonality is essential for synthesizing peptides with modified side chains or for on-resin cyclization strategies.

Featured Application: Synthesis of Tyrocidine A

Tyrocidine A is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. The structure of Tyrocidine A is cyclo(-L-Val-L-Orn-L-Leu-D-Phe-L-Pro-L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-). The presence of the ornithine residue is critical for its biological activity.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of Tyrocidine A and its antimicrobial activity. Please note that yields can vary depending on the specific coupling reagents, resin, and cyclization strategy employed.

ParameterValueReference
Synthesis Scale 0.1 mmol[General SPPS Protocols]
Crude Peptide Yield ~70-80%[Illustrative Data]
Purity after Cleavage ~60-70% (by HPLC)[Illustrative Data]
Final Yield after Purification ~25-35%[Illustrative Data]
Final Purity >98% (by HPLC)[1]
Antimicrobial Activity (MIC)
Bacillus subtilis2 µg/mL[2]
Staphylococcus aureus4 µg/mL[2]
Candida albicans6.25 µg/mL[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Tyrocidine A Precursor

This protocol outlines the manual Fmoc-SPPS of the linear precursor of Tyrocidine A on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling and Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH):

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve Fmoc-Tyr(tBu)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites by adding DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), recouple.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the Tyrocidine A sequence, using this compound for the incorporation of the ornithine residue. The sequence is: Gln(Trt), Asn(Trt), D-Phe, Phe, Pro, D-Phe, Leu, Orn(Z), Val.

  • Cleavage of the Protected Linear Peptide from the Resin:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

    • Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the protected linear peptide.

Protocol 2: Deprotection of the Z-group and Cyclization

Materials:

  • Protected linear Tyrocidine A precursor

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen Donor: Ammonium formate or 1,4-cyclohexadiene

  • Solvent: Methanol or a mixture of DMF/Methanol

  • Cyclization reagents: DPPA (Diphenylphosphoryl azide) and NaHCO₃ (Sodium bicarbonate)

  • Solvent for cyclization: DMF

Procedure:

  • N-terminal Fmoc Deprotection:

    • Dissolve the protected linear peptide in DMF.

    • Add piperidine to a final concentration of 20% and stir for 30 minutes.

    • Precipitate the peptide with cold diethyl ether and collect by centrifugation.

  • Side-Chain Z-Group Deprotection (Catalytic Transfer Hydrogenation):

    • Dissolve the N-terminally deprotected peptide in methanol or DMF/Methanol.

    • Add 10% Pd/C (by weight, relative to the peptide).

    • Add ammonium formate (10 eq.) as the hydrogen donor.[3]

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-8 hours.

    • Monitor the reaction by HPLC or mass spectrometry.

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Evaporate the solvent to obtain the linear peptide with a free N-terminal and a free ornithine side-chain amino group.

  • Head-to-Tail Cyclization:

    • Dissolve the fully deprotected linear peptide in high-purity DMF at a low concentration (e.g., 0.1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add DPPA (1.5 eq.) and NaHCO₃ (3 eq.).

    • Stir the reaction at 4°C for 24-48 hours.

    • Monitor the cyclization by HPLC.

  • Final Deprotection and Purification:

    • Once cyclization is complete, add water to the reaction mixture and lyophilize.

    • Treat the crude cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to remove the remaining side-chain protecting groups (tBu, Trt).

    • Precipitate the crude Tyrocidine A with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Tyrocidine A Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution Phase Modification cluster_Final Final Steps Resin 2-Chlorotrityl Chloride Resin Load Load Fmoc-Tyr(tBu)-OH Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) Deprotect1->Couple Elongate Repeat Deprotection/Coupling (Incorporate this compound) Couple->Elongate Cleave Cleave Protected Linear Peptide (AcOH/TFE/DCM) Elongate->Cleave Fmoc_Deprotect_Sol N-terminal Fmoc Deprotection (20% Piperidine/DMF) Cleave->Fmoc_Deprotect_Sol Z_Deprotect Orn(Z) Deprotection (Catalytic Transfer Hydrogenation) Fmoc_Deprotect_Sol->Z_Deprotect Cyclize Head-to-Tail Cyclization (DPPA, NaHCO3) Z_Deprotect->Cyclize Final_Deprotect Final Side-Chain Deprotection (TFA Cocktail) Cyclize->Final_Deprotect Purify RP-HPLC Purification Final_Deprotect->Purify Analyze MS and HPLC Analysis Purify->Analyze

Caption: Workflow for the synthesis of Tyrocidine A using this compound.

Mechanism of Action of Tyrocidine A

Tyrocidine A exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This process involves several key steps, leading to cell death.[1][4]

G cluster_Membrane Bacterial Cell Membrane cluster_Cellular Cellular Consequences Initial_Binding Initial Electrostatic Interaction (Tyrocidine (+) and Membrane (-)) Insertion Insertion of Hydrophobic Face into Lipid Bilayer Initial_Binding->Insertion Hydrophobic interactions Oligomerization Oligomerization of Tyrocidine Molecules within the Membrane Insertion->Oligomerization Pore Formation of Ion-Conducting Pores Oligomerization->Pore Depolarization Membrane Depolarization Pore->Depolarization Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Depolarization->Leakage Disruption Disruption of Cellular Processes Leakage->Disruption Death Cell Death Disruption->Death

Caption: Stepwise mechanism of bacterial membrane disruption by Tyrocidine A.

Conclusion

This compound is a valuable reagent for the synthesis of bioactive peptides containing ornithine, such as the potent antimicrobial agent Tyrocidine A. The orthogonal protection afforded by the Fmoc and Z groups allows for the controlled assembly of the peptide chain and subsequent modifications. The protocols provided herein offer a framework for the successful synthesis and purification of such peptides. A thorough understanding of the mechanism of action of the target peptide is crucial for the rational design of novel and more effective therapeutic agents.

References

Troubleshooting & Optimization

Improving Fmoc-orn(Z)-OH coupling efficiency in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for overcoming challenges associated with the incorporation of Fmoc-Orn(Z)-OH, particularly in difficult peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

The primary challenge arises from steric hindrance. The bulky benzyloxycarbonyl (Z) group on the side-chain amine, combined with the Fmoc group on the alpha-amine, creates significant spatial crowding. This bulk can physically impede the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain, especially within aggregating or structurally complex sequences.[1][2]

Q2: What are the immediate signs of a failed or inefficient this compound coupling?

The most common indicator is a positive Kaiser test (ninhydrin test) after the coupling step. The appearance of a blue or purple color on the resin beads signifies the presence of unreacted primary amines, indicating an incomplete reaction.[2][3][4] Subsequent analysis by mass spectrometry after a test cleavage would reveal a significant presence of a deletion sequence lacking the Orn(Z) residue.[4]

Q3: Which class of coupling reagents is most effective for this compound?

For sterically demanding couplings, standard carbodiimide reagents like DIC are often insufficient.[1] More potent uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyAOP, PyBOP) salt-based reagents are highly recommended.[1] These reagents form highly reactive O-acylisourea active esters that can better overcome the steric barrier.[1] Reagents like HATU and PyAOP are often considered among the most efficient.

Q4: Can I simply extend the reaction time to improve efficiency?

Yes, extending the coupling time from a standard 1-2 hours to 4 hours or even overnight is a viable strategy to help a slow reaction proceed to completion.[1][5] However, this should be balanced with the risk of potential side reactions, such as racemization, especially if elevated temperatures are also used.[1][6]

Q5: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents immediately after the first attempt.[3][5][7] It is a highly effective and common strategy to drive difficult couplings to completion and should be performed whenever a positive Kaiser test is observed after the initial coupling.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the incorporation of this compound.

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (Blue/Purple Beads) After Coupling 1. Steric Hindrance: The bulky Z-group is preventing efficient reaction.[1] 2. Suboptimal Reagent Activity: The chosen coupling reagent (e.g., DIC/HOBt) is not potent enough.[1] 3. Peptide Aggregation: The growing peptide chain has folded or aggregated, blocking the N-terminal amine.[1][5]Action 1 (Immediate): Perform a double coupling with fresh reagents.[2][3] Action 2 (For Future Attempts): Switch to a more powerful coupling reagent like HATU, HCTU, or PyAOP.[5] Action 3: Change the primary solvent from DMF to NMP, which has superior solvating properties, or use a solvent mixture (e.g., DCM/DMF/NMP).[1]
Deletion Sequence (-Orn) Observed in Mass Spectrum 1. Incomplete Coupling: Previous coupling steps failed, leading to a truncated final product.[4] 2. Premature Chain Termination: Unreacted amines from a failed coupling were capped during a subsequent step.Action 1: Implement routine monitoring with the Kaiser test after coupling this compound and other bulky residues.[4] Action 2: Proactively use an optimized coupling protocol (stronger reagents, longer time, double coupling) for the Orn(Z) addition.[1][3]
Racemization (Presence of D-Orn isomer) 1. Prolonged Pre-activation: The activated amino acid is left in solution for too long before addition to the resin.[6] 2. Elevated Temperature: Using heat to force the coupling can accelerate racemization.[1][6] 3. Excess Base: Using a strong base or a large excess can increase the risk of epimerization.[6][8]Action 1: Use in situ activation, mixing reagents just before adding them to the resin. Action 2: If using heat, do so cautiously. Microwave synthesis can be effective but may require temperature optimization for sensitive residues.[1] Action 3: Use additives like Oxyma Pure, which are superior to HOBt in suppressing racemization.[6][9][10] If a base is required with onium salts, use a weaker base like N-methylmorpholine (NMM) or collidine where appropriate.[6][8]
Guanidinylation of N-terminus 1. Excess Uronium Reagent: Using a large excess of uronium/aminium reagents (HATU, HBTU, HCTU) can lead to a side reaction where the reagent modifies the free N-terminal amine, causing chain termination.[2]Action 1: Use phosphonium-based reagents (PyBOP, PyAOP) which do not cause this side reaction. Action 2: If using uronium reagents, use a stoichiometric amount relative to the amino acid rather than a large excess.[2]

Quantitative Data: Coupling Reagent Performance

While specific comparative data for this compound is limited, the following table summarizes the relative efficacy of common coupling reagents for other sterically hindered amino acids. This performance is directly translatable to the challenges posed by this compound.

Reagent ClassExample ReagentActive Ester FormedRelative ReactivityKey Advantages & Disadvantages
Carbodiimide DIC (+Oxyma)Oxyma-esterModerateCost-effective, simple. Often insufficient for very hindered couplings.[1]
Phosphonium Salt PyBOPOBt-esterHighDoes not cause guanidinylation. Generates less reactive esters than PyAOP.
Phosphonium Salt PyAOPOAt-esterVery HighHighly efficient due to OAt ester formation. No guanidinylation risk.
Uronium/Aminium Salt HBTU / HCTUOBt / O-6-ClBt esterHigh / Very HighHCTU is more reactive than HBTU.[1] Both can cause guanidinylation if used in excess.
Uronium/Aminium Salt HATUOAt-esterVery HighExcellent for hindered couplings with low racemization risk.[2] Potential for guanidinylation.[2]
Uronium/Aminium Salt COMUOxyma-esterVery HighSafer (non-explosive) alternative to HOBt/HOAt-based reagents. High solubility.[8]

Experimental Protocols

Protocol 1: Optimized HATU-Mediated Coupling of this compound

This protocol is designed for maximum efficiency when incorporating this compound into a difficult sequence.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a negative Kaiser test after deprotection) and wash the resin thoroughly with NMP (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture immediately before use. For a 0.1 mmol synthesis scale:

    • Dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in NMP.

    • Add DIPEA (6 equivalents, 0.6 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for a minimum of 2 hours. For known difficult sequences, extend this time to 4 hours or overnight.[1]

  • Monitoring: After the coupling time, take a small sample of resin beads (10-20) and perform a Kaiser test to check for completion.[4]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents.

Protocol 2: Double Coupling Procedure

This protocol should be performed if the Kaiser test result from Protocol 1 (Step 5) is positive.

  • First Coupling & Wash: Perform the initial coupling as described in Protocol 1 (Steps 1-4). After the reaction time, drain the vessel and wash the resin thoroughly with NMP (3-5 times) to remove by-products and unreacted reagents.

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1 (Step 2).

  • Reaction: Add the new solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[3]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with NMP. Perform a final Kaiser test to confirm the reaction has been driven to completion.

Visualizations

Caption: Troubleshooting workflow for low this compound coupling efficiency.

OptimizedCouplingWorkflow prep_resin 1. Prepare Resin (Swell & Fmoc Deprotect) pre_activate 2. Pre-activate AA in NMP - this compound (3 eq) - HATU (2.9 eq) - DIPEA (6 eq) prep_resin->pre_activate couple 3. Couple to Resin (2-4 hours @ RT) pre_activate->couple monitor 4. Monitor with Kaiser Test couple->monitor wash 6. Wash Resin (3x NMP) monitor->wash Negative (Complete) double_couple 5. Perform Double Coupling (Repeat steps 2 & 3) monitor->double_couple Positive (Incomplete) next_cycle Proceed to Next Cycle wash->next_cycle double_couple->wash

Caption: Optimized experimental workflow for this compound coupling.

References

Side reactions associated with Fmoc-orn(Z)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Orn(Z)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with this compound during SPPS?

A1: The primary side reactions encountered when using this compound are:

  • Lactam Formation: The δ-amino group of the ornithine side chain can intramolecularly attack the C-terminal carbonyl group of the same residue, leading to the formation of a six-membered lactam ring. This can occur at various stages of the synthesis.

  • Incomplete Deprotection of the Z group: While the benzyloxycarbonyl (Z) group is generally stable to the piperidine used for Fmoc removal, issues can arise during the final cleavage with Trifluoroacetic Acid (TFA) if cleavage conditions are not optimized.

  • General SPPS-related side reactions: Like any other amino acid derivative, its use is also susceptible to common SPPS side reactions such as diketopiperazine formation (at the dipeptide stage), aspartimide formation (if Asp is present in the sequence), and aggregation.

Q2: How stable is the Z protecting group on the ornithine side chain during the Fmoc SPPS workflow?

A2: The Z (benzyloxycarbonyl) group is an acid-labile protecting group. It is stable to the mildly basic conditions used for the removal of the Nα-Fmoc group (e.g., 20% piperidine in DMF). However, it is cleaved by strong acids, typically during the final cleavage of the peptide from the resin using Trifluoroacetic Acid (TFA). The Z group is considered orthogonal to the Fmoc group in SPPS.

Q3: Can the Z group be prematurely cleaved during SPPS?

A3: Premature cleavage of the Z group is unlikely under standard Fmoc SPPS conditions. The repeated treatments with piperidine for Fmoc deprotection do not affect the Z group.

Troubleshooting Guide

Problem 1: Mass spectrometry of the crude peptide shows a mass loss of 90 Da from the expected mass of the target peptide containing Orn(Z).

  • Possible Cause: This mass loss corresponds to the formation of a lactam on the ornithine residue. The intramolecular cyclization results in the loss of a molecule of benzyl alcohol (C7H8O, molecular weight 108 Da), but the observed mass difference in the peptide will be due to the loss of the Z-group (C8H7O2, 135 Da) and formation of the lactam, which can be complex. A more direct indicator is a modification that can be pinpointed to the Orn residue. A mass difference of 18 Da (loss of H2O) at the C-terminus of the ornithine residue is a strong indicator of lactam formation.

  • Troubleshooting Steps:

    • Optimize Coupling: Ensure complete coupling of the amino acid following the Orn(Z) residue. Incomplete coupling can leave a free N-terminal amine on the growing peptide chain which might facilitate side reactions, although lactam formation is primarily an intramolecular reaction of the ornithine side chain.

    • Review Cleavage Cocktail and Conditions: While the Z group is TFA-labile, prolonged exposure or high temperatures during cleavage can promote side reactions. Ensure the cleavage is performed at room temperature and for the recommended duration (typically 2-4 hours).

    • HPLC Analysis: Carefully analyze the HPLC chromatogram of the crude product. The lactam-containing peptide will likely have a different retention time than the desired peptide.

Problem 2: The final peptide product is missing the ornithine residue or shows a truncated sequence after the ornithine position.

  • Possible Cause: Incomplete coupling of the this compound or the subsequent amino acid. This can be due to steric hindrance or aggregation.

  • Troubleshooting Steps:

    • Double Couple: Perform a double coupling for the this compound residue and the following amino acid.

    • Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU.

    • Monitor Coupling Completion: Use a qualitative test like the Kaiser test to ensure complete coupling before proceeding to the next deprotection step.

    • Incorporate Chaotropic Agents: In cases of suspected aggregation, adding chaotropic salts or using a different solvent system (e.g., NMP instead of DMF) can be beneficial.

Problem 3: During final cleavage with TFA, a significant amount of a side product with a mass corresponding to the peptide with a free ornithine side chain is observed, but the desired product is the Z-protected peptide.

  • Possible Cause: The Z group is intentionally left on in some synthetic schemes. If the desired product is a side-chain Z-protected peptide, then standard TFA cleavage is not suitable.

  • Troubleshooting Steps:

    • Use a Milder Cleavage Cocktail: For cleavage from very acid-sensitive resins while retaining the Z group, a milder cleavage cocktail with a lower concentration of TFA can be used. This requires careful optimization.

    • Alternative Protecting Groups: If the Z group needs to be retained, consider using a different side-chain protecting group for ornithine that is stable to the chosen cleavage conditions, such as the Boc group if a different final cleavage strategy is employed.

Experimental Protocols

Standard Protocol for Incorporation of this compound in Fmoc SPPS

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Continue the synthesis by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.

Final Cleavage and Deprotection of the Z Group

  • Resin Washing and Drying: After the synthesis is complete, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v). Triisopropylsilane (TIS) is a scavenger to prevent side reactions.

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.

Visualizations

spsp_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound + Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Cycle or Final Cleavage kaiser_test->next_cycle Negative repeat_coupling->coupling

Caption: General workflow for an SPPS cycle incorporating this compound.

troubleshooting_lactam start Problem: Unexpected Mass Loss (e.g., -18 Da at Orn) cause Possible Cause: Ornithine Lactam Formation start->cause solution1 Troubleshooting 1: Optimize Coupling of Next AA cause->solution1 solution2 Troubleshooting 2: Review Cleavage Conditions (Time and Temperature) cause->solution2 solution3 Troubleshooting 3: Analyze HPLC for Side Product cause->solution3

Caption: Troubleshooting logic for suspected ornithine lactam formation.

Technical Support Center: Preventing Racemization of Fmoc-Orn(Z)-OH During Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-Orn(Z)-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as L-Fmoc-Orn(Z)-OH, is converted into a mixture of both L- and D-enantiomers. In peptide synthesis, the activation of the carboxylic acid of an amino acid makes the α-proton more acidic and susceptible to abstraction by a base.[1][2] This leads to the formation of a planar enolate or oxazolone intermediate, which upon re-protonation can yield both the original L-amino acid and its D-enantiomer.[1][3] The incorporation of the D-isomer of ornithine into a peptide sequence can drastically alter its structure, biological activity, and therapeutic efficacy.

Q2: Which factors primarily contribute to the racemization of this compound during activation?

A2: Several factors during the activation and coupling steps can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DIC, when used alone, are known to cause significant racemization.[3][4]

  • Additives: The absence of racemization-suppressing additives like HOBt, HOAt, or OxymaPure significantly increases the risk of racemization, especially with carbodiimide coupling reagents.[3][5][6]

  • Base: The type and concentration of the base used can promote racemization. Stronger and less sterically hindered bases, such as DIPEA, can increase the rate of α-proton abstraction.[5][7]

  • Solvent: The polarity of the solvent can influence racemization rates.[2][8]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[9][10]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the opportunity for racemization to occur.[11][12]

Q3: How can I minimize racemization of this compound?

A3: To minimize racemization, a combination of the following strategies is recommended:

  • Use a proven low-racemization coupling cocktail: This typically involves a coupling reagent in combination with a racemization-suppressing additive.

  • Select an appropriate base: If a base is required, use a weaker and/or more sterically hindered base.

  • Control the reaction temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature).

  • Minimize pre-activation time: Add the activated amino acid to the resin-bound peptide as soon as possible.

Troubleshooting Guide

Problem: I am observing significant racemization of this compound in my peptide synthesis.

Potential Cause Troubleshooting Step Recommendation
Inappropriate Coupling Reagent The use of carbodiimides (e.g., DCC, DIC) alone is a major cause of racemization.Always use carbodiimides in conjunction with a racemization-suppressing additive. Consider switching to onium salt-based coupling reagents like HBTU or HATU, which are generally associated with lower levels of racemization.[13][14]
Lack of Racemization-Suppressing Additive Activating the amino acid without an additive like HOBt, HOAt, or OxymaPure increases the risk of forming a racemization-prone oxazolone intermediate.Incorporate an additive into your coupling protocol. OxymaPure and HOAt are often considered more effective than HOBt in suppressing racemization.[15][16]
Strong or Excess Base Bases like DIPEA and triethylamine can readily abstract the α-proton, leading to racemization.If a base is necessary, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][10] Use the minimum necessary amount of base.
High Reaction Temperature Elevated temperatures increase the rate of all reactions, including racemization.Perform the coupling reaction at room temperature or consider cooling the reaction to 0°C.[9][17]
Prolonged Pre-activation Allowing the activated amino acid to stand for an extended period before coupling increases the likelihood of racemization.Minimize the pre-activation time to 1-5 minutes before adding the mixture to the resin.[9][11]

Data Presentation

The following table summarizes the reported percentage of D-isomer formation for different coupling additive and reagent combinations. While specific data for this compound is limited, this data for other racemization-prone amino acids provides a valuable guide.

AdditiveCoupling Reagent% D-Isomer Formation (Model Peptide)Reference
HOBtDIC14.8% (Z-Phe-Val-Pro-NH2)[13]
HOAtDIC5.9% (Z-Phe-Val-Pro-NH2)[13]
OxymaPureDIC7.7% (Z-Phe-Val-Pro-NH2)[13]
Oxyma-BDIC5.1% (Z-Phe-Val-Pro-NH2)[13]
HOBtDIC2.75% D-His (Fmoc-His(Trt)-OH coupling)[11]
OxymaDIC5.88% D-His (Fmoc-His(Trt)-OH coupling)[11]

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent: HCTU (3-5 equivalents) or DIC (3-5 equivalents)

  • Racemization-suppressing additive: OxymaPure (3-5 equivalents) if using DIC

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) or N-methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide is completely removed (e.g., using 20% piperidine in DMF).

    • Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound in a minimal amount of DMF.

    • If using HCTU: Add the HCTU directly to the amino acid solution.

    • If using DIC/OxymaPure: Add OxymaPure to the amino acid solution, followed by DIC.

    • Add the base (DIPEA or NMM) to the activation mixture.

  • Coupling:

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Immediately add the activation mixture to the washed and drained peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

RacemizationMechanism L_AA L-Amino Acid (this compound) Activated Activated Ester L_AA->Activated Coupling Reagent Proton_Abstraction α-Proton Abstraction Activated->Proton_Abstraction Base Base Base->Proton_Abstraction Oxazolone Oxazolone/ Enolate Intermediate (Planar) Proton_Abstraction->Oxazolone Reprotonation Reprotonation Oxazolone->Reprotonation Reprotonation->L_AA path a D_AA D-Amino Acid Reprotonation->D_AA path b

Caption: Mechanism of racemization via oxazolone/enolate formation.

ExperimentalWorkflow start Start: Fmoc-Deprotected Peptide-Resin prepare_aa Prepare Activation Solution: This compound + Coupling Reagent + Additive + Base in DMF start->prepare_aa preactivate Pre-activate for 1-2 minutes prepare_aa->preactivate add_to_resin Add Activation Mixture to Resin preactivate->add_to_resin couple Couple for 1-2 hours at Room Temperature add_to_resin->couple wash Wash Resin with DMF couple->wash end End: Coupled Peptide-Resin wash->end

Caption: Recommended low-racemization coupling workflow.

References

Solubility of Fmoc-orn(Z)-OH in DMF and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-orn(Z)-OH in N,N-Dimethylformamide (DMF) and other organic solvents during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF, a commonly used solvent?

A1: Several factors can contribute to poor solubility of Fmoc-amino acids like this compound in DMF. Aggregation of the hydrophobic Fmoc groups is a common issue.[1] The hydrophobicity of the amino acid's side chain also plays a significant role.[1] Additionally, the quality of the DMF is crucial; over time, DMF can degrade to form dimethylamine, which can affect the reaction and solubility.[1][2] It is essential to use high-purity, amine-free DMF for peptide synthesis.[2][3]

Q2: What other solvents can I use to dissolve this compound?

A2: Besides DMF, other polar aprotic solvents are commonly used in solid-phase peptide synthesis (SPPS).[4] N-Methyl-2-pyrrolidone (NMP) is a frequent alternative with a higher solvating power, particularly for hydrophobic peptides.[1][5] Dimethyl sulfoxide (DMSO) is also an effective solvent for many Fmoc-amino acids.[1] In some cases, solvent mixtures can be employed to enhance solubility.[1][2]

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[1][2] Heating the solution to around 30-40°C can help dissolve the compound.[2] However, excessive heat should be avoided as it can cause degradation of the Fmoc-amino acid.[2]

Q4: Is sonication helpful for dissolving this compound?

A4: Yes, sonication is a recommended technique to aid dissolution.[2] It helps break up aggregates and promotes the dissolution of the solid in the solvent.[2]

Solubility Data

SolventChemical NameGeneral Solubility of this compoundNotes
DMF N,N-DimethylformamideGood to ExcellentMost common solvent for SPPS.[6][7] Quality is critical; use amine-free.[2][3]
NMP N-Methyl-2-pyrrolidoneGood to ExcellentHigher solvating power than DMF, especially for hydrophobic sequences.[1][5]
DMSO Dimethyl sulfoxideGood to ExcellentCan be used to prepare concentrated stock solutions or as a co-solvent.[1]
DCM DichloromethaneLimitedGenerally a poor solvent for Fmoc-amino acids alone but can be used in mixtures.[7]
THF TetrahydrofuranModerateLess effective than DMF or NMP.[7]
Water Sparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[7]

Troubleshooting Guide

Issue: this compound fails to dissolve completely in DMF at room temperature.

This is a common challenge that can hinder the progress of your synthesis. Follow these steps to troubleshoot the problem.

Experimental Protocols

Protocol 1: Standard Dissolution in DMF

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.

  • Vortex the mixture vigorously for 2-3 minutes.[2]

  • Visually inspect the solution for any undissolved particles.

  • If undissolved particles remain, proceed to the troubleshooting workflow.

Protocol 2: Enhanced Dissolution using a Co-solvent (DMF/DMSO)

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).[1]

  • In a separate vial, add the required volume of DMF for your reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF.

  • Vortex the mixture thoroughly to ensure it is homogeneous before use in your synthesis.[1]

Troubleshooting Workflow

If you encounter solubility issues with this compound in DMF, follow this workflow to identify and resolve the problem.

This compound Solubility Troubleshooting Troubleshooting Workflow for this compound Dissolution start Start: Incomplete dissolution in DMF check_dmf 1. Verify DMF Quality - Is it high-purity and amine-free? - Is the bottle fresh? start->check_dmf use_fresh_dmf Action: Use a fresh bottle of high-purity, amine-free DMF. check_dmf->use_fresh_dmf Yes sonicate 2. Apply Sonication - Sonicate for 5-15 minutes. check_dmf->sonicate No use_fresh_dmf->sonicate check_dissolution1 Is it dissolved? sonicate->check_dissolution1 gentle_heat 3. Apply Gentle Heat - Warm to 30-40°C with mixing. check_dissolution2 Is it dissolved? gentle_heat->check_dissolution2 check_dissolution1->gentle_heat No success Solution is ready for use. check_dissolution1->success Yes use_cosolvent 4. Use a Co-solvent - Add a small amount of DMSO. - Alternatively, switch to NMP. check_dissolution2->use_cosolvent No check_dissolution2->success Yes check_dissolution3 Is it dissolved? check_dissolution3->success Yes failure Consider alternative strategies: - Lower the concentration. - Investigate 'Magic Mixture' (DCM/DMF/NMP). check_dissolution3->failure No use_cosolvent->check_dissolution3 check_dissolution4 Is it dissolved?

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase synthesis of ornithine-containing peptides, with a specific focus on incomplete Fmoc deprotection.

Troubleshooting Guide

Q1: My real-time monitoring (UV-Vis of piperidine-dibenzofulvene adduct) indicates incomplete Fmoc deprotection. What are the immediate steps to take?

If you observe incomplete Fmoc deprotection, it is crucial to halt the synthesis cycle and diagnose the issue to prevent the accumulation of deletion sequences.

  • Repeat the Deprotection Step: Immediately perform a second, and if necessary, a third deprotection cycle with fresh reagent.

  • Extend Reaction Time: Increase the duration of the deprotection steps. For difficult sequences, extending the time to 30 minutes or longer may be necessary.

  • Perform a Qualitative Test: Use a method like the Kaiser test to confirm the presence of free primary amines on a small sample of the resin. A negative or weak result confirms incomplete deprotection.[1]

Q2: I've confirmed incomplete Fmoc deprotection. What are the potential root causes and how do I address them?

Incomplete Fmoc deprotection can stem from several factors, ranging from reagent quality to the intrinsic properties of the peptide sequence.

  • Reagent-Related Issues:

    • Degraded Piperidine: Piperidine can degrade over time. Ensure you are using fresh, high-quality piperidine for your deprotection solution.[1]

    • Incorrect Concentration: The standard concentration is 20% piperidine in DMF. Verify the correct preparation of this solution.[1]

  • Peptide Sequence-Related Issues:

    • Steric Hindrance: Bulky amino acids near the Fmoc-protected residue, including the side chain of ornithine with its own protecting group, can physically block the piperidine base.[1][2]

    • Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues, can fold into secondary structures like β-sheets on the solid support, making the N-terminus inaccessible.[3][4][5]

  • Reaction Conditions:

    • Insufficient Time or Temperature: Standard protocols may not be sufficient for "difficult" sequences. Increasing the reaction time or temperature can improve deprotection efficiency.[1][3]

The following workflow can guide your troubleshooting process:

G cluster_0 Troubleshooting Workflow start Incomplete Fmoc Deprotection Detected check_reagents Verify Reagent Quality (Fresh Piperidine, Correct Concentration) start->check_reagents re_deprotect Repeat Deprotection with Fresh Reagent & Extended Time check_reagents->re_deprotect Reagents OK test_complete Deprotection Complete? re_deprotect->test_complete proceed Proceed with Synthesis test_complete->proceed Yes investigate_sequence Investigate Sequence-Related Issues (Steric Hindrance, Aggregation) test_complete->investigate_sequence No modify_conditions Modify Deprotection Conditions investigate_sequence->modify_conditions use_stronger_base Use Stronger Base (e.g., DBU) modify_conditions->use_stronger_base increase_temp Increase Temperature modify_conditions->increase_temp chaotropic_agents Add Chaotropic Agents (e.g., LiCl) modify_conditions->chaotropic_agents final_check Re-evaluate Deprotection use_stronger_base->final_check increase_temp->final_check chaotropic_agents->final_check final_check->proceed Successful final_check->investigate_sequence Unsuccessful

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q3: Are ornithine-containing peptides particularly prone to incomplete Fmoc deprotection?

While not inherently problematic, the presence of ornithine can contribute to challenges. The Boc group, commonly used for side-chain protection of ornithine (Fmoc-Orn(Boc)-OH), is bulky and can add to steric hindrance, potentially slowing down the deprotection of the adjacent N-terminal Fmoc group.[6]

Q4: What alternative deprotection reagents can be used for difficult sequences?

For sequences that are resistant to standard piperidine treatment, stronger, non-nucleophilic bases can be effective. A common alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][7] A typical cocktail is 2% DBU in DMF. It is important to note that DBU should be used with caution as it can promote aspartimide formation in sequences containing aspartic acid.[7] 4-Methylpiperidine is another alternative to piperidine.[8][9]

Q5: How can I monitor the efficiency of Fmoc deprotection?

Several methods are available to monitor Fmoc deprotection:

  • UV-Vis Spectrophotometry: This is a quantitative method that measures the absorbance of the dibenzofulvene-piperidine adduct in the solution drained from the resin.[1][5][10] The adduct has a characteristic absorbance maximum around 301 nm.

  • Kaiser Test: This is a highly sensitive qualitative test for the presence of primary amines.[1] A positive result (deep blue color) indicates successful Fmoc removal, while a yellow or faint color suggests incomplete deprotection.

  • High-Performance Liquid Chromatography (HPLC): After cleaving a small sample of the peptide from the resin, HPLC analysis can definitively identify and quantify the presence of any remaining Fmoc-protected peptide.[2][10]

Quantitative Data Summary

ParameterStandard ConditionModified/Troubleshooting ConditionNotes
Deprotection Reagent 20% Piperidine in DMF2% DBU in DMF; 20% 4-Methylpiperidine in DMFDBU is a stronger base for difficult sequences.
Reaction Time 2 x 5-10 min2 x 15-30 min or longerExtend time for sterically hindered or aggregating sequences.
Temperature Room Temperature30-50°CIncreased temperature can help disrupt secondary structures.
UV Monitoring Wavelength ~301 nmN/AFor monitoring the dibenzofulvene-piperidine adduct.

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

Protocol 2: Kaiser Test

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

  • Solution B: 2.5 g of ninhydrin in 50 ml of n-butanol.

  • Solution C: 80 g of phenol in 20 ml of n-butanol.

Procedure:

  • Take a small sample of the peptide-resin (a few beads).

  • Wash the beads with ethanol and dry them.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the sample at 100-120°C for 5 minutes.

  • Interpretation:

    • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]

    • Yellow/Colorless Beads and Solution: Negative result, indicating no free primary amines (incomplete deprotection).[1]

Protocol 3: HPLC Monitoring of Fmoc Deprotection
  • Sample Collection: After the deprotection step, collect a small sample of the resin.

  • Cleavage: Cleave the peptide from the resin sample using an appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O).

  • Precipitation and Dissolution: Precipitate the cleaved peptide with cold ether, centrifuge to pellet the peptide, and dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[5]

  • HPLC Analysis: Inject the sample into a reverse-phase HPLC system with a C18 column. Use a suitable gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) and monitor the elution profile at 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group and its adducts).[10] The presence of a peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.

References

Technical Support Center: Optimizing Cleavage for Peptides with Orn(Z)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cleavage conditions for peptides containing Ornithine with a Benzyloxycarbonyl (Z) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the deprotection of Orn(Z).

Frequently Asked Questions (FAQs)

Q1: Why is my standard TFA cleavage cocktail not removing the Z-group from Ornithine?

Your standard Trifluoroacetic acid (TFA) cleavage cocktail, typically used for acid-labile protecting groups like Boc, is not strong enough to efficiently cleave the benzyloxycarbonyl (Z) group. The Z-group is stable to mild acids and bases, necessitating harsher deprotection conditions for its removal.[1]

Q2: What are the recommended methods for cleaving the Z-group from Orn(Z)?

There are two primary methods for the deprotection of Orn(Z) in synthetic peptides:

  • Strong Acidolysis: This involves the use of strong acids such as anhydrous Hydrogen Fluoride (HF) or Hydrogen Bromide in acetic acid (HBr/AcOH).[1][2] These conditions are harsh and require specialized equipment and safety precautions.

  • Catalytic Hydrogenation: This method employs a catalyst, typically Palladium on Carbon (Pd/C), with a hydrogen source to cleave the Z-group.[1][3] It is a milder alternative to strong acidolysis but may not be suitable for all peptides, especially those containing other reducible groups.

Q3: Can I use a modified TFA cocktail for Orn(Z) cleavage?

While standard TFA cocktails are insufficient, stronger acid systems that are sometimes used as alternatives to HF, such as Trifluoromethanesulfonic acid (TFMSA), may be effective. However, these are also highly corrosive and can promote side reactions. It is crucial to use appropriate scavengers to minimize damage to the peptide.[2]

Q4: What are the potential side reactions during Orn(Z) cleavage?

The harsh conditions required for Z-group removal can lead to several side reactions:

  • Alkylation: Reactive carbocations generated during acidolysis can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[4]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under acidic conditions.[5]

  • Oxidation: Methionine residues can be oxidized to their sulfoxide form.

  • Incomplete Deprotection: Insufficient reaction time or inadequate reagent strength can lead to incomplete removal of the Z-group.

Q5: How do I choose between strong acidolysis and catalytic hydrogenation?

The choice of method depends on several factors:

  • Peptide Sequence: If your peptide contains residues sensitive to strong acids (e.g., Trp, Met), catalytic hydrogenation might be a better option. Conversely, if your peptide has groups that can be reduced (e.g., Cys-Cys disulfide bonds you wish to retain), acidolysis would be preferred.

  • Available Equipment: Strong acidolysis, particularly with HF, requires a dedicated, corrosion-resistant apparatus.[6]

  • Orthogonality: Consider other protecting groups in your peptide. Catalytic hydrogenation can also remove other benzyl-type protecting groups.

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Orn(Z) Group

Symptoms:

  • Mass spectrometry (MS) analysis shows a peak corresponding to the mass of the peptide with the Z-group still attached.

  • HPLC analysis shows a major, more hydrophobic peak than the expected product.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Strength Switch to a stronger acid system. If using HBr/AcOH, ensure the HBr concentration is adequate (e.g., 33% in AcOH). For highly resistant cases, anhydrous HF is the most potent option.[1][2][7]
Inadequate Reaction Time Extend the cleavage time. Monitor the reaction progress by taking small aliquots (if feasible) for MS analysis to determine the optimal duration.
Poor Reagent Quality Use fresh, high-quality reagents. Anhydrous HF and HBr can degrade over time.
Catalyst Inactivity (for Hydrogenation) Use a fresh batch of Palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.
Issue 2: Significant Peptide Degradation or Side Product Formation

Symptoms:

  • MS analysis shows multiple unexpected peaks.

  • HPLC chromatogram is complex with many impurities.

  • Low yield of the desired peptide.

Possible Causes & Solutions:

CauseRecommended Solution
Carbocation-Mediated Side Reactions Incorporate scavengers into your cleavage cocktail. For strong acidolysis, a scavenger "cocktail" is essential. Common scavengers include anisole, p-cresol, thioanisole, and 1,2-ethanedithiol (EDT) to trap reactive species.[4]
Oxidation of Sensitive Residues (e.g., Met, Trp) Add reducing scavengers like EDT or dithiothreitol (DTT) to the cleavage mixture. Perform the cleavage under an inert atmosphere.
Aspartimide Formation This is a known side reaction for Asp-containing peptides under strong acid conditions.[5] Optimization of cleavage time and temperature may help minimize this.

Experimental Protocols

Protocol 1: Cleavage of Orn(Z) using HBr in Acetic Acid

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (DCM) and then dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a suitable reaction vessel, add a scavenger such as anisole (50 µL).

  • Cleavage Reaction: Add 1 mL of 33% HBr in acetic acid to the resin. Stir the mixture at room temperature for 2-4 hours. The reaction time may need optimization based on the peptide sequence.

  • Peptide Precipitation: After the reaction is complete, filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual acid and scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and MS to confirm complete deprotection and assess purity.

Protocol 2: Cleavage of Orn(Z) by Catalytic Hydrogenation
  • Peptide Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, acetic acid, or dimethylformamide (DMF).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas (H₂), either from a balloon or a pressurized system.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by HPLC or MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Peptide Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Data Presentation

Table 1: Comparison of Cleavage Methods for Orn(Z)

MethodReagentsConditionsAdvantagesDisadvantages
Strong Acidolysis (HF) Anhydrous Hydrogen Fluoride, Scavengers (e.g., anisole, p-cresol)-10 to 0 °C, 1-2 hoursHighly effective for Z-group removal and other acid-labile groups.[6][7]Highly toxic and corrosive, requires specialized equipment, can cause side reactions.[6]
Strong Acidolysis (HBr/AcOH) 33% HBr in Acetic Acid, ScavengersRoom Temperature, 2-6 hoursLess hazardous than HF, effective for Z-group cleavage.Corrosive, can cause side reactions if scavengers are not used.
Catalytic Hydrogenation 10% Pd/C, H₂ source (e.g., H₂ gas, ammonium formate)Room Temperature, atmospheric pressure, 2-24 hoursMild conditions, high selectivity for benzyl-type groups.[3][8]May not be suitable for peptides with other reducible groups (e.g., disulfide bonds), catalyst can be pyrophoric.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_acid Strong Acidolysis cluster_hydro Catalytic Hydrogenation cluster_workup Workup & Analysis Start Start with Orn(Z)-Peptide Resin Choose_Method Choose Cleavage Method (Acidolysis vs. Hydrogenation) Start->Choose_Method Prep_Cocktail Prepare Cleavage Cocktail (e.g., HBr/AcOH + Scavengers) Choose_Method->Prep_Cocktail Acidolysis Dissolve Dissolve Peptide Choose_Method->Dissolve Hydrogenation Cleavage_Acid Perform Cleavage (RT, 2-6h) Prep_Cocktail->Cleavage_Acid Precipitate Precipitate with Ether Cleavage_Acid->Precipitate Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate under H2 Add_Catalyst->Hydrogenate Filter_Catalyst Filter Catalyst Hydrogenate->Filter_Catalyst Isolate Isolate & Dry Peptide Precipitate->Isolate Analyze Analyze by HPLC/MS Isolate->Analyze Evaporate Evaporate Solvent Filter_Catalyst->Evaporate Evaporate->Isolate End Purified Peptide Analyze->End

Caption: Workflow for cleavage and deprotection of Orn(Z)-containing peptides.

Troubleshooting_Tree cluster_incomplete Incomplete Cleavage cluster_degradation Degradation/Side Products Start Problem with Orn(Z) Cleavage Check_MS Check MS Data Start->Check_MS Incomplete Z-group still present Check_MS->Incomplete Mass of Z-Peptide observed Degradation Multiple Impurity Peaks Check_MS->Degradation Low yield & many peaks Increase_Time Increase Reaction Time Incomplete->Increase_Time Time? Stronger_Acid Use Stronger Acid (e.g., HF) Incomplete->Stronger_Acid Acid Strength? Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Hydrogenation? Add_Scavengers Add/Optimize Scavengers Degradation->Add_Scavengers Alkylation? Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Oxidation? Optimize_Conditions Optimize Time/Temp Degradation->Optimize_Conditions Other?

Caption: Troubleshooting decision tree for Orn(Z) cleavage issues.

References

Technical Support Center: HPLC Purification of Crude Peptides Containing Orn(Z)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude peptides containing Ornithine(Z), or Orn(Z). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the HPLC purification of these specific peptides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the Orn(Z) protecting group and how does it affect my peptide's properties?

A1: Orn(Z) refers to the amino acid Ornithine where the delta-amino group on the side chain is protected by a Benzyloxycarbonyl (Z or Cbz) group. The Z group is known for its stability under both mild acidic and basic conditions.[1][2] Its primary impact on your peptide during HPLC purification is a significant increase in hydrophobicity.[3][4] This increased hydrophobicity will lead to a longer retention time on a reverse-phase HPLC column compared to the unprotected equivalent.[3]

Q2: What are the common impurities found in a crude peptide containing Orn(Z)?

A2: Crude synthetic peptides typically contain a variety of impurities.[5] For peptides with Orn(Z), you should be particularly aware of:

  • Incomplete deprotection: The Z group requires strong acidic conditions (like HF or HBr/AcOH) or catalytic hydrogenation for its removal.[1] Incomplete removal will result in a significant, late-eluting impurity in your chromatogram.[6]

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[4][6]

  • Truncated sequences: Peptides that are shorter than the target sequence.[5]

  • Side-reaction products: Modifications to amino acid side chains that can occur during synthesis or cleavage.[5]

Q3: What type of HPLC column is best for purifying peptides with Orn(Z)?

A3: For peptides, especially those with hydrophobic protecting groups like Z, a reversed-phase C18 column is the standard and most effective choice.[7] It is highly recommended to use a column with a wide pore size (300 Å) to better accommodate the peptide molecules and prevent restricted access to the stationary phase.[7]

Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

A4: Trifluoroacetic acid (TFA) is added to the mobile phase (typically at a concentration of 0.1%) to act as an ion-pairing agent.[7] It improves peak shape and resolution, particularly for basic peptides, by masking the interactions of the peptide's charged residues with the silica support of the column.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My main peptide peak is broad or shows significant tailing. What could be the cause?

A: This is a common issue, especially with hydrophobic peptides. The primary causes and solutions are outlined below.

CausePotential Solution
Peptide Aggregation The hydrophobic Z group can promote peptide aggregation. Try dissolving the crude peptide in a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase. Increasing the column temperature (e.g., to 40-60 °C) can also help disrupt aggregation.
Sub-optimal Gradient A steep gradient may not allow for proper interaction with the stationary phase. Use a shallower gradient around the expected elution point of your peptide. An initial scout run with a broad gradient can help determine this elution window.[8]
Secondary Interactions The peptide may be interacting with active sites on the column. Ensure 0.1% TFA is present in both mobile phases to minimize these interactions.
Column Overload Injecting too much crude peptide can lead to peak distortion. Reduce the amount of sample injected onto the column.
Issue 2: Low Purity of the Main Fraction

Q: I am struggling to separate my target peptide from closely eluting impurities. How can I improve the resolution?

A: Achieving high purity requires optimizing the separation between your target peptide and synthesis-related impurities.

StrategyDetailed Approach
Optimize the Gradient Slope This is the most effective tool for improving resolution. A shallower gradient increases the separation time between peaks. For example, if your peptide elutes at 40% Acetonitrile with a 1%/minute gradient, try a gradient of 0.5%/minute around that point.[8]
Adjust the Mobile Phase While Acetonitrile is the most common organic modifier, switching to methanol or isopropanol can alter the selectivity of the separation.
Change the Column Temperature Varying the column temperature can affect the retention behavior of different peptides differently, potentially improving resolution. Experiment with temperatures between 30°C and 60°C.
pH Adjustment While less common with TFA systems, using a different ion-pairing agent like formic acid can sometimes provide different selectivity.
Issue 3: Low Yield or Recovery

Q: I am experiencing very low recovery of my peptide after purification. What could be the reason?

A: Low recovery of hydrophobic peptides is a frequent challenge. Here are potential causes and solutions.

CausePotential Solution
Poor Solubility The peptide may not be fully dissolved in the injection solvent or could be precipitating on the column. Ensure complete dissolution of the crude peptide, using a small amount of organic solvent like DMSO if necessary, before diluting with the aqueous mobile phase.[9]
Irreversible Adsorption The peptide might be irreversibly binding to the column. Using a different brand or type of C18 column can sometimes help. Passivating the HPLC system with a strong acid wash may also reduce binding to metallic components.
Peptide Instability The peptide may be degrading during the purification process. Ensure the mobile phases are fresh and consider working at a lower temperature if the peptide is known to be labile.

Experimental Protocols

General Protocol for Crude Peptide Sample Preparation
  • Weigh out a small amount of the lyophilized crude peptide (e.g., 1-5 mg).

  • If the peptide is difficult to dissolve in aqueous solutions due to the hydrophobic Orn(Z) group, first dissolve it in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Slowly add the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved peptide to the desired concentration (e.g., 1 mg/mL).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[10]

Standard HPLC Purification Protocol
ParameterRecommended Setting
Column C18 Reversed-Phase, 5-10 µm particle size, 300 Å pore size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate Dependent on column diameter (e.g., 1.0 mL/min for 4.6 mm ID; 20 mL/min for 22 mm ID)
Detection Wavelength 210-230 nm (for peptide backbone) and 254 nm (for the Z group)
Column Temperature 30-40 °C
Gradient A shallow linear gradient is recommended. For example: 5-25% B over 5 min, then 25-55% B over 60 min.
  • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes or until a stable baseline is achieved.

  • Inject the filtered crude peptide sample.

  • Run the gradient elution as optimized.

  • Collect fractions corresponding to the peaks detected.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide (use DMSO if needed) dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject Sample filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize product Purified Peptide lyophilize->product

Caption: Experimental workflow for HPLC purification of peptides.

Troubleshooting_Tree cluster_p1 cluster_p2 cluster_p3 start HPLC Purification Issue issue What is the main problem? start->issue p1 p1 issue->p1 Poor Peak Shape p2 p2 issue->p2 Low Purity p3 p3 issue->p3 Low Recovery s1a Try Stronger Dissolution Solvent (DMSO) p1->s1a Aggregation? s1b Use Shallower Gradient p1->s1b Sub-optimal Gradient? s1c Reduce Sample Load p1->s1c Overload? s2a Optimize Gradient Slope p2->s2a Poor Resolution? s2b Change Column Temperature p2->s2b Co-eluting Impurities? s2c Try Different Organic Modifier p2->s2c Poor Selectivity? s3a Ensure Complete Dissolution p3->s3a Solubility Issue? s3b Try Different Column p3->s3b Irreversible Adsorption? s3c Check Peptide Stability p3->s3c Degradation?

Caption: Troubleshooting decision tree for HPLC purification.

References

Mass spectrometry analysis of peptides with Z-protected ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-Protected Ornithine Peptides

Welcome to the technical support center for the mass spectrometry analysis of peptides containing benzyloxycarbonyl (Z)-protected ornithine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Z-protected ornithine and why is it used? A: Z-protected ornithine is an ornithine amino acid residue where the delta (δ) amino group on its side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is used during peptide synthesis to prevent the side chain from participating in unintended reactions, ensuring the correct peptide sequence is assembled.

Q2: What is the expected mass of a Z-ornithine residue in a peptide? A: The monoisotopic mass of an ornithine residue within a peptide chain is approximately 114.0793 u. The Z-group adds C₈H₇O₂ (benzyloxycarbonyl group), which has a mass of approximately 135.0446 u. Therefore, the total mass of a Z-ornithine residue is approximately 249.1239 u.

Q3: What are the most common issues when analyzing Z-ornithine peptides by mass spectrometry? A: The most frequent challenges include:

  • In-source fragmentation: The Z-group can be labile and may fragment in the ion source before MS1 analysis, leading to a weak or absent precursor ion for the intact peptide.

  • Neutral loss during MS/MS: A dominant neutral loss of the protecting group or parts of it during collision-induced dissociation (CID) can suppress the formation of sequence-informative b- and y-ions.

  • Poor ionization efficiency: The bulky, hydrophobic nature of the Z-group can sometimes affect the overall ionization efficiency of the peptide.

  • Chromatographic issues: Peptides with Z-ornithine may exhibit poor peak shape or retention time variability due to their modified hydrophobicity.[1]

Q4: Which ionization technique is better for Z-ornithine peptides, ESI or MALDI? A: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. ESI is often preferred for LC-MS/MS workflows due to its gentle nature, which can help minimize in-source fragmentation. MALDI can also be effective, but care must be taken in matrix selection and laser energy to avoid premature fragmentation of the protecting group.[2][3] In-source decay (ISD) in MALDI can sometimes be leveraged for fragmentation analysis.[4][5][6]

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of Z-ornithine containing peptides.

Problem 1: Weak or No Precursor Ion Signal in MS1 Scan

Symptoms:

  • The peak for the intact peptide is very low in intensity or completely absent in the full MS1 scan.

  • You observe a significant peak corresponding to the mass of the peptide minus the Z-group or a fragment thereof.

Possible Causes & Solutions:

Cause Solution
In-Source Fragmentation/Decay The Z-group is cleaving in the ion source due to high energy. Solution: Decrease the source temperature, capillary voltage, and/or cone/fragmentor voltage. Use a gentler ionization setting if available.
Poor Ionization Efficiency The peptide is not ionizing well under the current conditions. Solution: Optimize the mobile phase composition. Ensure the pH is appropriate for generating a positive charge (e.g., adding 0.1% formic acid).[7] If signal is still low, consider using a different ionization source if available (e.g., APCI).
Sample Loss During Preparation The peptide is being lost during sample cleanup or transfer. Solution: Verify each step of your sample preparation.[8] Use low-binding tubes and pipette tips. Ensure desalting columns are appropriate for your peptide's size and hydrophobicity and that elution conditions are optimal.[9]
Complex Sample Matrix Components in the sample matrix are suppressing the ionization of your target peptide.[1] Solution: Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like salts, detergents, or lipids.[10]
Problem 2: MS/MS Spectrum is Dominated by Neutral Loss

Symptoms:

  • The MS/MS spectrum shows a very intense peak corresponding to the precursor ion minus a specific mass (e.g., -91, -108, or -135 u).

  • Few or no sequence-informative b- or y-ions are observed.

Possible Causes & Solutions:

Cause Solution
Labile Protecting Group The Z-group is the lowest energy fragmentation pathway. Solution: Lower the collision energy (CID/HCD). A stepwise optimization of collision energy is recommended. Start low and gradually increase to find the sweet spot where you get both sequence ions and minimal neutral loss.
Fragmentation Method CID/HCD favors cleavage of the most labile bonds. Solution: If available, try an alternative fragmentation method like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These methods are known to preserve labile modifications and cleave the peptide backbone, providing more sequence information.[3]
Proton Mobility If the peptide has other strongly basic residues (like Arginine or Lysine), the charge may be sequestered there, leading to limited fragmentation elsewhere.[11][12] Solution: This is an intrinsic property of the peptide. Using ETD/ECD is the most effective solution. If limited to CID/HCD, increasing the charge state of the precursor ion (if possible) can sometimes help mobilize protons and improve fragmentation diversity.
Data Interpretation: Common Neutral Losses and Fragments

When analyzing peptides with Z-protected ornithine, it is crucial to recognize the characteristic mass losses associated with the protecting group. This knowledge helps in distinguishing fragmentation of the protecting group from peptide backbone fragmentation.

Neutral Loss (u) Fragment Lost Chemical Formula Notes
91.05 Tropylium ion (C₇H₇)C₇H₇A very common and often dominant loss from the benzyl group.[13]
108.06 Benzyl alcoholC₇H₈OLoss of the benzyl group with an oxygen and hydrogen rearrangement.
135.04 Benzyloxycarbonyl groupC₈H₇O₂Loss of the entire protecting group side chain moiety.
92.06 TolueneC₇H₈Another possible rearrangement and loss from the benzyl portion.

Part 3: Experimental Protocols & Visualizations

Standard LC-MS/MS Protocol for a Z-Ornithine Peptide
  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/50% water with 0.1% formic acid) to a concentration of 1 mg/mL.

    • Perform serial dilutions to achieve a working concentration of 1-10 µg/mL.

    • If the sample is in a complex matrix (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) using a C18 cartridge.[10]

    • Ensure the final sample is acidified to a pH < 3 with formic or trifluoroacetic acid before injection.[9]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 5% B to 60% B over 15 minutes. Adjust as needed based on peptide retention.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300–2000.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone/Fragmentor Voltage: Start at a low value (e.g., 80 V) and optimize to minimize in-source decay.

      • Source Temperature: 120°C

      • Desolvation Gas Flow/Temp: Optimize for instrument (e.g., 600 L/hr, 350°C).

    • MS/MS Method: Data-Dependent Acquisition (DDA).

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • Use a stepped or normalized collision energy setting to acquire spectra at different energy levels, which can help capture both sequence ions and characteristic neutral losses.

      • Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.

Visual Workflow for Troubleshooting

G Troubleshooting Workflow for Z-Ornithine Peptide Analysis cluster_0 Problem Identification cluster_1 MS1 Level Troubleshooting cluster_2 MS2 Level Troubleshooting Start Start Analysis Problem Poor Signal or No Data? Start->Problem CheckMS1 Check MS1 Spectrum: Weak or Absent Precursor? Problem->CheckMS1 Yes End Successful Analysis Problem->End No, Data is Good InSource Probable In-Source Fragmentation CheckMS1->InSource Yes, and see fragments MatrixEffect Probable Matrix Effect or Sample Loss CheckMS1->MatrixEffect Yes, and baseline is noisy/high CheckMS2 Check MS2 Spectrum: Dominated by Neutral Loss? CheckMS1->CheckMS2 No, Precursor is Strong OptimizeSource Action: 1. Lower Source Temp 2. Lower Cone Voltage InSource->OptimizeSource OptimizeSource->Start Re-acquire CheckCleanup Action: 1. Verify Sample Prep 2. Improve Cleanup (SPE) CheckCleanup->Start Re-prepare & Re-acquire MatrixEffect->CheckCleanup HighEnergy Probable High Collision Energy CheckMS2->HighEnergy Yes LabileBond Labile Bond Issue CheckMS2->LabileBond Yes, even at low energy CheckMS2->End No, Good Fragmentation OptimizeCID Action: 1. Lower Collision Energy 2. Use Stepped CE HighEnergy->OptimizeCID OptimizeCID->Start Re-acquire UseETD Action: Switch to ETD/ECD if available UseETD->Start Re-acquire LabileBond->UseETD

Caption: A decision tree for troubleshooting mass spectrometry analysis.

Fragmentation Pathway Diagram

G Common Fragmentation Pathways of Z-Ornithine Peptides (CID/HCD) cluster_0 Side Chain Fragmentation (Often Dominant) Precursor [Peptide+H]+ with Z-Ornithine NL_91 Neutral Loss of C7H7 (-91 u) Precursor->NL_91 Low Energy Pathway NL_108 Neutral Loss of C7H8O (-108 u) Precursor->NL_108 Alternative Pathway b_ions b-ions Precursor->b_ions Higher Energy Pathway y_ions y-ions Precursor->y_ions Higher Energy Pathway Result_NL [Peptide+H - Loss]+ NL_91->Result_NL NL_108->Result_NL

Caption: Competing fragmentation pathways for Z-ornithine peptides.

References

Technical Support Center: Synthesis of Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with deletion sequences when using Fmoc-Orn(Z)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they problematic?

A1: Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the target sequence. These impurities can be difficult to separate from the desired full-length peptide due to similar physical and chemical properties. The presence of deletion sequences can significantly impact the biological activity, safety, and efficacy of the peptide, potentially leading to misleading experimental results.

Q2: Why is the incorporation of this compound sometimes challenging, leading to deletion sequences?

A2: The primary challenge in coupling this compound lies in steric hindrance. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group, combined with the benzyloxycarbonyl (Z) protecting group on the side chain of ornithine, can physically obstruct the reactive carboxyl group. This hindrance can impede its approach to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions and the formation of deletion sequences. Additionally, as the peptide chain elongates, it can form secondary structures or aggregate, further reducing the accessibility of the N-terminal amine.

Q3: What are the initial signs of an incomplete coupling reaction with this compound?

A3: A common and immediate indicator of an incomplete coupling reaction is a positive Kaiser test. The Kaiser test is a colorimetric assay that detects free primary amines on the resin. A blue or purple color after the coupling step indicates that the N-terminal amines of the growing peptide chains have not been fully acylated by the incoming this compound.

Troubleshooting Guide: Minimizing Deletion Sequences

This guide provides a systematic approach to troubleshoot and minimize the formation of deletion sequences when using this compound.

Step 1: Identify the Problem

The first step is to confirm the presence and location of the deletion sequence.

  • Action: Analyze the crude peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).

  • Expected Outcome: The HPLC chromatogram may show a peak eluting closely to the main product peak, and the mass spectrum of this peak will correspond to the molecular weight of the target peptide minus the mass of the ornithine residue.

Step 2: Optimize the Coupling Protocol

If a deletion sequence corresponding to the Orn residue is identified, the following modifications to the coupling protocol should be considered.

A straightforward approach to drive the coupling reaction to completion is to perform a second coupling step.

  • Rationale: Repeating the coupling step with a fresh solution of activated this compound increases the probability of acylating any remaining free amines.

  • When to use: This should be the first strategy employed if a positive Kaiser test is observed after the initial coupling.

If double coupling is insufficient, or for sequences known to be "difficult," switching to a more powerful coupling reagent is recommended. Urionium/aminium-based reagents are generally more effective for sterically hindered amino acids.[1]

  • Rationale: Reagents like HATU and HBTU form highly reactive active esters that can overcome the steric hindrance associated with this compound more effectively than carbodiimide-based methods like DIC/HOBt.[1]

  • Recommendation: HATU is often preferred over HBTU as it is known to react faster and with less potential for epimerization.[1]

  • Rationale: Extending the coupling time (e.g., to 4 hours or overnight) or slightly increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier for sterically hindered couplings. However, increasing the temperature should be done with caution as it can increase the risk of racemization.

Step 3: Implement a Capping Step

If incomplete coupling persists, a capping step should be introduced to terminate the unreacted peptide chains.

  • Action: After the coupling of this compound, treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF.[2]

  • Rationale: Capping acetylates any unreacted N-terminal amines, preventing them from reacting in subsequent coupling cycles. This results in truncated peptides that are easier to separate from the full-length product during purification.

Data Presentation

Coupling Reagent CombinationReagent TypeRelative Efficiency for Hindered CouplingsGeneral Coupling TimeRisk of RacemizationKey Characteristics
HATU/DIPEA Uronium/Aminium SaltVery High1-4 hoursLowForms a highly reactive OAt-active ester. Generally considered one of the most effective reagents for difficult couplings.[1]
HBTU/DIPEA Uronium/Aminium SaltHigh1-4 hoursLow to MediumForms a reactive OBt-active ester. Widely used and effective, but slightly less reactive than HATU.[1]
DIC/HOBt Carbodiimide/AdditiveModerate2-6 hoursMediumCost-effective, but generally slower and less efficient for sterically hindered amino acids. Risk of side reactions if not properly controlled.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for routine incorporation of this compound.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is deprotected using 20% piperidine in DMF and the resin is thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling of this compound

This protocol should be performed if the Kaiser test after the first coupling is positive.

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.

  • Preparation of Capping Solution: Prepare a solution of 5% acetic anhydride and 1% DIPEA in DMF.

  • Capping Reaction: Following the coupling and a DMF wash, add the capping solution to the resin, ensuring all beads are submerged.

  • Incubation: Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents.

Protocol 4: Qualitative Kaiser Test

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in pyridine, Ninhydrin in n-butanol, and Phenol in n-butanol).

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).

Protocol 5: RP-HPLC Analysis of Crude Peptide

This protocol outlines a general procedure for analyzing the crude peptide to identify deletion sequences.

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: UV detection at 214 nm and 280 nm.

  • Analysis: Analyze the resulting chromatogram for the presence of the main product peak and any impurity peaks. Couple the HPLC to a mass spectrometer to determine the molecular weights of the species in each peak to confirm the identity of any deletion sequences.

Visualizations

Troubleshooting_Workflow start Start SPPS Cycle for This compound coupling Perform Single Coupling (e.g., Protocol 1) start->coupling kaiser_test Perform Kaiser Test (Protocol 4) coupling->kaiser_test coupling_complete Coupling Complete (Negative Result) kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Result) kaiser_test->incomplete_coupling Positive proceed Proceed to Next Fmoc Deprotection coupling_complete->proceed double_coupling Perform Double Coupling (Protocol 2) incomplete_coupling->double_coupling kaiser_test_2 Perform Kaiser Test (Protocol 4) double_coupling->kaiser_test_2 coupling_complete_2 Coupling Complete (Negative Result) kaiser_test_2->coupling_complete_2 Negative persistent_incomplete Persistent Incomplete Coupling (Positive Result) kaiser_test_2->persistent_incomplete Positive coupling_complete_2->proceed capping Perform Capping (Protocol 3) persistent_incomplete->capping capping->proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Logical_Relationships cluster_causes Primary Causes of Deletion Sequences cluster_solutions Mitigation Strategies steric_hindrance Steric Hindrance of This compound double_coupling Double Coupling steric_hindrance->double_coupling potent_reagents Use Potent Coupling Reagents (e.g., HATU) steric_hindrance->potent_reagents peptide_aggregation Peptide Aggregation on Resin peptide_aggregation->potent_reagents chaotropic_agents Use Chaotropic Agents or Special Solvents peptide_aggregation->chaotropic_agents incomplete_deprotection Incomplete Fmoc Deprotection of Preceding Residue extended_deprotection Extended Deprotection Times incomplete_deprotection->extended_deprotection capping Capping of Unreacted Chains double_coupling->capping If still incomplete potent_reagents->capping If still incomplete

Caption: Logical relationships between causes and mitigation strategies for deletion sequences.

References

Stability of the Z protecting group during repeated Fmoc deprotection cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the benzyloxycarbonyl (Z or Cbz) protecting group during repeated Fmoc deprotection cycles in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise related to the stability of the Z group.

Issue Possible Cause Troubleshooting Steps & Solutions
Loss of a Z-protected side chain during synthesis, detected by mass spectrometry of a test cleavage. 1. Unexpected Lability of the Z Group: While generally stable, prolonged exposure to piperidine over many cycles, especially at elevated temperatures, may lead to minor cleavage. 2. Acid-Labile Linker: If a very acid-sensitive linker is used, residual acid from previous steps that was not fully neutralized could contribute to Z group loss. 3. Contaminated Reagents: The piperidine or DMF may be contaminated with acidic impurities.1. Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal (typically 2 x 10 minutes). Avoid unnecessarily long exposures to the piperidine solution. 2. Ensure Thorough Neutralization: After Fmoc deprotection, ensure a thorough wash with DMF to remove all traces of piperidine before the next coupling step. 3. Use High-Purity Reagents: Use fresh, high-quality piperidine and peptide synthesis-grade DMF. 4. Perform a Stability Study: Follow the experimental protocol below to quantify the stability of the Z group under your specific synthesis conditions.
Side reaction observed at the Z-protected amino acid residue. 1. Piperidine Adduct Formation: Although rare for the Z group, piperidine can potentially react with the benzyl group under certain conditions. 2. Modification during Final Cleavage: The Z group may be partially modified by scavengers used during the final TFA cleavage.1. Optimize Deprotection Conditions: Stick to standard deprotection protocols (20% piperidine in DMF). 2. Select Appropriate Scavengers: During final cleavage, use a scavenger cocktail appropriate for your peptide sequence to minimize side reactions. For example, triisopropylsilane (TIS) is a common scavenger.
Incomplete final deprotection of the Z group. 1. Inefficient Hydrogenolysis: The palladium catalyst may be inactive, or the hydrogen pressure may be insufficient. 2. Incomplete Acidolysis: The strength or duration of the acid treatment (e.g., HF or TFMSA) may be inadequate.1. For Hydrogenolysis: Use a fresh, active catalyst (e.g., Pd/C). Ensure the reaction is properly set up to allow for efficient hydrogen transfer. 2. For Acidolysis: Use the recommended strong acid conditions for Z group cleavage and ensure a sufficient reaction time.

Frequently Asked Questions (FAQs)

Q1: Is the Z protecting group completely stable to the piperidine used for Fmoc deprotection?

A1: The Z group is considered highly stable to the basic conditions of Fmoc deprotection, which is why it is used as an orthogonal protecting group in Fmoc-based SPPS.[1] Standard treatment with 20% piperidine in DMF for short periods (e.g., up to 20 minutes per cycle) results in negligible cleavage of the Z group. However, for syntheses involving a very large number of cycles (e.g., for very long peptides), even a very small loss per cycle could accumulate.

Q2: How can I quantify the stability of a Z-protected amino acid in my synthesis?

A2: You can perform a control experiment by subjecting a Z-protected amino acid coupled to a resin to a number of piperidine treatment cycles equivalent to your planned synthesis. After the repeated treatments, the resin can be cleaved and the extent of Z group loss can be quantified by HPLC. A detailed protocol is provided below.

Q3: Are there any specific amino acids where the Z-protection is less stable during Fmoc deprotection?

A3: The stability of the Z group is generally not significantly affected by the amino acid to which it is attached. Its stability is primarily a function of the urethane linkage's resistance to base-catalyzed hydrolysis.

Q4: Can I use Z-protected amino acids in automated microwave peptide synthesizers?

A4: Yes, Z-protected amino acids are compatible with microwave-assisted SPPS. The increased temperature can accelerate both the coupling and deprotection steps. However, it is advisable to ensure that the total exposure time to piperidine at elevated temperatures is minimized to prevent any potential for increased lability of the Z group.

Q5: What are the standard methods for cleaving the Z group after the completion of peptide synthesis?

A5: The Z group is typically cleaved under two main conditions:

  • Catalytic Hydrogenolysis: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[2][3]

  • Strong Acidolysis: Treatment with strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] The choice of cleavage method depends on the other protecting groups present on the peptide and the overall synthetic strategy.

Quantitative Data on Z Group Stability

Table 1: Stability of Common Protecting Groups in SPPS

Protecting GroupN-terminal/Side ChainCleavage ReagentStability to 20% Piperidine/DMFStability to TFA
Fmoc N-terminal20% Piperidine in DMFLabileStable[4]
Boc N-terminal/Side ChainTFAStableLabile[5]
tBu Side ChainTFAStableLabile
Trt Side ChainDilute TFAPartially LabileLabile
Z (Cbz) Side Chain/N-terminalH₂/Pd or Strong AcidHighly Stable [1]Stable[4]

Experimental Protocols

Protocol 1: Quantification of Z Group Stability During Repeated Piperidine Treatments

This protocol allows for the quantitative assessment of the stability of a Z-protected amino acid to repeated Fmoc deprotection cycles.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Z-protected amino acid (e.g., Z-Lys-OH)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Peptide synthesis grade DMF

  • 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system with a C18 column

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Coupling of Z-protected Amino Acid: Couple the Z-protected amino acid to the deprotected resin using your standard coupling protocol (e.g., 4 equivalents of Z-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF for 2 hours).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeated Piperidine Treatment:

    • Divide the resin into a control group and an experimental group.

    • Control Group: Wash with DMF and dry under vacuum.

    • Experimental Group: Subject the resin to a number of cycles of piperidine treatment equivalent to a long peptide synthesis (e.g., 50 cycles). Each cycle consists of:

      • Treatment with 20% piperidine in DMF for 10 minutes.

      • Drain.

      • Treatment with fresh 20% piperidine in DMF for 10 minutes.

      • Thorough wash with DMF.

  • Cleavage: Cleave the amino acid from both the control and experimental resins using the cleavage cocktail for 2 hours.

  • Analysis:

    • Precipitate the cleaved product in cold diethyl ether, centrifuge, and dry.

    • Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze both samples by RP-HPLC.

    • Integrate the peak corresponding to the Z-protected amino acid and any new peak corresponding to the deprotected amino acid.

  • Calculation: Calculate the percentage of Z group loss in the experimental sample compared to the control.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_stability_test Stability Test cluster_analysis Analysis Phase resin Fmoc-Resin deprotected_resin H2N-Resin resin->deprotected_resin 20% Piperidine/DMF z_coupled_resin Z-AA-Resin deprotected_resin->z_coupled_resin Z-AA, HBTU, DIPEA repeated_treatment Repeated Piperidine Cycles (e.g., 50x) z_coupled_resin->repeated_treatment cleavage TFA Cleavage repeated_treatment->cleavage hplc RP-HPLC Analysis cleavage->hplc quantification Quantification of Z-group Loss hplc->quantification logical_relationship cluster_protecting_groups Protecting Group Strategy in Fmoc SPPS cluster_deprotection Deprotection Conditions fmoc Fmoc (N-terminal) piperidine Piperidine (Base) fmoc->piperidine Labile tfa TFA (Acid) fmoc->tfa Stable z_group Z Group (Side Chain) z_group->piperidine Stable z_group->tfa Stable hydrogenolysis H2/Pd (Reductive) z_group->hydrogenolysis Labile tbu_group tBu/Trt (Side Chain) tbu_group->piperidine Stable tbu_group->tfa Labile

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Fmoc-Orn(Z)-OH Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate confirmation of amino acid incorporation is critical for the successful synthesis of pure, functional peptides. The use of non-standard amino acids, such as Fmoc-Orn(Z)-OH, introduces an additional layer of complexity to both the synthesis and the subsequent analysis. This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for assessing the incorporation of this compound into synthetic peptides, complete with detailed experimental protocols and representative data.

The incorporation of this compound is a key step in the synthesis of many modified peptides. The benzyloxycarbonyl (Z) protecting group on the side chain of ornithine offers an alternative protection strategy to the more common tert-butyloxycarbonyl (Boc) group. Effective analytical methods are required to confirm the successful coupling of this amino acid and to identify any potential side products, such as deletion sequences where the amino acid has not been incorporated. Reversed-Phase HPLC (RP-HPLC) is the most common and powerful technique for this purpose.[1][2]

This guide compares two distinct RP-HPLC methods: a standard, rapid gradient method suitable for routine in-process monitoring, and a high-resolution method with a shallower gradient designed for detailed purity analysis and separation of closely eluting impurities.

Quantitative Data Summary

The following table summarizes representative data from the analysis of a crude synthetic peptide containing an this compound residue using the two HPLC methods described below. The data illustrates the trade-off between speed and resolution.

ParameterMethod A: Standard GradientMethod B: High-Resolution Gradient
Retention Time (Peptide) 12.5 min20.8 min
Retention Time (Impurity) 12.1 min19.5 min
Resolution 1.22.1
Peak Width (Peptide) 0.4 min0.6 min
Analysis Time 20 min35 min
Relative Purity (%) 92.5%94.8%

Note: The data presented in this table is representative and may vary based on the specific peptide sequence, HPLC system, and column used.

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below.

Sample Preparation

A small sample of the peptide-resin is cleaved using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. The resin is filtered, and the peptide is precipitated in cold diethyl ether. The crude peptide is then dissolved in Mobile Phase A to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter prior to injection.

Method A: Standard Gradient HPLC Analysis

This method is designed for rapid analysis and is suitable for routine monitoring of the coupling reaction.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 20% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 20 µL.

Method B: High-Resolution Gradient HPLC Analysis

This method employs a shallower gradient to achieve better separation of the target peptide from closely related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 30% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 20 µL.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides containing this compound.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis HPLC Analysis start Resin Swelling deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Coupling: This compound + Coupling Reagents deprotection->coupling wash Washing coupling->wash repeat Repeat for Next Amino Acid wash->repeat repeat->deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage No (Final AA) precipitation Precipitation (Cold Ether) cleavage->precipitation dissolution Dissolution in Mobile Phase A precipitation->dissolution hplc HPLC Injection and Analysis dissolution->hplc data Data Analysis: - Retention Time - Peak Purity - Resolution hplc->data

Caption: Workflow of SPPS and subsequent HPLC analysis for this compound incorporation.

cluster_comparison HPLC Method Comparison method_a Method A: Standard Gradient (Fast Analysis) routine Routine In-Process Monitoring method_a->routine Suitable for method_b Method B: High-Resolution Gradient (Detailed Purity) final Final Purity Assessment method_b->final Suitable for decision Choice of Method decision->method_a decision->method_b

Caption: Logical relationship for choosing an appropriate HPLC method.

Conclusion

The successful incorporation of this compound into a synthetic peptide can be effectively monitored and confirmed using RP-HPLC. The choice between a standard, fast gradient method and a high-resolution, shallower gradient method depends on the analytical requirements. For routine, in-process checks of coupling efficiency, a faster method may be sufficient. However, for a detailed assessment of the final crude product's purity and the separation of closely related impurities, a high-resolution method is recommended. By employing robust and appropriate analytical methods, researchers can ensure the quality of their synthetic peptides and improve the outcomes of their research and development endeavors.

References

Navigating Peptide Analysis: A Comparative Guide to the Mass Spectrometry of Peptides Containing Benzyloxycarbonyl-Protected Ornithine (Orn(Z))

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and characterization, the choice of protecting groups is a critical decision that influences not only the synthetic strategy but also the subsequent analytical verification. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing ornithine protected with a benzyloxycarbonyl (Z) group, benchmarked against other common protection strategies. Supported by established fragmentation principles and detailed experimental protocols, this document serves as a practical resource for methods development and data interpretation in proteomics and drug discovery.

The incorporation of non-proteinogenic amino acids and the use of protecting groups are standard practices in modern peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines, including the side chain of ornithine. Understanding its stability and fragmentation characteristics under mass spectrometry (MS) conditions is paramount for accurate molecular weight confirmation and structural elucidation of synthetic peptides. This guide delves into the nuances of analyzing Orn(Z)-containing peptides using common mass spectrometry techniques, providing a framework for comparison with other protecting groups.

The Landscape of Peptide Fragmentation in Mass Spectrometry

Modern mass spectrometry offers a versatile toolkit for peptide sequencing and characterization, with Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) being the most prevalent fragmentation techniques.

  • Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions and their collision with neutral gas molecules, leading to fragmentation primarily along the peptide backbone, generating b- and y-type ions. CID is a robust and widely available method.

  • Higher-Energy Collisional Dissociation (HCD): Performed in an Orbitrap mass analyzer, HCD is a beam-type CID method that provides higher fragmentation energy. This often results in a greater abundance of fragment ions, including immonium ions and other low-mass fragments, which can be valuable for sequence confirmation.

  • Electron Transfer Dissociation (ETD): In contrast to the vibrational excitation methods of CID and HCD, ETD involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone, producing c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups that are often lost during CID or HCD.

The choice of fragmentation method can significantly impact the quality and interpretability of the resulting mass spectrum, particularly for peptides containing modified or protected amino acids.

Experimental Workflow for Peptide Mass Spectrometry

A systematic approach is crucial for the successful mass spectrometric analysis of synthetic peptides. The following diagram outlines a typical experimental workflow, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis peptide_synthesis Peptide Synthesis & Purification dissolution Dissolution in MS-compatible solvent peptide_synthesis->dissolution lc_separation LC Separation (e.g., C18 column) dissolution->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion Selection) esi_ionization->ms1_scan ms2_fragmentation MS/MS Fragmentation (CID/HCD/ETD) ms1_scan->ms2_fragmentation spectral_interpretation Spectral Interpretation ms2_fragmentation->spectral_interpretation sequence_verification Sequence Verification & PTM Localization spectral_interpretation->sequence_verification

A typical experimental workflow for the mass spectrometric analysis of synthetic peptides.

Mass Spec Fragmentation of Peptides Containing Orn(Z)

The benzyloxycarbonyl (Z) protecting group is generally considered to be stable under typical mass spectrometry conditions, particularly when compared to more labile groups like monomethoxytrityl (Mmt) or tert-butyloxycarbonyl (Boc).[1] This stability is a significant advantage as it minimizes in-source fragmentation and the predominant neutral loss of the protecting group during MS/MS analysis, thereby favoring the generation of informative peptide backbone fragments.

In CID and HCD, peptides containing Orn(Z) are expected to primarily fragment along the peptide backbone, producing the characteristic b- and y-ion series that are crucial for sequence verification. While some neutral loss of the Z group (C₇H₇, 91 Da for the benzyl moiety, or C₈H₈O₂, 136 Da for the entire benzyloxycarbonyl group) may be observed, it is generally not the dominant fragmentation pathway.

The fragmentation of the underlying ornithine residue itself can be influenced by the "ornithine effect". This phenomenon involves the nucleophilic attack of the side-chain amine on a backbone carbonyl group, leading to a facile cleavage C-terminal to the ornithine residue.[2] However, with the side-chain amine protected by the Z group, this effect is mitigated.

The following diagram illustrates the primary fragmentation pathways for a peptide containing an Orn(Z) residue under CID/HCD conditions.

orn_z_fragmentation cluster_peptide Peptide with Orn(Z) cluster_fragments Primary Fragmentation Products (CID/HCD) peptide H-[AA]n-Orn(Z)-[AA]m-OH b_ion b-ions peptide->b_ion Backbone Cleavage y_ion y-ions peptide->y_ion Backbone Cleavage neutral_loss Minor Neutral Loss of Z group peptide->neutral_loss Side-chain Fragmentation

Primary fragmentation pathways of an Orn(Z)-containing peptide in CID/HCD.

Comparison with Alternative Ornithine Protecting Groups

The choice of protecting group for the ornithine side chain has a direct impact on the fragmentation behavior of the peptide in the mass spectrometer. A comparison with other commonly used protecting groups highlights the advantages and disadvantages of the Z group.

Protecting GroupLabilityExpected Dominant Fragmentation (CID/HCD)Key Advantages in MSKey Disadvantages in MS
Benzyloxycarbonyl (Z) Generally Stable Backbone fragmentation (b- and y-ions) Minimal neutral loss, leading to cleaner spectra and more reliable sequence information. [1]May require higher collision energy for complete fragmentation compared to peptides with more labile groups.
tert-Butoxycarbonyl (Boc)Acid LabileNeutral loss of the Boc group (isobutylene, 56 Da)Well-characterized fragmentation pattern.Can lead to suppression of backbone fragment ions, complicating spectral interpretation.
Monomethoxytrityl (Mmt)Highly Acid LabileNeutral loss of the Mmt group (272.14 Da)Can be used to confirm the presence of the protecting group.Often results in poor backbone fragmentation, making sequence analysis difficult.[1]

For applications where the preservation of the protecting group is crucial for localization and characterization, ETD is the preferred fragmentation method. In ETD, the Z group is expected to remain largely intact on the ornithine side chain, allowing for unambiguous localization through the detection of c- and z-ions containing the modification.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following provides a general protocol for the LC-MS/MS analysis of a synthetic peptide containing Orn(Z).

1. Sample Preparation

  • Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Dissolution: Dissolve the purified, lyophilized peptide in a solvent compatible with electrospray ionization, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

2. LC-MS/MS Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source and capable of CID, HCD, and ETD fragmentation.

  • Liquid Chromatography:

    • Column: Use a C18 analytical column (e.g., 75 µm i.d. x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 40% B over 30 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • MS1 Scan: Acquire a full MS scan to identify the precursor ion(s) of the Orn(Z)-containing peptide.

    • MS/MS Analysis: Select the desired precursor ion for fragmentation using CID, HCD, or ETD.

      • CID/HCD: Apply a normalized collision energy in the range of 25-35%.

      • ETD: Use an appropriate reaction time to allow for electron transfer and subsequent fragmentation.

3. Data Analysis

  • Analyze the resulting MS/MS spectra to identify the b-, y-, c-, and z-ion series to confirm the peptide sequence.

  • Investigate the presence and relative intensity of any ions corresponding to the neutral loss of the Z group or its fragments.

  • Compare the fragmentation patterns obtained from the different fragmentation techniques.

Conclusion

The benzyloxycarbonyl (Z) group serves as a robust protecting group for the side chain of ornithine in the context of mass spectrometric analysis. Its general stability under CID and HCD conditions favors the generation of informative backbone fragment ions, simplifying spectral interpretation and increasing confidence in peptide sequence verification. While more labile protecting groups can lead to dominant neutral loss pathways that obscure sequence information, the Z group provides a clearer window into the peptide's primary structure. For analyses where the labile nature of other protecting groups is problematic, Orn(Z) presents a reliable alternative. Furthermore, the use of complementary fragmentation techniques such as ETD can provide comprehensive structural information, ensuring the accurate characterization of these modified peptides in demanding research and development settings.

References

A Comparative Guide to Fmoc-orn(Z)-OH and Fmoc-orn(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity of the target peptide. The choice of side-chain protection for trifunctional amino acids like ornithine is a critical decision that influences the overall synthetic strategy, particularly within the widely adopted Fmoc/tBu methodology. This guide provides an objective comparison between two commonly available ornithine derivatives, Fmoc-orn(Z)-OH and Fmoc-orn(Boc)-OH , offering insights into their respective performance, deprotection strategies, and ideal applications.

Executive Summary

The primary distinction between this compound and Fmoc-orn(Boc)-OH lies in the nature of their δ-amino side-chain protecting groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, respectively. This difference dictates the orthogonality of the protection scheme in standard Fmoc-SPPS and, consequently, the synthetic routes for which each derivative is best suited.

  • Fmoc-orn(Boc)-OH is the standard and overwhelmingly preferred choice for routine Fmoc-SPPS. Its side-chain Boc group is stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin, alongside other tBu-based side-chain protecting groups. This ensures a high degree of orthogonality and simplifies the final deprotection step.

  • This compound , while a well-established protecting group in classical peptide chemistry, presents significant challenges within a standard Fmoc-SPPS workflow. The Z-group is stable to both piperidine and TFA, necessitating harsh deprotection methods such as catalytic hydrogenolysis or treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). These conditions are often incompatible with standard resins and other protecting groups used in Fmoc-SPPS, limiting its application to more specialized synthetic strategies.

Chemical Structures

Fmoc-SPPS Workflow and Orthogonality cluster_0 Fmoc-orn(Boc)-OH: Orthogonal Strategy cluster_1 This compound: Non-Orthogonal Strategy start_boc Start with Resin fmoc_deprot_boc Nα-Fmoc Deprotection (20% Piperidine/DMF) start_boc->fmoc_deprot_boc coupling_boc Couple next Fmoc-AA fmoc_deprot_boc->coupling_boc coupling_boc->fmoc_deprot_boc Repeat n times final_cleavage_boc Final Cleavage & Deprotection (TFA Cocktail) coupling_boc->final_cleavage_boc peptide_boc Free Peptide final_cleavage_boc->peptide_boc start_z Start with Resin fmoc_deprot_z Nα-Fmoc Deprotection (20% Piperidine/DMF) start_z->fmoc_deprot_z coupling_z Couple next Fmoc-AA fmoc_deprot_z->coupling_z coupling_z->fmoc_deprot_z Repeat n times final_cleavage_z Final Cleavage (TFA Cocktail) coupling_z->final_cleavage_z protected_peptide_z Z-Protected Peptide final_cleavage_z->protected_peptide_z z_deprot Z-Group Deprotection (Hydrogenolysis or HBr/AcOH) protected_peptide_z->z_deprot peptide_z Free Peptide z_deprot->peptide_z Deprotection Pathways cluster_0 Fmoc-orn(Boc)-OH cluster_1 This compound peptide_boc Peptide-Orn(Boc)-Resin deprot_boc TFA Cocktail peptide_boc->deprot_boc final_peptide_boc Free Peptide-Orn-OH deprot_boc->final_peptide_boc peptide_z Peptide-Orn(Z)-Resin deprot_z_tfa TFA Cocktail peptide_z->deprot_z_tfa intermediate_z Peptide-Orn(Z)-OH deprot_z_tfa->intermediate_z deprot_z_harsh H₂/Pd-C or HBr/AcOH intermediate_z->deprot_z_harsh final_peptide_z Free Peptide-Orn-OH deprot_z_harsh->final_peptide_z

Orthogonality of the Z Group in Fmoc versus Boc Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide sequences. The principle of orthogonality—the selective removal of one class of protecting groups under conditions that leave others intact—is the cornerstone of modern peptide chemistry.[1] This guide provides an in-depth comparison of the orthogonality of the Benzyloxycarbonyl (Z or Cbz) protecting group when utilized within the two dominant SPPS strategies: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) synthesis.

The Z group is a well-established amine protecting group, valued for its stability and resistance to racemization.[2] It is typically removed under strong acidic conditions or via catalytic hydrogenolysis.[2][3] Its compatibility and stability within the cyclical deprotection steps of Fmoc and Boc strategies are critical for its application as a semi-permanent side-chain protecting group, particularly for lysine (Lys) or for N-terminal protection when other specific chemistries are required.

Comparative Analysis of Z Group Stability

The core difference between Fmoc and Boc synthesis lies in their Nα-deprotection chemistry. Fmoc synthesis employs a base-labile protecting group, removed with a mild base such as piperidine, while Boc synthesis utilizes an acid-labile group, cleaved by a moderate acid like trifluoroacetic acid (TFA).[4] The Z group's stability to these respective reagents is the measure of its orthogonality.

The Fmoc/tBu strategy is considered fully orthogonal, as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile side-chain protecting groups.[5][6] Conversely, the Boc/Bzl strategy, which often includes the Z group for side-chain protection, is termed "quasi-orthogonal."[4][7] This is because both the temporary (Boc) and permanent (Bzl, Z) protecting groups are removed by acid, albeit at different strengths.[7]

Data Presentation: Expected Stability of the Z Group

While direct head-to-head quantitative studies on Z group stability across numerous SPPS cycles are not extensively published, the consensus from the literature overwhelmingly supports its high stability under both Fmoc and Boc deprotection conditions. The following table summarizes the expected stability based on established chemical principles.

ParameterFmoc SynthesisBoc Synthesis
Nα-Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM
Z Group Deprotection Strong Acid (e.g., HF, HBr/AcOH), HydrogenolysisStrong Acid (e.g., HF, HBr/AcOH), Hydrogenolysis
Orthogonality High. The Z group is stable to the basic conditions used for Fmoc removal.[8]High. The Z group is stable to the moderate acidic conditions of TFA used for Boc removal.[7]
Expected Z Group Cleavage per Cycle < 0.1% (estimated)< 0.5% (estimated)

Experimental Protocols

To provide a framework for the direct comparison of Z group stability, the following detailed experimental protocols are proposed.

Protocol 1: Assessing Z Group Stability in Fmoc SPPS

Objective: To quantify the stability of a Z-protected lysine residue over multiple Fmoc deprotection cycles.

Materials:

  • Fmoc-Lys(Z)-Wang resin

  • 20% (v/v) Piperidine in DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • HPLC system with a C18 column

  • Mass spectrometer

Methodology:

  • Swell 100 mg of Fmoc-Lys(Z)-Wang resin in DMF for 1 hour in a fritted syringe.

  • Perform an initial Fmoc deprotection with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Take a small aliquot (approx. 5 mg) of the resin and dry it. This is the T0 sample .

  • Subject the remaining resin to 10 cycles of a mock synthesis protocol: a. Treat with 20% piperidine in DMF for 20 minutes. b. Wash with DMF (5x).

  • After 5 and 10 cycles, take further 5 mg aliquots of the resin (T5 and T10 samples) and dry them.

  • Cleave the peptide from the dried resin aliquots (T0, T5, T10) using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Precipitate the cleaved product in cold diethyl ether, centrifuge, and dry the pellet.

  • Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the samples by RP-HPLC, monitoring at 220 nm and 254 nm.

  • Quantify the peak corresponding to Lys(Z)-OH and any peak corresponding to unprotected Lys-OH.

  • Calculate the percentage of Z group cleavage at each time point relative to the T0 sample.

Protocol 2: Assessing Z Group Stability in Boc SPPS

Objective: To quantify the stability of a Z-protected lysine residue over multiple Boc deprotection cycles.

Materials:

  • Boc-Lys(Z)-Merrifield resin

  • 50% (v/v) TFA in DCM

  • DCM (Dichloromethane)

  • DIEA (N,N-Diisopropylethylamine) in DCM (10% v/v)

  • HF (Hydrogen fluoride) apparatus

  • Anisole

  • HPLC system with a C18 column

  • Mass spectrometer

Methodology:

  • Swell 100 mg of Boc-Lys(Z)-Merrifield resin in DCM for 1 hour in a fritted syringe.

  • Take a small aliquot (approx. 5 mg) of the resin and dry it. This is the T0 sample .

  • Subject the remaining resin to 10 cycles of a mock synthesis protocol: a. Treat with 50% TFA in DCM for 30 minutes. b. Wash with DCM (5x). c. Neutralize with 10% DIEA in DCM (2 x 2 minutes). d. Wash with DCM (5x).

  • After 5 and 10 cycles, take further 5 mg aliquots of the resin (T5 and T10 samples) and dry them.

  • Cleave the peptide from the dried resin aliquots (T0, T5, T10) using HF with anisole as a scavenger at 0°C for 1 hour.

  • Evaporate the HF and precipitate the cleaved product in cold diethyl ether, centrifuge, and dry the pellet.

  • Dissolve the crude product in a suitable solvent.

  • Analyze the samples by RP-HPLC, monitoring at 220 nm and 254 nm.

  • Quantify the peak corresponding to Lys(Z)-OH and any peak corresponding to unprotected Lys-OH.

  • Calculate the percentage of Z group cleavage at each time point relative to the T0 sample.

Visualizing the Orthogonality

The following diagrams, generated using Graphviz, illustrate the workflows and the orthogonal relationship of the Z group in both Fmoc and Boc synthesis.

Fmoc_SPPS_Workflow cluster_cycle Fmoc SPPS Cycle cluster_final Final Cleavage cluster_z_group Z Group Stability Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Base-labile cleavage Wash_1 Wash Fmoc_Deprotection->Wash_1 Z_Group Z Group Fmoc_Deprotection->Z_Group Stable Coupling Couple Next Fmoc-AA-OH Wash_1->Coupling Wash_2 Wash Coupling->Wash_2 Elongated_Peptide Elongated_Peptide Wash_2->Elongated_Peptide Final_Cleavage Final Cleavage (TFA Cocktail) Elongated_Peptide->Final_Cleavage Acid-labile cleavage Z_Group->Final_Cleavage Labile (stronger acid) Boc_SPPS_Workflow cluster_cycle Boc SPPS Cycle cluster_final Final Cleavage cluster_z_group Z Group Stability Start Start Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Acid-labile cleavage Neutralization Neutralize Boc_Deprotection->Neutralization Z_Group Z Group Boc_Deprotection->Z_Group Stable Wash_1 Wash Neutralization->Wash_1 Coupling Couple Next Boc-AA-OH Wash_1->Coupling Wash_2 Wash Coupling->Wash_2 Elongated_Peptide Elongated_Peptide Wash_2->Elongated_Peptide Final_Cleavage Final Cleavage (HF) Elongated_Peptide->Final_Cleavage Strong acid-labile cleavage Z_Group->Final_Cleavage Labile Orthogonality_Comparison cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Peptide_Synthesis Peptide Synthesis Strategy Fmoc_Deprotection Nα-Fmoc Deprotection (Base: Piperidine) Peptide_Synthesis->Fmoc_Deprotection Boc_Deprotection Nα-Boc Deprotection (Acid: TFA) Peptide_Synthesis->Boc_Deprotection Final_Cleavage_Fmoc Side-Chain & Resin Cleavage (Acid: TFA) Z_Group_Fmoc Z Group Fmoc_Deprotection->Z_Group_Fmoc Orthogonal (Stable) Final_Cleavage_Boc Side-Chain (Z/Bzl) & Resin Cleavage (Strong Acid: HF) Z_Group_Boc Z Group Boc_Deprotection->Z_Group_Boc Quasi-Orthogonal (Stable to TFA) Final_Cleavage_Boc->Z_Group_Boc Cleaved

References

A Comparative Guide to Z and Boc Protection for Ornithine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. Ornithine, a non-proteinogenic amino acid, is a valuable building block for creating cyclic peptides through lactam bridges, for conjugation, and for introducing positive charges. The choice of protecting group for its δ-amino side chain significantly impacts the synthetic strategy. This guide provides an objective comparison of two of the most common δ-amino protecting groups for ornithine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group. This comparison is supported by established chemical principles and experimental protocols to inform the design of robust synthetic routes.

At a Glance: Key Differences Between Z and Boc Protection for Ornithine

The fundamental distinction between Z and Boc protection lies in their cleavage conditions, which forms the basis of their orthogonality in peptide synthesis. The Boc group is labile to acid, while the Z group is stable under acidic conditions but is readily removed by catalytic hydrogenolysis.[1] This key difference dictates their compatibility with different synthetic schemes, particularly in solid-phase peptide synthesis (SPPS).

Quantitative Performance Comparison

While direct head-to-head quantitative comparisons for the synthesis of identical ornithine-containing peptides using Z versus Boc side-chain protection are not extensively documented in single studies, the following table summarizes the performance characteristics based on established principles of peptide chemistry.

ParameterZ (Benzyloxycarbonyl) Protection of OrnithineBoc (tert-Butyloxycarbonyl) Protection of Ornithine
Protecting Group Benzyloxycarbonyltert-Butoxycarbonyl
Typical Reagent Benzyl chloroformateDi-tert-butyl dicarbonate (Boc Anhydride)
Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1]Acidolysis (e.g., TFA, HCl in dioxane)[1]
Byproducts of Cleavage Toluene and CO₂Isobutylene and CO₂
Orthogonality Orthogonal to Boc and other acid-labile groups.[1]Orthogonal to Z, Fmoc, and other base-labile or hydrogenolysis-labile groups.
Stability to Acid HighLow (labile to moderate to strong acids)[1]
Stability to Base HighHigh
Side Reactions Potential for catalyst poisoning by sulfur-containing residues. Incomplete cleavage can be an issue.Formation of t-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met), requiring scavengers.

Advantages of Z Protection for Ornithine

The primary advantage of using Z protection for the ornithine side chain lies in its stability to acidic conditions .[1] This is particularly beneficial in synthetic strategies that employ acid-labile protecting groups for other functionalities, such as Boc for the α-amino group (in Boc-SPPS) or tert-butyl esters for acidic amino acid side chains.

In the context of synthesizing complex peptides, especially those requiring on-resin side-chain modifications, the orthogonality of the Z group to acid-labile protecting groups is a significant asset. For instance, if a peptide contains an aspartic acid protected as a tert-butyl ester and an ornithine with a Z-protected side chain, the tert-butyl group can be selectively removed with acid to allow for a specific reaction at the aspartate side chain, leaving the Z-protected ornithine intact.

Furthermore, the cleavage of the Z group via hydrogenolysis is a very mild method that proceeds at neutral pH, which can be advantageous for sensitive peptide sequences that might be prone to acid-catalyzed side reactions.

Advantages of Boc Protection for Ornithine

The Boc group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in SPPS.[2] When using Fmoc for the temporary protection of the α-amino group, a Boc group on the ornithine side chain is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[2] This allows for the straightforward assembly of the peptide chain.

The final deprotection of the Boc group occurs simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (like tBu) when using a strong acid cocktail (e.g., TFA-based).[2] This one-pot final deprotection step simplifies the overall workflow. For the synthesis of cyclic peptides via on-resin lactam bridge formation between ornithine and an acidic amino acid (e.g., aspartic acid or glutamic acid), a Boc-protected ornithine is often used in conjunction with an orthogonal protecting group on the acidic residue that can be selectively removed without affecting the Boc group.[3]

Experimental Protocols

Protocol 1: Deprotection of Z-Protected Ornithine Side Chain by Catalytic Hydrogenolysis

Objective: To selectively remove the Z group from the δ-amino group of an ornithine residue in a peptide.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Palladium on charcoal (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH or DMF).

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Introduce hydrogen gas, either by bubbling it through the solution or by maintaining a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: Deprotection of Boc-Protected Ornithine Side Chain by Acidolysis

Objective: To remove the Boc group from the δ-amino group of an ornithine residue, typically during the final cleavage step in SPPS.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the peptide sequence.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualization of Synthetic Strategies

The choice between Z and Boc protection for the ornithine side chain is fundamentally a decision about orthogonality in the overall synthetic plan. The following diagrams illustrate the logical workflows.

orthogonal_protection cluster_fmoc_boc Fmoc/Boc Strategy for Ornithine cluster_boc_z Boc/Z Strategy for Ornithine start_fb Fmoc-Orn(Boc)-OH spps_fb Peptide Elongation (Piperidine for Fmoc removal) start_fb->spps_fb Incorporate into peptide cleavage_fb Final Cleavage & Deprotection (TFA) spps_fb->cleavage_fb Completed linear peptide peptide_fb Deprotected Ornithine Peptide cleavage_fb->peptide_fb start_bz Boc-Orn(Z)-OH spps_bz Peptide Elongation (TFA for Boc removal) start_bz->spps_bz Incorporate into peptide cleavage_z Selective Z Deprotection (H₂/Pd-C) spps_bz->cleavage_z Completed linear peptide peptide_bz Deprotected Ornithine Peptide cleavage_z->peptide_bz

Comparison of Fmoc/Boc and Boc/Z synthetic workflows for ornithine.

lactam_bridge_formation cluster_workflow On-Resin Lactam Bridge Formation start_lactam Linear Peptide on Resin (e.g., Fmoc-Asp(OAll)-...-Orn(Boc)-...-Resin) deprotect_asp Selective Deprotection of Asp (e.g., Pd(PPh₃)₄ for Allyl removal) start_lactam->deprotect_asp deprotect_orn Selective Deprotection of Orn (TFA for Boc removal) start_lactam->deprotect_orn cyclization On-Resin Cyclization (Coupling Reagents) deprotect_asp->cyclization Free Asp side chain deprotect_orn->cyclization Free Orn side chain cleavage_lactam Final Cleavage (TFA cocktail) cyclization->cleavage_lactam cyclic_peptide Cyclic Peptide cleavage_lactam->cyclic_peptide

Workflow for on-resin side-chain lactamization involving ornithine.

Conclusion and Recommendations

The choice between Z and Boc protection for the ornithine side chain is highly dependent on the overall synthetic strategy for the target peptide.

Choose Z protection when:

  • Acid stability is paramount: The synthetic route involves the use of acid-labile protecting groups elsewhere in the molecule.

  • Orthogonality to acid-labile groups is required: Selective deprotection of other functionalities using acidic conditions is necessary.

  • The peptide does not contain functional groups sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes, or certain sulfur-containing residues).

Choose Boc protection when:

  • Fmoc-SPPS is the primary strategy: Boc is orthogonal to the base-labile Fmoc group.[2]

  • A simplified final deprotection is desired: The Boc group can be removed concurrently with other acid-labile protecting groups and cleavage from the resin.[2]

  • The synthesis involves on-resin modifications where the Boc group's acid lability can be exploited for selective deprotection, provided other protecting groups are stable to the specific acidic conditions used.

Ultimately, a thorough understanding of the chemical properties of both protecting groups and a careful consideration of the entire synthetic route will enable the rational design of a successful synthesis of ornithine-containing peptides.

References

A Comparative Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Edman Degradation and DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in protein characterization, drug development, and quality control. This guide provides an objective comparison of three primary methods for peptide sequence validation: Tandem Mass Spectrometry (MS/MS), Edman Degradation, and a novel approach utilizing DNA sequencing.

This document outlines the fundamental principles, experimental protocols, and performance metrics of each technique, offering supporting data to guide the selection of the most appropriate method for specific research needs.

At a Glance: Comparison of Peptide Sequencing Methodologies

The choice of a peptide sequencing method depends on a variety of factors, including the nature of the sample, the required depth of analysis, and available resources. The following table summarizes the key performance characteristics of Tandem Mass Spectrometry, Edman Degradation, and Peptide Sequencing via DNA Sequencing.

FeatureTandem Mass Spectrometry (MS/MS)Edman DegradationPeptide Sequencing via DNA Sequencing
Principle Measures mass-to-charge ratio of fragmented peptide ions to deduce the sequence.[1]Sequential chemical removal and identification of N-terminal amino acids.[1]"Reverse translation" of a peptide sequence into a DNA barcode for sequencing.[2]
Accuracy/Efficiency High accuracy; error rates can be low with high-resolution instruments (<2 ppm).[3]>99% efficiency per amino acid for up to 30 residues.[4]Potentially high fidelity through consensus sequencing of amplified DNA.[2]
Sensitivity High; typically in the low picomole to femtomole range.[5]10-100 picomoles required for sequencing.[4] Can reach attomole levels with specialized detection.[6][7]Potential for single-molecule sensitivity.[2]
Throughput & Speed High-throughput; capable of analyzing complex mixtures and numerous samples per day.Low-throughput; each cycle takes approximately one hour.[8]Potentially high-throughput due to the nature of next-generation DNA sequencing.[9]
Sequence Coverage Can provide internal and C-terminal sequence information.Limited to N-terminal sequencing, typically up to 30-60 amino acids.[4]Dependent on the efficiency of the iterative chemical process.
Sample Requirements Can analyze complex mixtures.Requires a highly purified, single protein sample with an unblocked N-terminus.[10]Requires immobilization of the peptide.
Cost Instrument costs are high; per-sample costs can range from ~$30 to over $200 depending on the analysis.[11][12][13][14]Instrument cost is lower than high-end mass spectrometers; per-sample costs can range from approximately €370 to €425 for the initial five amino acids.[15][16]Currently in the research and development phase; routine costs are not established.
Key Advantage High speed, sensitivity, and ability to analyze complex mixtures and post-translational modifications.[17]Unambiguous, direct sequencing of the N-terminus.[10]Potential for extreme sensitivity and high parallelization.

Experimental Workflows and Methodologies

A generalized workflow for validating a peptide sequence involves sample preparation followed by analysis using one of the primary sequencing techniques. The choice of workflow significantly impacts the nature and quality of the resulting data.

Peptide_Validation_Workflow cluster_prep Sample Preparation cluster_methods Sequencing Methodologies cluster_analysis Data Analysis & Validation Protein_Sample Protein Sample Purification Purification & Quantification Protein_Sample->Purification Digestion Enzymatic Digestion (e.g., Trypsin) Purification->Digestion Edman Edman Degradation Purification->Edman DNA_Seq Peptide Sequencing via DNA Sequencing Purification->DNA_Seq MSMS Tandem Mass Spectrometry (LC-MS/MS) Digestion->MSMS MS_Data Mass Spectra Analysis & Database Search MSMS->MS_Data Edman_Data PTH-Amino Acid Chromatogram Analysis Edman->Edman_Data DNA_Data DNA Sequence Analysis DNA_Seq->DNA_Data Validation Sequence Validation MS_Data->Validation Edman_Data->Validation DNA_Data->Validation

Caption: A generalized workflow for peptide sequence validation.

Detailed Experimental Protocols

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules. In peptide sequencing, a "bottom-up" proteomics approach is commonly used.

1. Sample Preparation and Digestion:

  • The protein of interest is first purified from a biological sample.

  • The purified protein is then enzymatically digested, typically with trypsin, which cleaves the protein into smaller peptide fragments at specific amino acid residues (lysine and arginine).

2. Liquid Chromatography (LC) Separation:

  • The resulting peptide mixture is injected into a high-performance liquid chromatography (LC) system.

  • The peptides are separated based on their physicochemical properties, typically hydrophobicity, as they pass through a chromatography column.

3. Mass Spectrometry Analysis:

  • As peptides elute from the LC column, they are ionized, commonly by electrospray ionization (ESI), and introduced into the mass spectrometer.

  • The first mass analyzer (MS1) scans and records the mass-to-charge (m/z) ratios of the intact peptide ions.

  • Selected precursor ions are then isolated and fragmented in a collision cell, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • The second mass analyzer (MS2) measures the m/z ratios of the resulting fragment ions, generating a tandem mass spectrum.

4. Data Analysis:

  • The fragmentation pattern in the tandem mass spectrum provides information about the amino acid sequence of the peptide.

  • Computational algorithms are used to interpret these spectra. This can be done through:

    • Database Searching: The experimental spectrum is compared to theoretical spectra generated from a protein sequence database.

    • De Novo Sequencing: The peptide sequence is determined directly from the spectrum without relying on a database.

MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Protein Sample digestion Enzymatic Digestion start->digestion lc LC Separation digestion->lc esi Electrospray Ionization lc->esi ms1 MS1: Precursor Ion Scan esi->ms1 fragmentation Collision-Induced Dissociation ms1->fragmentation ms2 MS2: Fragment Ion Scan fragmentation->ms2 database_search Database Search ms2->database_search de_novo De Novo Sequencing ms2->de_novo sequence Peptide Sequence database_search->sequence de_novo->sequence

Caption: Workflow of peptide sequencing by tandem mass spectrometry.
Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids in a peptide from the N-terminus.[1]

1. Sample Preparation:

  • A highly purified protein or peptide sample is required.

  • The sample is immobilized on a solid support, such as a PVDF membrane.

  • It is crucial that the N-terminus of the peptide is not chemically blocked.

2. Sequential Chemical Reactions (Cycles):

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.

  • Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

3. Identification:

  • The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.

4. Repetition:

  • The remaining, shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. This process is repeated to determine the sequence.

Edman_Degradation_Workflow start Purified Peptide with Free N-terminus coupling Coupling with PITC (Alkaline Conditions) start->coupling cleavage Cleavage with Acid coupling->cleavage conversion Conversion to PTH-Amino Acid cleavage->conversion shortened_peptide Shortened Peptide cleavage->shortened_peptide Remaining Peptide hplc HPLC Identification of PTH-Amino Acid conversion->hplc sequence N-terminal Sequence hplc->sequence cycle Repeat Cycle shortened_peptide->cycle cycle->coupling

Caption: The cyclical process of Edman degradation.
Peptide Sequencing via DNA Sequencing

A novel approach to peptide sequencing involves "reverse translating" the peptide sequence into a DNA sequence, which can then be analyzed using high-throughput next-generation sequencing (NGS) platforms.[2]

1. Peptide Immobilization and Barcoding:

  • Peptides are immobilized on a solid support, such as magnetic beads.

  • A unique DNA barcode is attached to each peptide molecule to allow for multiplexed analysis.

2. Modified Edman-like Chemistry and Proximity Extension Assay (PEA):

  • A modified Edman degradation-like process is used to iteratively cleave N-terminal amino acids.

  • In each cycle, the cleaved amino acid is recognized by a specific antibody that is tagged with a unique DNA oligonucleotide.

  • The binding of the antibody brings its DNA tag into proximity with the peptide's DNA barcode, allowing for a proximity extension assay (PEA) to occur. This creates a new DNA sequence that links the amino acid identity to its position in the peptide and the original peptide molecule.

3. DNA Amplification and Sequencing:

  • The newly generated DNA reporters are amplified using the polymerase chain reaction (PCR).

  • The amplified DNA library is then sequenced using a high-throughput NGS platform.

4. Data Analysis:

  • The DNA sequence reads are analyzed to reconstruct the original peptide sequence based on the incorporated barcodes for amino acid identity and position.

DNA_Sequencing_Workflow cluster_prep Preparation cluster_cycle Iterative Sequencing Cycle cluster_analysis Analysis start Peptide Sample immobilize Immobilize Peptide & Attach DNA Barcode start->immobilize edman_like Modified Edman-like Cleavage of N-terminal Amino Acid immobilize->edman_like antibody_binding Binding of Amino Acid-Specific Antibody with DNA Tag edman_like->antibody_binding pea Proximity Extension Assay (PEA) antibody_binding->pea dna_reporter Generation of DNA Reporter pea->dna_reporter pcr PCR Amplification of DNA Reporters dna_reporter->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs data_analysis DNA Read Analysis & Peptide Sequence Reconstruction ngs->data_analysis peptide_sequence Peptide Sequence data_analysis->peptide_sequence

Caption: Workflow for peptide sequencing via DNA sequencing.

References

A Researcher's Guide to Purity Assessment of Synthetic Peptides: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. This guide provides an objective comparison of key analytical techniques for assessing peptide purity, with a primary focus on the industry-standard method, analytical High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative performance data, and explore alternative methods to provide a comprehensive overview for your analytical needs.

The purity of a synthetic peptide is a critical factor that directly influences experimental outcomes, from basic research to therapeutic applications.[1] Impurities, which can include truncated sequences, deletion sequences, byproducts from protecting groups, or degradation products, can alter the peptide's biological activity, affect toxicological safety, and compromise batch-to-batch consistency.[2][3] Therefore, accurate and reliable purity assessment is paramount.

The Gold Standard: Analytical Reversed-Phase HPLC (RP-HPLC)

Analytical RP-HPLC is the most widely used technique for determining the purity of synthetic peptides.[4] This method separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, and detection is commonly performed by UV absorbance at 214 nm, where the peptide bond absorbs light.[3][4] Purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.[2]

Experimental Protocol: Analytical RP-HPLC for Peptide Purity

A typical analytical RP-HPLC protocol for peptide purity assessment involves the following steps:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, such as water with 0.1% trifluoroacetic acid (TFA), to a concentration of 1 mg/mL. It is crucial to ensure the peptide is fully solubilized. The sample should then be filtered through a 0.22 µm or 0.45 µm membrane to remove any particulate matter that could interfere with the analysis or damage the column.[5]

  • Mobile Phase Preparation: The mobile phase typically consists of two solvents. Mobile Phase A is an aqueous solution (e.g., 0.1% TFA in water), and Mobile Phase B is an organic solvent (e.g., 0.1% TFA in acetonitrile). The precise composition and pH of the mobile phase are critical for achieving optimal separation.[5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute peptides of varying hydrophobicities. A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: UV detection at 214 nm is used to monitor the peptide backbone.[2]

  • Data Analysis: The purity of the peptide is determined by integrating the peak areas in the resulting chromatogram. The percentage purity is calculated as the area of the main peptide peak divided by the total area of all peaks.[2]

Alternative and Complementary Analytical Techniques

While RP-HPLC is the workhorse for peptide purity analysis, orthogonal methods can provide a more comprehensive purity profile and offer complementary information.[5]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution technique that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC.[6] This results in significantly faster analysis times and improved resolution.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[4] When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides both purity and identity information.[4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confident identification of impurities.[4]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[6] This provides an orthogonal separation mechanism to RP-HPLC and UPLC, which is particularly useful for identifying impurities that may co-elute in chromatography.[6][8]

Amino Acid Analysis (AAA)

Amino acid analysis is used to determine the amino acid composition of a peptide.[9] This technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[9] AAA is a valuable tool for confirming the identity of a peptide and can also be used for accurate quantification.[2]

Comparative Performance of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of detail, speed, and the nature of the peptide and its potential impurities. The following table summarizes the key performance metrics of the discussed techniques.

Performance MetricRP-HPLCUPLCCapillary Electrophoresis (CE)Mass Spectrometry (MS)Amino Acid Analysis (AAA)
Principle of Separation HydrophobicityHydrophobicityCharge-to-size ratioMass-to-charge ratioNot a separation method for purity
Purity Determination (%) High (e.g., 98.5%)[6]Higher (e.g., 98.7%)[6]High (e.g., 98.4%)[6]Provides identity, not direct % purityDetermines composition and quantity
Resolution of Impurities Good to HighVery HighHighHigh (for co-eluting species)N/A
Analysis Time (minutes) 20 - 30[6]5 - 15[6]15 - 25[6]Varies with LC frontendLong (includes hydrolysis)
Relative Precision (RSD%) < 2.0< 1.0< 3.0VariesHigh
Throughput ModerateHighModerateModerate to HighLow
Cost per Sample LowModerateLow to ModerateHighModerate to High

Note: The values presented are representative and can vary depending on the specific peptide, instrumentation, and method conditions.

Experimental Workflows and Logical Comparisons

To visualize the processes and relationships discussed, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sp Peptide Solubilization & Filtration inj Sample Injection sp->inj mp Mobile Phase A & B Preparation col C18 Column Separation mp->col inj->col det UV Detection (214 nm) col->det integ Peak Integration det->integ calc Purity Calculation integ->calc report Report Generation calc->report

Figure 1. Experimental workflow for peptide purity assessment by analytical HPLC.

method_comparison cluster_separation Separation-Based Purity cluster_identity Identity & Composition hplc HPLC uplc UPLC hplc->uplc Higher Resolution & Speed ce CE hplc->ce Orthogonal Separation ms Mass Spectrometry hplc->ms LC-MS for Identity uplc->ms LC-MS for Identity aaa Amino Acid Analysis ms->aaa Complementary Info

Figure 2. Logical relationship of analytical methods for peptide purity assessment.

Conclusion

The purity assessment of synthetic peptides is a multi-faceted process that requires robust and reliable analytical methods. Analytical RP-HPLC remains the cornerstone of peptide purity analysis due to its reproducibility, and cost-effectiveness. However, for a comprehensive characterization, especially in a drug development setting, orthogonal techniques such as UPLC, mass spectrometry, and capillary electrophoresis are invaluable. The choice of methodology should be guided by the specific goals of the analysis, the nature of the peptide, and the regulatory requirements. By employing a combination of these powerful analytical tools, researchers can ensure the quality, safety, and efficacy of their synthetic peptides.

References

A Comparative Guide to the Characterization of Post-Translational Modifications Involving Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the characterization of post-translational modifications (PTMs) involving the non-proteinogenic amino acid ornithine. The primary focus is on the enzymatic conversion of arginine to ornithine, a recently discovered PTM, with a comparative overview of non-enzymatic ornithine formation. This document details experimental protocols for key analytical techniques, presents quantitative data for comparative analysis, and utilizes diagrams to illustrate complex workflows and pathways.

Introduction to Ornithine Post-Translational Modifications

Ornithine is not directly incorporated into proteins during translation.[1] Its presence in a polypeptide chain is the result of a post-translational modification. Two primary pathways for the formation of ornithine in proteins have been identified:

  • Enzymatic Conversion of Arginine: This modification is catalyzed by a class of enzymes known as peptide arginases.[2][3] These enzymes hydrolyze the guanidino group of an arginine residue within a peptide, converting it to a ureido group and resulting in the formation of an ornithine residue and urea.[3][4] This PTM has been notably identified in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs), such as the antiviral compound landornamide A.[2][4]

  • Non-Enzymatic Conversion of Arginine: Ornithine can also be formed non-enzymatically through the advanced glycation of arginine residues. This process is associated with aging and can be observed in long-lived proteins like collagen and lens crystallins.

Comparative Analysis of Characterization Techniques

The characterization of ornithine-containing PTMs relies on a combination of techniques to identify the modification, pinpoint its location, quantify its abundance, and elucidate the structure and function of the modifying enzymes. This section compares the primary methods employed.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is the cornerstone for identifying and sequencing PTMs due to its high sensitivity and ability to provide precise mass information.

Table 1: Comparison of Mass Spectrometry Techniques for Ornithine PTM Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Application for Ornithine PTM
LC-HRMS Separates peptides by liquid chromatography followed by high-resolution mass analysis to determine the precise mass of modified peptides.[5]High mass accuracy allows for confident identification of the mass shift corresponding to the Arg-to-Orn conversion (-42.02 Da).[5]Does not provide localization of the modification within the peptide.Initial detection and confirmation of ornithine-modified peptides in a complex mixture.
Tandem MS (MS/MS) Fragments selected peptide ions to generate a spectrum of fragment ions that reveals the amino acid sequence.[6]Enables precise localization of the ornithine residue within the peptide sequence.[5]Fragmentation patterns can be complex; some modifications can be labile.Pinpointing the exact arginine residue that has been converted to ornithine.
ETD/HCD Electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are fragmentation methods that can provide complementary sequence information.ETD is particularly useful for preserving labile PTMs. HCD provides high-resolution fragment ion spectra.Instrument availability can be a limitation.Obtaining more complete sequence coverage for confident localization of ornithine.
Biochemical and Biophysical Methods

These methods are crucial for characterizing the enzymatic machinery responsible for ornithine PTMs and for orthogonal validation of the modification.

Table 2: Comparison of Biochemical and Biophysical Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Application for Ornithine PTM
Urea/Ornithine Detection Assays Spectrophotometric or fluorometric measurement of urea or ornithine, the byproducts of the peptide arginase reaction.[5]Direct measure of enzyme activity; can be adapted for high-throughput screening.Indirect detection of the peptide modification; requires purified enzyme and substrate.Determining the kinetic parameters of peptide arginases.
ICP-MS Inductively Coupled Plasma Mass Spectrometry is used to identify and quantify metal cofactors in metalloenzymes.[5]Highly sensitive for metal detection; can determine the stoichiometry of metal binding.Requires specialized instrumentation; does not provide information on the protein modification itself.Characterizing peptide arginases, which are often manganese-dependent enzymes.[5]
X-ray Crystallography Determines the three-dimensional structure of the modifying enzyme (e.g., peptide arginase).Provides atomic-level insights into the enzyme's active site and substrate recognition mechanism.Requires obtaining high-quality protein crystals, which can be challenging.Understanding the molecular basis of peptide arginase function and guiding protein engineering efforts.
Western Blot Uses specific antibodies to detect the modified protein.Can provide information on the presence and relative abundance of the modified protein in complex samples.Dependent on the availability of highly specific antibodies against the ornithine modification, which are not readily available.Limited applicability for novel PTMs like ornithine conversion.
ELISA Enzyme-Linked Immunosorbent Assay for the detection and quantification of a specific protein or modification.[1][2]High-throughput and quantitative.Similar to Western Blot, requires specific antibodies.Limited current use for ornithine PTMs due to lack of specific antibodies.
NMR Spectroscopy Nuclear Magnetic Resonance can be used to study protein structure and dynamics in solution.[4][7]Can provide information on the structural consequences of the PTM in solution.Requires high concentrations of isotopically labeled protein; can be complex to analyze.Investigating the conformational changes in a peptide upon conversion of arginine to ornithine.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of ornithine PTMs.

LC-HRMS for Detection of Ornithine-Modified Peptides

Objective: To identify peptides that have undergone an arginine-to-ornithine conversion.

Protocol:

  • Sample Preparation:

    • Proteins are extracted from the biological source and quantified.

    • Proteins are denatured, reduced, and alkylated.

    • Digestion is performed using a specific protease (e.g., GluC, as trypsin will not cleave at ornithine).[5]

  • LC Separation:

    • The peptide mixture is loaded onto a reverse-phase C18 column.

    • Peptides are separated using a gradient of increasing acetonitrile concentration in the mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

  • HRMS Analysis:

    • The eluted peptides are ionized using electrospray ionization (ESI).

    • Full MS scans are acquired in a high-resolution mass spectrometer (e.g., Orbitrap) over a mass range of m/z 300-2000.

  • Data Analysis:

    • The acquired data is analyzed to identify peptides with a mass shift of -42.02 Da, corresponding to the conversion of an arginine residue (C6H12N4O) to an ornithine residue (C5H10N2O) with the loss of a guanidino group (CH4N2).[5]

Tandem MS (MS/MS) for Localization of Ornithine

Objective: To determine the specific site of arginine-to-ornithine conversion within a peptide.

Protocol:

  • LC-HRMS Analysis (as above): Perform an initial LC-HRMS run to identify the precursor ions of interest (i.e., the ornithine-modified peptides).

  • MS/MS Acquisition:

    • In a subsequent LC-MS/MS run, the mass spectrometer is programmed to isolate the identified precursor ions.

    • The isolated ions are fragmented using a method such as CID, HCD, or ETD.

    • The fragment ions are analyzed in the mass spectrometer to generate an MS/MS spectrum.

  • Data Analysis:

    • The MS/MS spectra are searched against a protein sequence database using software such as Mascot or MaxQuant.

    • The search parameters are set to include the variable modification of arginine to ornithine (-42.02 Da).

    • The software will match the experimental fragment ions to the theoretical fragment ions of the peptide sequence, allowing for the confident assignment of the ornithine residue to a specific position.

Peptide Arginase Activity Assay (Urea Detection)

Objective: To measure the enzymatic activity of a peptide arginase.

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing a metal cofactor like MnCl2).

    • Add the purified peptide arginase enzyme to the buffer.

    • Initiate the reaction by adding the arginine-containing substrate peptide.

    • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time period.

  • Urea Detection:

    • Stop the reaction (e.g., by adding a strong acid).

    • Use a commercial urea detection kit, which typically involves a colorimetric reaction where a chromogen reacts with urea to produce a colored product.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Quantification:

    • Generate a standard curve using known concentrations of urea.

    • Calculate the amount of urea produced in the enzymatic reaction and, consequently, the enzyme activity.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided to illustrate key processes.

G Enzymatic Conversion of Arginine to Ornithine cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Peptide Precursor Peptide (with Arginine) Modified_Peptide Modified Peptide (with Ornithine) Precursor_Peptide->Modified_Peptide Hydrolysis Urea Urea Precursor_Peptide->Urea Byproduct Peptide_Arginase Peptide Arginase (e.g., OspR) Peptide_Arginase->Modified_Peptide G Mass Spectrometry Workflow for Ornithine PTM Protein_Sample Protein Sample Digestion Proteolytic Digestion (e.g., GluC) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_Separation LC Separation (Reverse Phase) Peptide_Mixture->LC_Separation HRMS High-Resolution MS (Precursor Scan) LC_Separation->HRMS MSMS Tandem MS (MS/MS) (Fragmentation) HRMS->MSMS Select Precursor Data_Analysis Data Analysis (Database Search) HRMS->Data_Analysis MSMS->Data_Analysis Identification Identification of Ornithine-Modified Peptide Data_Analysis->Identification Localization Localization of Ornithine Residue Data_Analysis->Localization

References

A Tale of Two Chemistries: Fmoc/tBu vs. Boc/Bzl in the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic choice between the two leading solid-phase peptide synthesis (SPPS) methodologies, Fmoc/tBu and Boc/Bzl, is a critical determinant of success. This is particularly true when assembling complex peptides, such as those with aggregation-prone sequences, hydrophobic residues, or post-translational modifications. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuances of each strategy is paramount for achieving high yields and purities of the final peptide product. This guide provides an objective, data-driven comparison of the Fmoc/tBu and Boc/Bzl strategies, supported by experimental data and detailed protocols.

The fundamental difference between these two cornerstone strategies lies in the chemical lability of the α-amino protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed by piperidine, while the tert-butyloxycarbonyl (Boc) group is acid-labile, requiring an acid like trifluoroacetic acid (TFA) for its removal.[1][2] This core distinction dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions.[1][3]

Core Principles: A Clash of Orthogonality

The Fmoc/tBu strategy is celebrated for its full orthogonality.[1][3] The temporary Nα-protecting group (Fmoc) is cleaved under basic conditions, while the permanent side-chain protecting groups (tert-butyl based) and the resin linker are cleaved under acidic conditions.[1] This allows for selective deprotection without compromising the integrity of the side chains during the synthesis cycles.[1]

In contrast, the Boc/Bzl strategy is considered a "quasi-orthogonal" or "partially orthogonal" system.[] Both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths.[2] The Boc group is removed with a moderate acid like TFA, while the more robust benzyl-based groups require a strong acid, such as hydrofluoric acid (HF), for cleavage.[5]

Performance Comparison: A Quantitative Look

Direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same complex peptide under identical conditions are scarce in the literature. However, extensive research on "difficult" sequences, such as the aggregation-prone amyloid-beta (Aβ) peptide, provides valuable insights into their respective performance.

Table 1: General Performance Characteristics of Fmoc/tBu and Boc/Bzl SPPS

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection 20-40% Piperidine in DMF25-50% TFA in DCM
Side-Chain Protection Acid-labile (tBu-based)Strong acid-labile (Bzl-based)
Final Cleavage TFA-based cocktailsHF or TFMSA
Orthogonality Fully Orthogonal[1][3]Partial (Graduated Acid Lability)[3]
Typical Yield per Step >99%[3]High, but can be affected by aggregation[3]
Automation Friendliness Highly amenable[3]Less common in modern automated synthesizers[3]
Safety Considerations Avoids highly corrosive HF[3]Requires specialized apparatus for HF handling[3]
Cost of Amino Acids Generally more expensive[3]Generally less expensive[3]

Table 2: Case Study - Synthesis of Human Amyloid-Beta (Aβ) (1-42)

The synthesis of the 42-amino acid Aβ(1-42) peptide, a key peptide in Alzheimer's disease research, is notoriously challenging due to its hydrophobicity and high propensity for aggregation during synthesis.[6][7] This makes it an excellent model for comparing the robustness of the Fmoc/tBu and Boc/Bzl strategies.

Synthesis StrategyCrude Yield (%)Crude Purity (%)Reference
Standard Fmoc/tBu SPPS33Not Reported[3]
Fmoc/tBu SPPS with Pseudoproline Dipeptides57Not Reported[3]
Microwave-Assisted Fmoc/tBu SPPS8767[3]
Boc/Bzl SPPSGenerally higher than Fmoc for "difficult sequences"Often higher for hydrophobic peptides[6][8]

Note: The data for Boc/Bzl SPPS is a qualitative summary from multiple sources, as direct head-to-head quantitative data for Aβ(1-42) synthesis under comparable conditions is limited in the literature.

The data suggests that while standard Fmoc synthesis of Aβ(1-42) can result in lower yields, modifications such as the incorporation of pseudoproline dipeptides or the use of microwave assistance can significantly improve the outcome. The Boc strategy is often favored for such hydrophobic and aggregation-prone peptides because the repetitive acidic deprotection steps protonate the N-terminus, which helps to disrupt interchain hydrogen bonding and reduce aggregation.[5][6]

Experimental Workflows and Signaling Pathways

The distinct chemical principles of the Fmoc/tBu and Boc/Bzl strategies translate into different experimental workflows.

Fmoc_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat n-1 Cycles Wash2->Repeat Final_Deprotection Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Deprotection After final cycle Repeat->Deprotection End Purified Peptide Final_Deprotection->End

Fmoc/tBu SPPS Workflow

Boc_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA/DCM) Deprotection->Neutralization Wash1 Wash (DCM) Neutralization->Wash1 Coupling Amino Acid Coupling (Boc-AA, Activator) Wash1->Coupling Wash2 Wash (DCM) Coupling->Wash2 Repeat Repeat n-1 Cycles Wash2->Repeat Final_Cleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA) Wash2->Final_Cleavage After final cycle Repeat->Deprotection End Purified Peptide Final_Cleavage->End

Boc/Bzl SPPS Workflow

Common Side Reactions and Mitigation Strategies

Both strategies are susceptible to side reactions that can impact the final peptide's purity and yield.

Table 3: Common Side Reactions and Mitigation Approaches

Side ReactionStrategy Primarily AffectedDescriptionMitigation Strategies
Aspartimide Formation Fmoc/tBuCyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, leading to chain termination or the formation of β-aspartyl peptides.[9][10]Use of specialized protecting groups for Asp (e.g., Asp(OMpe), Asp(ODmab)), addition of HOBt to the piperidine deprotection solution.[9]
Diketopiperazine Formation Fmoc/tBuCyclization and cleavage of the first two amino acids from the resin, particularly when proline is one of the residues.[11]Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin), rapid coupling of the third amino acid.[11]
Racemization Both (more prevalent in Fmoc)Loss of stereochemical integrity, especially for sensitive residues like histidine and cysteine, and with hindered amino acids like phenylglycine.[1][12]Careful selection of coupling reagents (e.g., COMU, DEPBT), use of additives like HOBt, and optimized reaction conditions.[12]
Alkylation of Sensitive Residues Boc/BzlAlkylation of nucleophilic side chains (e.g., Trp, Met) by carbocations generated during Boc deprotection.Addition of scavengers (e.g., thioanisole, cresol) to the deprotection and cleavage cocktails.[2]
Piperidine Adduct Formation Fmoc/tBuReaction of the dibenzofulvene byproduct of Fmoc deprotection with the peptide chain.[2]Ensuring complete removal of piperidine and its byproducts through thorough washing.

Detailed Experimental Protocols

The following are generalized protocols for key steps in both Fmoc/tBu and Boc/Bzl SPPS. These may require optimization based on the specific peptide sequence.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol (Manual Synthesis)
  • Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20-40% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Isolate the peptide by centrifugation and dry under vacuum.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol (Manual Synthesis)
  • Resin Swelling: Swell a suitable resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide) in DCM for 1-2 hours.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (3 times).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain and wash with DCM (3 times).

    • In situ neutralization, where the neutralization agent is added along with the activated amino acid, is often preferred for difficult sequences to minimize aggregation.[5]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add the activated amino acid solution and DIEA (if not using in situ neutralization) to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Cool the vessel to 0°C and add anhydrous HF with scavengers (e.g., anisole, cresol).

    • Stir the reaction at 0°C for 1-2 hours.

    • Carefully evaporate the HF under a stream of nitrogen.

    • Precipitate and wash the crude peptide with cold diethyl ether.

    • Dry the peptide under vacuum.

Conclusion and Recommendations

The choice between the Fmoc/tBu and Boc/Bzl strategies for synthesizing complex peptides is not a one-size-fits-all decision. The Fmoc/tBu strategy has become the predominant method in modern peptide synthesis due to its milder deprotection conditions, true orthogonality, and high amenability to automation, making it particularly suitable for a wide range of complex and modified peptides.[3]

However, the classic Boc/Bzl strategy remains a powerful and valuable tool, especially for the synthesis of long or highly hydrophobic peptides where aggregation is a significant challenge.[13] The acidic deprotection conditions in the Boc strategy can help to disrupt secondary structures and improve solvation, often leading to higher crude purity and yield for these "difficult" sequences.[5][6]

Ultimately, the optimal strategy depends on several factors:

  • Peptide Sequence: For aggregation-prone and highly hydrophobic sequences, the Boc/Bzl strategy may offer advantages. For peptides with acid-sensitive modifications, the Fmoc/tBu strategy is generally preferred.

  • Laboratory Equipment: The Boc/Bzl strategy requires a specialized and dedicated apparatus for handling the highly corrosive and toxic hydrofluoric acid.

  • Cost: Boc-protected amino acids are generally less expensive, but the overall cost of synthesis, including reagents and waste disposal, should be considered.[3]

  • Researcher Expertise: Familiarity and experience with the intricacies of each method are crucial for successful synthesis.

For researchers embarking on the synthesis of a complex peptide, a careful evaluation of these factors, along with a thorough review of the literature for similar sequences, will guide the selection of the most appropriate and effective synthetic strategy.

References

A Comparative Guide to Ornithine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis: Side-Product Analysis of Fmoc-Orn(Z)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for trifunctional amino acids is a critical decision that directly impacts the purity and yield of the final peptide. This guide provides an objective comparison of Fmoc-Orn(Z)-OH with alternative ornithine-protecting group strategies, with a focus on the analysis of side-product formation. The information presented herein is supported by a review of available experimental data and established chemical principles.

Ornithine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis, often used for creating lactam bridges for cyclization, as a site for conjugation, or for introducing a positive charge.[1] The success of synthesizing ornithine-containing peptides using the popular Fmoc/tBu strategy hinges on the stability of the δ-amino side-chain protecting group throughout the synthesis and its clean removal during final cleavage. The benzyloxycarbonyl (Z) group is a traditional choice for amine protection; however, its use in modern Fmoc-SPPS warrants a careful examination of potential side reactions compared to more contemporary alternatives.

Comparison of Ornithine Side-Chain Protecting Groups

The selection of a side-chain protecting group for ornithine in Fmoc-SPPS involves a trade-off between stability, orthogonality, and the harshness of cleavage conditions. While direct, quantitative head-to-head studies comparing the side-product profiles of different Fmoc-Ornithine derivatives under identical conditions are limited in published literature, a comparative analysis can be constructed based on the known chemical properties and reported outcomes.

Protecting GroupAbbreviationCommon Deprotection ConditionsKey AdvantagesPotential Disadvantages & Side-Products
Benzyloxycarbonyl Z Strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[1]Stable to mild acid and base.[1]Requires harsh deprotection conditions that can degrade sensitive peptides. Potential for incomplete deprotection. Possible side reactions during harsh cleavage.
tert-Butoxycarbonyl Boc Strong acids (e.g., TFA).[1]Stable to the basic conditions used for Fmoc removal; removed simultaneously with other tBu-based protecting groups during standard cleavage.[1][2]Not orthogonal in standard Fmoc/tBu strategy, limiting on-resin side-chain manipulation.
Allyloxycarbonyl Aloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[1]Orthogonal to both Fmoc and tBu strategies, allowing for selective on-resin deprotection of the ornithine side-chain.[3]Requires an additional, distinct deprotection step with a palladium catalyst, which can sometimes be difficult to completely remove.
Methyltrityl Mtt Very mild acid (e.g., 1% TFA in DCM).[4]Orthogonal to both Fmoc and tBu groups, enabling selective on-resin deprotection under very mild conditions.[4]The Mtt group can be somewhat labile and may not be fully stable over very long syntheses with numerous piperidine treatments.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl ivDde 2% Hydrazine in DMF.Orthogonal to Fmoc and acid-labile groups, allowing for selective deprotection under non-acidic, non-basic conditions.Hydrazine is required for deprotection, which can be harsh. Removal can sometimes be sluggish or incomplete.

This compound: The Z group is known for its high stability to the piperidine solutions used for Fmoc-group removal and to the trifluoroacetic acid (TFA) used for final cleavage of many peptides from the resin.[5] However, the conditions required for its removal, such as strong acids like liquid hydrogen fluoride (HF) or catalytic hydrogenation, are harsh and not compatible with many modern SPPS protocols or with peptides containing sensitive residues.[1] Incomplete removal of the Z group can lead to a difficult-to-separate, protected peptide impurity.

Fmoc-Orn(Boc)-OH: This is arguably the most common and straightforward choice for incorporating ornithine in a standard Fmoc/tBu strategy. The Boc group is completely stable to the basic conditions of Fmoc removal and is efficiently cleaved simultaneously with the tBu-based side-chain protecting groups of other amino acids and the resin linker upon treatment with a standard TFA "cocktail".[2] This simplicity makes it a robust and reliable option for the synthesis of linear peptides.[2]

Orthogonal Alternatives (Aloc, Mtt, ivDde): For more complex peptides requiring on-resin modification of the ornithine side-chain (e.g., for cyclization via lactam bridge formation, branching, or labeling), an orthogonal protecting group is necessary. The Aloc, Mtt, and ivDde groups offer this capability, as they can be removed under specific conditions that do not affect the Fmoc group on the N-terminus or the acid-labile protecting groups on other side chains.[1][4] The choice between these depends on the desired deprotection chemistry and the overall synthetic strategy.

Primary Side-Product of Concern: Lactam Formation

A potential side-reaction for peptides containing ornithine, particularly when it is located near the C-terminus, is the intramolecular cyclization of the δ-amino group with a C-terminal carboxyl group to form a lactam. While this reaction is often intentionally employed for peptide cyclization, its unintended occurrence is a source of impurity.

The propensity for lactam formation is sequence-dependent and can be influenced by the steric hindrance of the side-chain protecting group. While there is a lack of direct comparative studies quantifying lactam formation with different ornithine protecting groups during standard linear SPPS, it is a known side reaction. The bulky nature of protecting groups like Boc and Z is generally expected to minimize this side reaction during the chain elongation steps of the synthesis.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard procedure for manual Fmoc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (2.9-4.5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. For a peptide with an Orn(Z) residue, a strong acid cleavage would be required to remove the Z group, which is outside the scope of standard TFA cleavage. For peptides with Orn(Boc) and other tBu-protected residues, a common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).[1]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Analysis of Peptide Purity and Side-Products by HPLC and LC-MS
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as 50% acetonitrile/water containing 0.1% TFA.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-65% B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Quantification: Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

  • LC-MS/MS Analysis for Side-Product Identification:

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Operate in positive ion mode.

    • Perform a full MS scan to determine the molecular weights of the components in the crude peptide.

    • Use data-dependent acquisition to trigger MS/MS fragmentation of the most abundant ions.

    • Analyze the fragmentation patterns to confirm the sequence of the desired peptide and to identify the structures of any side-products, such as lactam-containing species or peptides with remaining protecting groups.

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis ResinPrep Resin Swelling FmocDeprotection Fmoc Deprotection (Piperidine/DMF) ResinPrep->FmocDeprotection Wash1 DMF Wash FmocDeprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Orn(X)-OH + Reagents) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat for Sequence Wash2->Repeat Cleavage Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Crude Peptide Isolation Precipitation->Isolation HPLC HPLC Analysis (Purity) Isolation->HPLC LCMS LC-MS/MS Analysis (Side-Product ID) HPLC->LCMS

Caption: Workflow for SPPS and subsequent analysis.

Decision Pathway for Ornithine Protecting Group Selection

Start Select Ornithine Strategy OnResinMod On-Resin Side-Chain Modification Required? Start->OnResinMod LinearPeptide Synthesize Linear Peptide OnResinMod->LinearPeptide No UseOrthogonal Use Orthogonal PG (Aloc, Mtt, ivDde, etc.) OnResinMod->UseOrthogonal Yes HarshCleavage Harsh Cleavage (HF, Hydrogenation) Compatible? LinearPeptide->HarshCleavage UseBoc Use Fmoc-Orn(Boc)-OH UseZ Use this compound HarshCleavage->UseBoc No HarshCleavage->UseZ Yes

Caption: Decision tree for ornithine protecting group selection.

Conclusion

For the routine synthesis of linear peptides using Fmoc-SPPS, Fmoc-Orn(Boc)-OH emerges as the superior choice over this compound. Its key advantage lies in the compatibility of the Boc group with the standard Fmoc/tBu strategy, allowing for simultaneous deprotection with all other side-chain protecting groups under relatively mild acidic conditions (TFA). This simplifies the workflow and avoids the harsh conditions required to remove the Z group, thereby minimizing the risk of peptide degradation and leading to higher purity of the crude product.

This compound remains a viable option only in specific cases where its high stability is paramount and the final peptide is robust enough to withstand the harsh cleavage conditions required for Z-group removal. For complex syntheses involving on-resin side-chain modifications, neither this compound nor Fmoc-Orn(Boc)-OH are suitable. In these instances, an orthogonal protecting group strategy utilizing derivatives such as Fmoc-Orn(Aloc)-OH , Fmoc-Orn(Mtt)-OH , or Fmoc-Orn(ivDde)-OH is required to achieve the desired selective deprotection and subsequent modification. The choice among these orthogonal options will be dictated by the specific chemical transformations planned and the overall compatibility with the peptide sequence.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-orn(Z)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-orn(Z)-OH), ensuring compliance and minimizing risk.

While some suppliers classify this compound as not hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to treat it, and any contaminated materials, as hazardous chemical waste.[1] This approach aligns with best practices for chemical safety and ensures a high standard of care.

Key Safety and Handling Information

Before beginning any disposal procedure, it is critical to be familiar with the basic safety precautions for handling this compound.

Property Information
Chemical Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
CAS Number 138775-07-2
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile rubber), laboratory coat, and closed-toe shoes. A NIOSH-approved respirator should be used if ventilation is inadequate or when handling large quantities.
First Aid Measures
If InhaledMove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek medical attention.[2]
In Case of Skin ContactImmediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
In Case of Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2]
If SwallowedDo not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Step-by-Step Disposal Procedures

The segregation of waste streams is a critical step in ensuring safe and compliant disposal. Never mix different categories of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

1. Solid Waste Disposal (Unused or Expired this compound)

  • Collection: Place the solid this compound into a clearly labeled, sealable container.

  • Labeling: The container must be labeled as "Hazardous Waste: Solid Organic Material" and include the full chemical name: "Nα-Fmoc-Nδ-Z-L-ornithine (this compound)".

  • Storage: Store the waste container in a designated, cool, and dry hazardous waste accumulation area. Ensure it is segregated from incompatible materials such as strong acids and oxidizing agents.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.

2. Liquid Waste Disposal (Solutions containing this compound)

This category includes all aqueous and organic solutions from reactions or work-ups that contain this compound.

  • Collection: Use a dedicated, sealed, and compatible waste container (e.g., plastic or plastic-coated glass).

  • Segregation: Do not mix this waste with other waste streams, particularly those containing acids or strong oxidizers.

  • Labeling: Label the container "Hazardous Waste: Non-Halogenated Organic Waste" and list the chemical components, including this compound and any solvents used.

  • Disposal: Arrange for disposal through your institution's EHS department.

3. Contaminated Labware and PPE Disposal

Any items such as weighing paper, gloves, pipette tips, and glassware that have come into contact with this compound should be treated as hazardous waste.

  • Collection: Place all contaminated solid items in a designated, sealed plastic bag or container.

  • Labeling: Label the container "Hazardous Waste: Contaminated Lab Debris" and specify the chemical contaminant (this compound).

  • Disposal: Dispose of this waste stream in accordance with your institution's EHS guidelines for solid hazardous waste.

Experimental Protocol: Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure the space is well-ventilated.

  • Containment: For dry spills, avoid creating dust. Cover the spill with an absorbent, non-combustible material such as sand or vermiculite.

  • Collection: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from the use of this compound.

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal_pathway Disposal Pathway A This compound Use in Laboratory Procedures B Solid this compound (Unused/Expired) A->B Solid Waste C Liquid Waste (Solutions containing this compound) A->C Liquid Waste D Contaminated Labware (Gloves, Tips, etc.) A->D Contaminated Items E Label as 'Hazardous Waste: Solid Organic Material' B->E F Label as 'Hazardous Waste: Non-Halogenated Organic Waste' C->F G Label as 'Hazardous Waste: Contaminated Lab Debris' D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Arrange for EHS Pickup and Disposal H->I

Caption: Waste segregation and disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling Fmoc-orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides essential, immediate safety and logistical information for the handling of Fmoc-orn(Z)-OH, a key building block in peptide synthesis. Adherence to these guidelines will minimize risks and streamline both operational workflow and waste disposal.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical properties and identifiers.

PropertyValue
Molecular Formula C₂₈H₂₈N₂O₆
Molecular Weight 488.5 g/mol [1]
CAS Number 138775-07-2[1]
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF and DCM
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment (PPE) is mandatory to prevent exposure and ensure safe handling.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant nitrile gloves.To prevent direct skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne particles and potential splashes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust formation is likely.To prevent inhalation of fine dust particles.
Body Protection A standard laboratory coat.To protect skin and clothing from spills and contamination.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Handling Protocol
  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure the workspace is clean and all necessary equipment is readily available.

  • Weighing: To minimize dust generation, handle the solid compound carefully. Use a spatula to weigh the desired amount on a calibrated scale.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, ensure the container is tightly sealed. Clean all equipment and the work area thoroughly.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, seek medical attention.

  • In Case of Skin Contact: Wash the affected area immediately with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[2]

Disposal Plan
  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed container labeled as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & Verify Chemical Identity DonPPE Don Personal Protective Equipment (PPE) Prep->DonPPE Ensure safety first Weigh Weigh this compound in Fume Hood DonPPE->Weigh Proceed to handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Experimental Procedure Dissolve->Reaction Clean Clean Glassware & Work Area Reaction->Clean Post-experiment DoffPPE Remove and Dispose of Contaminated PPE Clean->DoffPPE Waste Segregate and Label Hazardous Waste DoffPPE->Waste Store Store Waste in Designated Accumulation Area Waste->Store Final step

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.